1-Aminoindole
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
indol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYGSNEEYEGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349128 | |
| Record name | 1-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53406-38-5 | |
| Record name | 1-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Properties of 1-Aminoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoindole is a heterocyclic aromatic amine with a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g/mol .[1] As a derivative of indole, a core scaffold in numerous natural products and pharmaceuticals, this compound holds significant interest for researchers in medicinal chemistry and drug development.[2] The introduction of an amino group at the N-1 position of the indole ring can significantly modulate its electronic properties, hydrogen bonding capabilities, and reactivity, making it a valuable building block in the synthesis of novel bioactive compounds.[3] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the elucidation of its interactions in biological systems.
This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of this compound, including Ultraviolet-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. While direct experimental data for this compound is not extensively available in the public domain, this guide synthesizes information from closely related indole derivatives and foundational spectroscopic principles to provide a robust predictive framework. The methodologies detailed herein are designed to be self-validating, ensuring that researchers can confidently apply these techniques in their own laboratories.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For indole and its derivatives, the absorption spectrum is characterized by two main bands, denoted as the ¹Lₐ and ¹Lₑ transitions, which are sensitive to substitution and solvent polarity.
Expected Absorption Properties of this compound:
Based on the electronic properties of the indole chromophore, this compound is expected to exhibit strong absorption in the UV region. The amino group at the N-1 position, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole molecule.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Property | Predicted Value | Notes |
| λₘₐₓ (¹Lₐ) | ~280-290 nm | This band is typically more intense. |
| λₘₐₓ (¹Lₑ) | ~260-270 nm | This band may appear as a shoulder. |
| Molar Absorptivity (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ | Typical range for indole derivatives. |
Causality Behind Experimental Choices:
The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Non-polar solvents like hexane or cyclohexane will provide a baseline spectrum with minimal solvent-solute interactions. In contrast, polar solvents such as ethanol or water can lead to solvatochromic shifts due to hydrogen bonding and dipole-dipole interactions with the N-H of the amino group and the indole ring.
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Preparation of Stock Solution: Accurately weigh approximately 1-5 mg of this compound and dissolve it in a known volume (e.g., 10 mL) of a spectroscopic grade solvent (e.g., ethanol) to prepare a stock solution of known concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 200 nm to 400 nm.
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement:
-
Rinse the cuvette with the most dilute working solution and then fill it.
-
Place the cuvette in the sample holder and record the absorption spectrum.
-
Repeat the measurement for all working solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λₘₐₓ.
-
Diagram 1: Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for acquiring UV-Vis absorption spectra.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. Indole and its derivatives are often naturally fluorescent, a property that is exploited in the study of proteins containing tryptophan residues.
Expected Fluorescence Properties of this compound:
This compound is expected to be fluorescent, with the emission wavelength being sensitive to the polarity of the solvent. In non-polar solvents, a more structured emission spectrum is anticipated, while in polar solvents, a broader, red-shifted emission is likely due to solvent relaxation around the excited state dipole.
Table 2: Predicted Fluorescence Data for this compound
| Property | Predicted Value | Notes |
| Excitation Wavelength (λₑₓ) | ~280-290 nm | Should correspond to the lowest energy absorption band. |
| Emission Wavelength (λₑₘ) | ~330-360 nm | Highly dependent on solvent polarity. |
| Quantum Yield (Φ) | 0.1 - 0.4 | A measure of the efficiency of fluorescence. |
| Fluorescence Lifetime (τ) | 1 - 5 ns | The average time the molecule spends in the excited state. |
Causality Behind Experimental Choices:
The choice of excitation wavelength is determined by the absorption spectrum. To obtain the strongest fluorescence signal, the excitation wavelength should be set at or near the absorption maximum. The concentration of the sample is also crucial; it should be low enough to avoid inner filter effects, where the emitted light is reabsorbed by other molecules in the solution.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane or acetonitrile) with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the λₘₐₓ determined from the UV-Vis spectrum.
-
Set the emission scan range, typically from 10 nm above the excitation wavelength to around 600 nm.
-
-
Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.
-
Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.
-
Quantum Yield Determination (Relative Method):
-
Measure the fluorescence spectrum of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) under the same experimental conditions.
-
Calculate the quantum yield of this compound using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts x and st refer to the sample and the standard, respectively.
-
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC): This is a more advanced technique requiring specialized instrumentation.
Diagram 2: Experimental Workflow for Fluorescence Spectroscopy
Caption: Workflow for acquiring fluorescence spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Expected NMR Properties of this compound:
The NMR spectra of this compound will show distinct signals for the protons and carbons of the indole ring and the amino group. The chemical shifts will be influenced by the electron-donating nature of the amino group and the aromatic ring currents. While specific data for this compound is limited, a ¹³C NMR spectrum is referenced by PubChem and available on SpectraBase.[1][4][5]
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH₂ | 4.0 - 6.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |
| H-2 | 6.5 - 7.0 | Doublet | |
| H-3 | 6.2 - 6.7 | Doublet | |
| H-4 | 7.4 - 7.8 | Doublet | |
| H-5 | 6.9 - 7.3 | Triplet | |
| H-6 | 6.9 - 7.3 | Triplet | |
| H-7 | 7.3 - 7.7 | Doublet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 120 - 125 |
| C-3 | 100 - 105 |
| C-3a | 128 - 132 |
| C-4 | 118 - 122 |
| C-5 | 120 - 124 |
| C-6 | 120 - 124 |
| C-7 | 110 - 115 |
| C-7a | 135 - 140 |
Causality Behind Experimental Choices:
The choice of deuterated solvent is crucial for NMR. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also a good option, particularly for observing exchangeable protons like those of the amino group. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-5 second relaxation delay).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR (Optional but Recommended):
-
Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations. These experiments are invaluable for unambiguous signal assignment.
-
Diagram 3: Experimental Workflow for NMR Spectroscopy
Caption: Workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Properties of this compound:
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the amino group, the C-H bonds of the aromatic ring, and the C=C and C-N bonds of the indole moiety.
Table 5: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands for primary amine) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |
| N-H Bend (Amino) | 1550 - 1650 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| Aromatic C-H Bend (Out-of-plane) | 700 - 900 | Strong |
Causality Behind Experimental Choices:
For solid samples, the KBr pellet method is often used to obtain a high-quality spectrum. The sample must be thoroughly ground with dry KBr to ensure a uniform dispersion and prevent scattering of the IR beam. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Setup:
-
Turn on the FT-IR spectrometer and allow it to purge with dry air or nitrogen.
-
-
Background Measurement: Record a background spectrum with an empty sample compartment.
-
Sample Measurement: Place the KBr pellet in the sample holder and record the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Diagram 4: Experimental Workflow for IR Spectroscopy
Caption: Workflow for acquiring IR spectra.
Conclusion
References
- 1. This compound | C8H8N2 | CID 643221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chembk.com [chembk.com]
- 4. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Aminoindole
This guide provides a comprehensive technical overview of 1-aminoindole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of facts, this document delves into the nuanced interplay of its structure, bonding, and reactivity, offering field-proven insights into its synthesis and characterization.
Unveiling this compound: A Molecule of Latent Potential
This compound (CAS No. 53406-38-5) is an aromatic heterocyclic organic compound with the molecular formula C₈H₈N₂.[1][2] It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, and an amino group is substituted at the N1 position of the pyrrole ring. This seemingly simple modification to the indole scaffold introduces profound changes in its electronic properties and reactivity, making it a versatile building block in medicinal chemistry and organic synthesis. The indole motif itself is a privileged structure, forming the core of numerous natural products, bioactive molecules, and pharmaceutical drugs.[3] The addition of the 1-amino group further expands its chemical space, opening avenues for the development of novel therapeutic agents.
The Architectural Blueprint: Molecular Structure and Bonding
A deep understanding of this compound's chemical behavior begins with a thorough analysis of its structure and the nature of the bonds that hold it together.
Orbital Hybridization and Molecular Geometry
The core indole scaffold is a planar molecule, a consequence of the sp² hybridization of its carbon and nitrogen atoms. This hybridization leads to a framework of σ-bonds and a delocalized π-electron system across the bicyclic structure. The amino group attached to the N1 position also features an sp²-hybridized nitrogen atom, allowing its lone pair of electrons to participate in resonance with the indole ring system. This planarity is a key factor in the molecule's aromaticity and its ability to interact with biological targets.
Diagram 1: Chemical Structure of this compound
Caption: Ball-and-stick representation of this compound.
Resonance and Electron Delocalization: The Heart of its Reactivity
The concept of resonance is crucial to understanding the electronic distribution and stability of this compound. The delocalization of π-electrons across the fused ring system, which includes the lone pair from the N1 nitrogen and the attached amino group, dictates its chemical personality. Several resonance structures can be drawn to represent this delocalization.
The most significant resonance contributors are those that maintain the aromaticity of the benzene ring and place formal charges on atoms best able to accommodate them (i.e., more electronegative atoms). The participation of the N1 lone pair in the π-system is fundamental to the aromaticity of the pyrrole ring. The additional amino group at N1 introduces further possibilities for charge delocalization.
Diagram 2: Key Resonance Structures of this compound
Caption: Major resonance contributors illustrating electron delocalization.
Analysis of Resonance Contributor Stability:
-
Structure A: This is the neutral, ground-state representation. It is a major contributor due to the absence of formal charges.
-
Structure B: This contributor places a negative charge on the C3 carbon and a positive charge on the exocyclic amino nitrogen. While it involves charge separation, it highlights the increased electron density at the C3 position, which is a key factor in its reactivity towards electrophiles.
-
Structure C: This structure disrupts the aromaticity of the benzene ring and is therefore a less significant contributor to the overall resonance hybrid.
The stability of these resonance structures can be evaluated based on established principles: structures with a greater number of covalent bonds, minimal formal charges, and negative charges on more electronegative atoms are more stable.[4][5] In the case of this compound, the resonance hybrid has significant electron density at the C3 position, making it the primary site for electrophilic attack.
Synthesis of this compound: A Methodological Perspective
The synthesis of 1-aminoindoles has been an area of active research, with several methods developed to access this important scaffold. A particularly efficient and versatile approach involves palladium-catalyzed domino reactions.
Palladium-Catalyzed Domino Synthesis
A notable method for the synthesis of substituted 1-aminoindoles involves a palladium-catalyzed domino reaction of 2-halo-phenylacetylenes with hydrazines. This one-pot reaction proceeds under mild conditions and exhibits high functional group tolerance, affording the desired products in good to excellent yields.
Causality in Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst is crucial. Palladium(0) species are effective in activating the carbon-halogen bond of the starting material, initiating the catalytic cycle. The selection of appropriate ligands can further modulate the catalyst's activity and stability.
-
Reaction Conditions: The use of mild reaction conditions is advantageous as it allows for the presence of a wide range of functional groups in the substrates without decomposition.
-
Domino Approach: A domino or cascade reaction is highly efficient as it combines multiple bond-forming events in a single pot without the need for isolating intermediates. This reduces waste, saves time, and often leads to higher overall yields.
Diagram 3: Workflow for Palladium-Catalyzed Synthesis of this compound
Caption: Simplified workflow of a palladium-catalyzed domino synthesis.
Detailed Experimental Protocol: A Self-Validating System
The following protocol is a representative example of a palladium-catalyzed synthesis of a this compound derivative. Each step is designed to ensure reproducibility and high yield, with built-in checks for reaction progress.
Synthesis of a Representative this compound Derivative
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-halophenylacetylene (1.0 mmol), the corresponding hydrazine (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., a phosphine ligand, 4-10 mol%).
-
Rationale: An inert atmosphere is critical to prevent the oxidation of the palladium catalyst and other sensitive reagents. The slight excess of the hydrazine ensures complete consumption of the limiting reagent.
-
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane, 5 mL) to the Schlenk tube.
-
Rationale: Dry and degassed solvents are essential to prevent quenching of the catalyst and side reactions.
-
-
Base Addition: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) to the reaction mixture.
-
Rationale: The base is required to facilitate the deprotonation of the hydrazine and to neutralize any acidic byproducts, driving the reaction forward.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Rationale: The optimal temperature and time are determined empirically for each substrate combination to ensure complete conversion.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Self-Validation: Regular monitoring confirms the consumption of starting materials and the formation of the product, allowing for timely quenching of the reaction.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Rationale: The work-up procedure removes the base, salts, and other water-soluble impurities.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Self-Validation: The purity of the final product is confirmed by analytical techniques such as NMR and mass spectrometry.
-
Reactivity of this compound: An Electron-Rich Aromatic System
The presence of the 1-amino group significantly influences the reactivity of the indole ring, particularly in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution
The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with a preference for the C3 position.[6][7][8] This regioselectivity is explained by the stability of the Wheland intermediate formed upon electrophilic attack. Attack at C3 allows the positive charge to be delocalized over the N1 atom without disrupting the aromaticity of the benzene ring, leading to a more stable intermediate compared to attack at C2.
The 1-amino group, being an electron-donating group, further enhances the electron density of the indole ring, making it even more susceptible to electrophilic attack. The lone pair on the amino nitrogen can participate in resonance, further increasing the nucleophilicity of the ring, especially at the C2 and C3 positions. However, the inherent preference for C3 substitution in the indole scaffold generally dominates.
Spectroscopic Characterization of this compound
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons on the benzene ring (δ ≈ 7.0-7.6 ppm). Protons at C2 and C3 of the pyrrole ring (δ ≈ 6.5-7.0 ppm). A broad singlet for the -NH₂ protons, the chemical shift of which is concentration and solvent dependent. |
| ¹³C NMR | Signals for the eight carbon atoms, with those in the benzene ring appearing in the aromatic region (δ ≈ 110-140 ppm). The C2 and C3 carbons will have distinct chemical shifts reflecting their electronic environment. |
| IR Spectroscopy | N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands for a primary amine). C-H stretching for the aromatic and pyrrole rings above 3000 cm⁻¹. C=C stretching vibrations for the aromatic ring around 1450-1600 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (132.17 g/mol ).[1] Fragmentation patterns may involve the loss of the amino group or cleavage of the pyrrole ring. |
Note: The exact chemical shifts and peak positions can vary depending on the solvent and the presence of substituents.
The Role of this compound in Drug Discovery
The this compound scaffold is a valuable pharmacophore in drug discovery. Its ability to be readily functionalized at various positions allows for the creation of diverse libraries of compounds for biological screening. Derivatives of this compound have been investigated for a range of therapeutic applications, leveraging the unique electronic and steric properties conferred by the 1-amino group to achieve potent and selective interactions with biological targets.
Conclusion
This compound is a fascinating and synthetically valuable molecule. Its unique chemical structure, characterized by an electron-rich aromatic system and the presence of a reactive amino group, provides a fertile ground for chemical exploration. A thorough understanding of its bonding, reactivity, and synthetic methodologies, as detailed in this guide, is essential for harnessing its full potential in the development of novel chemical entities with applications in materials science and medicine.
References
- 1. This compound | C8H8N2 | CID 643221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Aminoindole(5192-03-0) 1H NMR spectrum [chemicalbook.com]
- 3. Reaction of indole and analogues with amino acid complexes of Escherichia coli tryptophan indole-lyase: detection of a new reaction intermediate by rapid-scanning stopped-flow spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
1-Aminoindole: A Comprehensive Technical Guide for Researchers
Introduction: The Significance of the 1-Aminoindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and structural versatility allow for diverse functionalization, leading to compounds with a wide spectrum of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents.[3] Within this important class of heterocycles, this compound emerges as a particularly intriguing building block for drug discovery and development. The introduction of an amino group at the N1 position of the indole ring fundamentally alters its electronic and chemical properties, offering new vectors for molecular elaboration and potential interactions with biological targets.
This guide provides an in-depth exploration of the physical and chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its spectroscopic signature, reactivity profile, synthetic routes, and potential applications, offering field-proven insights and detailed protocols to facilitate its use in the laboratory.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and analysis.
Core Physical Properties
This compound is typically a colorless to light yellow solid at room temperature.[4] Its core physicochemical properties are summarized in the table below. It is important to note that while some properties have been experimentally determined, others, such as the boiling point and density, are predicted values based on computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂ | [5] |
| Molar Mass | 132.16 g/mol | [5] |
| Melting Point | 40 °C | [4] |
| Boiling Point (Predicted) | 296.2 ± 23.0 °C | [4] |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [4] |
| Appearance | Colorless to light yellow solid | [4] |
| pKa (Predicted) | 7.05 ± 0.70 | [4] |
Solubility Profile
Qualitative assessments indicate that this compound is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane.[4] Quantitative solubility data in common laboratory solvents is not extensively reported in the literature. However, a generalized experimental protocol for determining solubility is provided for researchers requiring precise measurements for applications such as reaction optimization or formulation development.
This protocol outlines a standard method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., ethanol, DMSO, DMF)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Pipettes
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the total mass of the vial and compound.
-
Add a known volume (e.g., 2 mL) of the desired solvent to the vial.
-
Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vial to confirm that excess solid remains, indicating a saturated solution.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully pipette a known volume (e.g., 1 mL) of the supernatant into a pre-weighed drying vessel.
-
Evaporate the solvent from the supernatant under a stream of nitrogen or in a drying oven at a temperature below the compound's boiling point until a constant weight is achieved.
-
Weigh the drying vessel containing the dried solute.
-
Calculate the solubility in mg/mL or other desired units.
Caption: Workflow for gravimetric solubility determination.
Spectroscopic Signature
The unique arrangement of atoms in this compound gives rise to a characteristic spectroscopic fingerprint, which is essential for its identification and characterization.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the indole ring and the protons of the amino group. The protons on the benzene portion of the ring will appear in the aromatic region (typically δ 7.0-8.0 ppm), with their exact chemical shifts and coupling patterns determined by their position. The protons on the pyrrole ring (at C2 and C3) will also resonate in the aromatic region, generally slightly upfield compared to the benzene ring protons. The amino group (-NH₂) protons will appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.[6]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The eight carbon atoms of this compound will give rise to distinct signals. A reference to the ¹³C NMR spectrum of this compound in DMSO-d₆ exists in the SpectraBase database, which can be consulted for precise chemical shift values.[7][8] Generally, the carbons of the benzene ring will appear in the δ 110-140 ppm range, while the C2 and C3 carbons of the pyrrole ring will also fall within this aromatic region.[5]
| Carbon Position | Expected ¹³C Chemical Shift Range (ppm) |
| C2 | 100 - 110 |
| C3 | 120 - 130 |
| C3a | 125 - 135 |
| C4 | 115 - 125 |
| C5 | 120 - 130 |
| C6 | 118 - 128 |
| C7 | 110 - 120 |
| C7a | 135 - 145 |
Note: The expected chemical shift ranges are based on general values for indole derivatives and may vary depending on the solvent and other experimental conditions.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (amino) | Stretch | 3500 - 3300 | Medium, two bands for primary amine |
| C-H (aromatic) | Stretch | 3100 - 3000 | Medium |
| C=C (aromatic) | Stretch | 1600 - 1450 | Medium to strong |
| C-N | Stretch | 1335 - 1250 | Strong |
| N-H (amino) | Bend (scissoring) | 1650 - 1580 | Medium |
The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[9][10] The aromatic C-H and C=C stretching vibrations confirm the presence of the indole ring system.[11]
In electron ionization mass spectrometry (EI-MS), this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 132). Due to the presence of two nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule. The fragmentation pattern will be influenced by the stability of the indole ring and the presence of the amino group. A characteristic fragmentation of indoles is the loss of HCN (27 mass units), which may be observed.[12][13] The loss of the amino group (NH₂) as a radical (16 mass units) or ammonia (NH₃) (17 mass units) is also a plausible fragmentation pathway.[14]
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay between the electron-rich indole nucleus and the N-amino substituent.
Reactivity of the Indole Ring: Electrophilic Aromatic Substitution
The indole ring is highly activated towards electrophilic aromatic substitution (SₑAr), with the C3 position being the most nucleophilic and kinetically favored site of attack.[15] This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (arenium ion) without disrupting the aromaticity of the benzene ring.[16]
The 1-amino group is an activating group, further increasing the electron density of the indole ring system through resonance. This enhanced nucleophilicity makes this compound even more reactive towards electrophiles than unsubstituted indole. The directing effect of the 1-amino group is expected to reinforce the inherent preference for substitution at the C3 position.
Caption: General mechanism for electrophilic substitution at the C3 position of this compound.
Note: A placeholder is used for the product image as it depends on the specific electrophile.
Reactivity of the 1-Amino Group
The exocyclic amino group behaves as a typical primary amine, exhibiting nucleophilic properties.[17] It can participate in reactions such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones. The nucleophilicity of the 1-amino group allows for the introduction of a wide variety of substituents at the N1 position, providing a powerful handle for library synthesis in drug discovery programs.
Stability
Like many electron-rich heterocycles, this compound may be sensitive to strong acids and oxidizing agents. Protonation is likely to occur at the C3 position, which can lead to polymerization or decomposition under harsh acidic conditions.[2] It is advisable to handle and store this compound under an inert atmosphere, protected from light and strong acids.
Synthetic Approaches to this compound
Several synthetic routes to 1-aminoindoles have been reported, offering flexibility in terms of starting materials and reaction conditions.
N-Amination of Indole
A direct and straightforward method for the synthesis of this compound is the electrophilic amination of the indole nitrogen. Hydroxylamine-O-sulfonic acid (HOSA) is a common reagent for this transformation.[3] The reaction proceeds by the nucleophilic attack of the deprotonated indole (indolide anion) on the electrophilic nitrogen of HOSA.
Materials:
-
Indole
-
Potassium hydroxide (KOH) or other strong base
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction vessel with inert atmosphere capabilities
-
Standard workup and purification reagents (water, organic solvent for extraction, silica gel for chromatography)
Procedure:
-
Dissolve indole in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a strong base (e.g., powdered KOH) portion-wise to generate the indolide anion. Stir for 30-60 minutes at low temperature.
-
In a separate flask, dissolve hydroxylamine-O-sulfonic acid in the same anhydrous solvent.
-
Add the HOSA solution dropwise to the cold solution of the indolide anion.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Caption: Workflow for the synthesis of this compound via N-amination.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a versatile and high-yielding method for preparing indoles from o-nitrotoluenes.[4][7] While not a direct synthesis of this compound itself, this methodology is crucial for preparing substituted indoles and can be conceptually adapted. The key steps involve the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization.[18][19][20]
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of novel therapeutic agents. The presence of the N-amino group provides a versatile handle for diversification, allowing for the exploration of a broad chemical space.
As a Privileged Scaffold
Indole derivatives are known to interact with a multitude of biological targets, including kinases, G-protein coupled receptors, and enzymes.[3] The addition of the 1-amino group can modulate the binding affinity and selectivity of these compounds. For example, derivatives of aminoindoles have been investigated for their potent activity against Plasmodium falciparum, the parasite responsible for malaria.[21]
Bioisosteric Replacement and Scaffold Hopping
In drug design, the this compound moiety can be used as a bioisostere for other bicyclic heterocycles or as a novel scaffold in "scaffold hopping" campaigns to identify new lead compounds with improved properties. Its unique electronic distribution and hydrogen bonding capabilities (both as a donor and acceptor) make it an attractive template for library design.
Examples of Bioactive Indole Derivatives
While specific drugs derived directly from this compound are not widely commercialized, the broader class of indole-containing drugs is extensive. Examples include:
-
Sumatriptan: An anti-migraine drug.[1]
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID).[22]
-
Vinblastine: An anti-cancer agent.[1]
The synthetic accessibility and versatile reactivity of this compound position it as a key intermediate for the development of the next generation of indole-based therapeutics.
Safety and Handling
Based on aggregated GHS information, this compound is considered hazardous.[5]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place.[4] Recommended storage temperature is 2-8 °C.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of an electron-rich indole core and a nucleophilic N-amino group provides a rich platform for the development of novel molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for its effective utilization in research and drug discovery. This guide has provided a comprehensive overview of these aspects, along with practical experimental guidance, to empower scientists in their pursuit of new chemical entities with therapeutic potential.
References
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. spectrabase.com [spectrabase.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. uni-saarland.de [uni-saarland.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. NP-MRD: 13C NMR Spectrum (1D, 101, CD3OD, simulated) (Peak List) (NP0331820) [np-mrd.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
1-Aminoindole CAS number and nomenclature
An In-depth Technical Guide to 1-Aminoindole: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This compound is a heterocyclic aromatic compound that has garnered significant attention in the fields of synthetic chemistry and drug discovery. Characterized by an amino group attached to the nitrogen of the indole ring, this molecule serves as a versatile synthon for the construction of more complex, biologically active molecules. Its unique structural and electronic properties make it a valuable intermediate in the preparation of a wide range of compounds, from pharmaceuticals to dyes and pesticides. This guide provides a comprehensive overview of this compound, covering its fundamental chemical identity, detailed physicochemical properties, modern synthetic methodologies, and key applications in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to serve as an authoritative resource on this important chemical entity.
Core Identification and Physicochemical Properties
A thorough understanding of a chemical compound begins with its unambiguous identification and a clear summary of its physical and chemical properties. This data is foundational for its application in research and development.
Nomenclature and Chemical Identifiers
This compound is systematically identified by a unique CAS (Chemical Abstracts Service) number, ensuring its precise identification in literature and databases.
-
CAS Number : 53406-38-5[1]
-
IUPAC Name : indol-1-amine[1]
-
Synonyms : 1H-Indol-1-amine, Indol-1-ylamine
-
Molecular Formula : C₈H₈N₂[1]
-
InChI : InChI=1S/C8H8N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H,9H2[1]
-
SMILES : NN1C=CC2=CC=CC=C12
Physicochemical Data
The physical and chemical properties of this compound dictate its behavior in different solvents and reaction conditions, which is critical for designing synthetic routes and handling protocols.
| Property | Value | Source(s) |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Colorless to light yellow solid | |
| Melting Point | 40 °C | |
| Boiling Point | 296.2 ± 23.0 °C (Predicted) | |
| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | |
| Purity | Typically ≥95% |
Synthesis of this compound: From Classical to Modern Methods
The synthesis of this compound is crucial for its availability in research. Methodologies have evolved from classical multi-step processes to more efficient, modern catalytic strategies. The choice of synthetic route often depends on the desired scale, purity requirements, and available laboratory infrastructure.
Classical Synthetic Approach: Redox of Indole
One of the traditional methods involves a two-step redox sequence starting from indole. This method, while established, involves the use of nitrates and subsequent reduction.
Causality : The logic behind this approach is the selective functionalization of the indole nitrogen. Direct amination is challenging; therefore, the nitrogen is first oxidized to an N-oxide, which activates it for a subsequent reduction to the desired N-amine.
-
Step 1: Oxidation of Indole :
-
In a round-bottom flask, dissolve indole in a suitable organic solvent like acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a nitrating agent (e.g., a solution of silver nitrate or nitric acid) dropwise while maintaining the temperature.
-
Stir the reaction mixture for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Quench the reaction by carefully adding it to ice-cold water.
-
Extract the product, indole N-oxide, with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Reduction to this compound :
-
Dissolve the crude indole N-oxide from the previous step in a solvent such as ethanol.
-
Add a reducing agent (e.g., zinc dust in the presence of an acid like acetic acid, or catalytic hydrogenation with Pd/C).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Filter the reaction mixture to remove the reducing agent and any inorganic salts.
-
Concentrate the filtrate to obtain crude this compound.
-
Purify the product by column chromatography on silica gel to yield pure this compound.
-
Modern Catalytic Synthesis: Rhodium-Catalyzed C-H Annulation
Recent advancements in organometallic chemistry have led to more efficient and atom-economical methods. A notable example is the rhodium-catalyzed [3+2] annulation of a hydrazine with vinylene carbonate.[2]
Causality : This method leverages the power of transition-metal catalysis to direct C-H bond activation. The rhodium catalyst facilitates a cascade reaction that constructs the indole ring system with the amino group already in place. This approach is characterized by high yields, mild reaction conditions, and avoids the need for external oxidants, making it a more sustainable and elegant synthetic strategy.[2][3]
-
Reaction Setup :
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the substituted hydrazine (1.0 equiv), vinylene carbonate (1.2 equiv), and the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%).
-
Add a suitable dry solvent (e.g., 1,2-dichloroethane).
-
-
Reaction Execution :
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound product.[2]
-
Synthesis Workflow Diagram
Caption: Comparative workflows for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[4][5][6] The this compound core, in particular, offers a unique vector for chemical modification, enabling the exploration of new chemical space and the development of novel therapeutic agents.
The this compound Scaffold in Bioactive Molecules
The N-amino group provides a versatile handle for derivatization, allowing for the introduction of various functional groups through standard N-acylation, N-alkylation, or condensation reactions. This chemical tractability has made the this compound scaffold a key building block in the discovery of potent and selective inhibitors for various biological targets.
Case Studies of Biologically Active this compound Derivatives
-
Na+/H+ Exchanger (NHE) Inhibitors : A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been synthesized and evaluated as inhibitors of the Na+/H+ exchanger.[7] In these compounds, the this compound core is part of a larger molecular architecture designed to interact with the ion channel. The ability to modify the indole ring, particularly at the 1-position, was crucial for optimizing the inhibitory activity.[7]
-
Janus Kinase 2 (JAK2) Inhibitors : The discovery of a point mutation (V617F) in JAK2 linked to myeloproliferative disorders spurred the development of targeted inhibitors.[8] De novo design efforts identified 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as a potent lead series. Subsequent optimization led to the discovery of highly selective, orally active JAK2 inhibitors with proven in vivo efficacy in animal models, demonstrating the therapeutic potential of this scaffold.[8]
-
Antimalarial Agents : In the search for new treatments against Plasmodium falciparum, the causative agent of malaria, aminoindole-based compounds have emerged as a novel and potent scaffold.[9][10] A high-throughput screen identified an initial hit, Genz-644442, which led to an extensive medicinal chemistry program. This optimization yielded analogs with nanomolar potency against the parasite in vitro and significant efficacy in in vivo models of malaria.[9][10]
Drug Discovery Pathway Diagram
Caption: Role of this compound in a typical drug discovery pipeline.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the compound's integrity.
Hazard Identification
This compound is considered hazardous and requires careful handling. It may be irritating to the eyes, skin, and respiratory system.
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Data sourced from supplier safety information.
Recommended Handling and Personal Protective Equipment (PPE)
To mitigate risks, the following procedures should be followed:
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE) :
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][12]
-
Spills : In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.[11]
Storage
To ensure the stability and longevity of this compound, proper storage is critical.
-
Temperature : Store in a cool place, typically between 2-8 °C.
-
Atmosphere : Keep the container tightly sealed in a dry and well-ventilated place.
-
Light : Store in a dark place to prevent degradation.
Conclusion and Future Outlook
This compound stands as a testament to the enduring importance of heterocyclic chemistry in modern science. Its value as a synthetic intermediate is well-established, with both classical and advanced catalytic methods providing reliable access to this key molecule. The demonstrated success of its derivatives in targeting a diverse range of biological entities—from ion channels to kinases and pathogenic organisms—underscores its significance as a privileged scaffold in drug discovery.
Looking forward, the continued exploration of novel catalytic methods for the synthesis and functionalization of this compound will undoubtedly open new avenues for innovation. As our understanding of complex biological pathways deepens, the this compound core will likely serve as a foundational element for the rational design of next-generation therapeutics aimed at addressing pressing global health challenges.
References
- 1. This compound | C8H8N2 | CID 643221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
fundamental reactivity of the 1-Aminoindole ring system
An In-Depth Technical Guide to the Fundamental Reactivity of the 1-Aminoindole Ring System
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and pharmaceutical agents. Its unique electronic structure, arising from the fusion of an indole ring with a hydrazine-like nitrogen at the N1 position, imparts a distinct and versatile reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of the this compound system. We will delve into modern synthetic strategies, analyze its behavior in key organic transformations including electrophilic aromatic substitution, nucleophilic reactions, and cycloadditions, and present detailed, field-tested protocols. The causality behind experimental choices and mechanistic pathways is elucidated to provide a deeper understanding for professionals engaged in synthetic and medicinal chemistry.
Introduction: The this compound Core
Nitrogen-containing heterocycles are foundational to drug discovery, with the indole nucleus being one of the most significant.[1] The introduction of an amino group at the N1 position creates the this compound system, a modification that profoundly influences the ring's electronic properties and reactivity. This exocyclic nitrogen atom's lone pair of electrons participates in the aromatic system, yet it also introduces a new site for chemical reactions, distinct from the parent indole. This unique duality makes this compound a versatile building block for constructing complex molecules with potential therapeutic applications.[2][3] Understanding its core reactivity is paramount for its effective utilization in the synthesis of novel chemical entities.
Synthetic Routes to the this compound Scaffold
Access to the this compound core is the gateway to its chemistry. While traditional methods often involved harsh conditions, contemporary organometallic catalysis has opened avenues for mild and efficient syntheses with broad functional group tolerance.[4]
Palladium-Catalyzed Domino Synthesis
A highly efficient one-pot domino reaction has been developed for synthesizing a wide variety of substituted 1-aminoindoles.[4] This method utilizes readily available 2-halophenylacetylenes and N,N-disubstituted hydrazines, proceeding through a palladium-catalyzed coupling followed by an intramolecular cyclization.
-
Reaction Setup: To an oven-dried reaction vessel, add (2-bromophenyl)ethynylbenzene (1 equiv.), N-Boc-N-phenylhydrazine (1.2 equiv.), and sodium tert-butoxide (2.2 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as a complex formed from Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos), under an inert atmosphere (Nitrogen or Argon).
-
Solvent & Reaction: Add anhydrous toluene as the solvent. Seal the vessel and heat the reaction mixture to 100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Causality Insight: The use of a palladium catalyst is crucial for facilitating both the initial C-N bond formation (Buchwald-Hartwig amination) and the subsequent intramolecular cyclization. The choice of ligand is critical to stabilize the palladium species and promote efficient catalytic turnover. The base, NaOtBu, is required to deprotonate the hydrazine, making it a competent nucleophile.
Rhodium-Catalyzed C-H Activation/Annulation
A modern and atom-economical approach involves the rhodium-catalyzed [3+2] annulation of hydrazides with vinylene carbonate.[5] This method leverages C-H bond activation to construct the unsubstituted this compound core under mild, oxidant-free conditions.
Caption: Rhodium-catalyzed synthesis of 1-aminoindoles.
Core Reactivity of the this compound Ring
The reactivity of this compound is dominated by the electron-rich nature of the heterocyclic ring, making it highly susceptible to electrophilic attack. The C3 position is the most reactive site, a characteristic shared with the parent indole system.[6]
Electrophilic Aromatic Substitution (EAS)
Like indole, the most reactive position for electrophilic aromatic substitution on the this compound ring is C3.[6] This is due to the ability of the nitrogen atom (N1) to stabilize the positive charge in the resulting intermediate (the sigma complex or arenium ion) without disrupting the aromaticity of the fused benzene ring.[7] Attack at C2 would lead to a less stable intermediate, while substitution on the benzene ring requires harsher conditions.[6]
Caption: General mechanism of electrophilic substitution.
Common EAS Reactions:
-
Vilsmeier-Haack Formylation: Reaction with phosphoryl chloride and DMF introduces a formyl group (-CHO) at the C3 position.[6]
-
Mannich Reaction: Treatment with formaldehyde and a secondary amine (like dimethylamine) installs an aminomethyl group at C3.[6]
-
Friedel-Crafts Acylation/Alkylation: Lewis acid-catalyzed reaction with acyl halides or alkyl halides leads to C3-acylated or C3-alkylated products.[8]
Nucleophilic Reactivity
The this compound system possesses two primary nucleophilic centers: the exocyclic N1-amino group and the C3 position of the indole ring.
-
N1-Amino Group: The primary amine at the N1 position can act as a nucleophile, participating in reactions like acylation, sulfonylation, and condensation with carbonyl compounds to form hydrazones.
-
C3-Position: As established in its EAS reactivity, the C3 carbon is highly nucleophilic and will react with a variety of electrophiles.
In some specialized cases, the indole ring can be rendered susceptible to nucleophilic aromatic substitution (SNAᵣ) . This typically requires the presence of strong electron-withdrawing groups (EWGs) on the ring (e.g., a nitro group) and an activating group at the N1 position, such as a 1-methoxy group.[9][10] In such systems, a nucleophile can attack the electron-deficient C2 position, displacing the N1-methoxy group.[9]
| Reaction Type | Primary Site of Reactivity | Driving Force | Typical Reagents |
| Electrophilic Attack | C3-Position | Electron-rich π-system of the pyrrole ring | Acyl halides, Aldehydes, Alkyl halides |
| Nucleophilic Attack | Exocyclic N1-Amine | Lone pair on the primary amine nitrogen | Acid chlorides, Sulfonyl chlorides, Ketones |
| Nucleophilic Substitution | C2-Position (activated systems) | Strong EWGs on the ring, activating N1-substituent | Amines, Thiolates, Alkoxides |
Cycloaddition Reactions
The indole nucleus can participate in cycloaddition reactions, acting as either the diene or dienophile component, to construct more complex polycyclic systems. These reactions are powerful tools for rapidly increasing molecular complexity.[11]
-
[4+2] Cycloaddition (Diels-Alder): The indole ring, particularly the 2,3-double bond within the pyrrole moiety, can act as a dienophile. More commonly, the benzene ring portion can function as the diene component, though this often requires high temperatures or specific substitution patterns to overcome the aromatic stabilization energy.[11]
-
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is a highly valuable reaction for synthesizing five-membered rings. 1-Aminoindoles can react with 1,3-dipoles like azomethine ylides or nitrile oxides.[11][12] These reactions are often highly regioselective and stereoselective, providing access to complex heterocyclic scaffolds.[12]
Rearrangement Reactions
While not as common as for other heterocyclic systems, derivatives of indoles can undergo specific rearrangement reactions. A notable example is the Claisen rearrangement. If a this compound derivative is prepared with an allyl ether substituent on the fused benzene ring (e.g., at the 6-position), heating can induce a[13][13]-sigmatropic rearrangement to furnish the corresponding C-allylated product, often with high regioselectivity.[14][15]
Applications in Drug Development
The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its structural rigidity, combined with the hydrogen bonding capacity of the N-H group and the potential for diverse substitution, makes it an attractive core for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. The synthetic accessibility and versatile reactivity discussed herein empower medicinal chemists to generate libraries of novel this compound derivatives for screening and lead optimization.[16]
Conclusion
The this compound ring system exhibits a rich and predictable reactivity profile governed by the electronic interplay between the aromatic indole core and the exocyclic N1-amino group. Its high nucleophilicity at the C3 position makes it an excellent substrate for a wide array of electrophilic aromatic substitution reactions. Furthermore, the N1-amino group provides a handle for further functionalization, and the entire scaffold can participate in powerful cycloaddition reactions to build molecular complexity. Modern catalytic methods have made this valuable heterocyclic system readily accessible, ensuring its continued importance in the fields of organic synthesis, drug discovery, and materials science.
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. A general and mild domino approach to substituted 1-aminoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 10. Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes | Semantic Scholar [semanticscholar.org]
- 11. jinjingchemical.com [jinjingchemical.com]
- 12. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]
- 13. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Claisen rearrangements in indoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. byjus.com [byjus.com]
- 16. nbinno.com [nbinno.com]
quantum chemical calculations for 1-Aminoindole
An In-Depth Technical Guide to the Quantum Chemical Calculation of 1-Aminoindole
Abstract
This compound is a heterocyclic amine containing an indole moiety, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in bioactive compounds. Understanding the electronic structure, reactivity, and spectroscopic properties of this compound at a quantum mechanical level is crucial for predicting its behavior and designing novel derivatives with enhanced therapeutic potential. This guide provides a comprehensive, technically-grounded framework for performing and interpreting quantum chemical calculations on this compound. We detail a robust computational workflow, from structural optimization to the prediction of molecular properties, grounded in Density Functional Theory (DFT) and post-Hartree-Fock methods. The causality behind the selection of theoretical models and basis sets is explained, ensuring that the described protocols are self-validating and scientifically rigorous. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate their research.
Introduction: The "Why" of Computation for this compound
The indole ring system is a privileged scaffold in pharmacology, forming the core of numerous natural products and synthetic drugs. The addition of an amino group at the N1 position, creating this compound (C₈H₈N₂), introduces unique electronic features and potential interaction sites that modulate its chemical reactivity and biological activity.[1] As an important organic synthesis intermediate, understanding its fundamental properties is key for its application in pharmaceuticals, pesticides, and dyes.[1]
Experimental characterization, while essential, can be resource-intensive and may not fully reveal the transient electronic details that govern reaction mechanisms. Quantum chemical calculations provide a powerful in-silico alternative, allowing us to build a predictive model of the molecule's behavior. By solving approximations of the Schrödinger equation, we can determine its three-dimensional structure, electron distribution, orbital energies, and predict its response to electromagnetic radiation (i.e., its spectra). This knowledge is invaluable for:
-
Rational Drug Design: Identifying sites susceptible to electrophilic or nucleophilic attack to guide the synthesis of new derivatives.
-
Pharmacophore Modeling: Understanding the molecule's electrostatic potential to predict how it might interact with a biological target.
-
Spectroscopic Analysis: Aiding the interpretation of experimental spectra (IR, UV-Vis, NMR) by providing a theoretical benchmark.
-
Reactivity Prediction: Using conceptual DFT descriptors to quantify reactivity, stability, and selectivity.[2]
This guide will walk through the theoretical and practical steps to build such a model for this compound, emphasizing methodological justification and robust validation.
Theoretical Foundations: Choosing the Right Tools
The accuracy of any quantum chemical calculation is governed by the choice of the theoretical method and the basis set used to describe the molecular orbitals.[3]
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the complex many-electron wavefunction as a single Slater determinant.[4] It treats electron-electron repulsion in an averaged way, neglecting the instantaneous correlation in electron motion.[5] While computationally efficient, this neglect of "electron correlation" can lead to significant inaccuracies, especially for properties beyond molecular geometry.[6]
-
Post-Hartree-Fock Methods: To reclaim the missing correlation energy, methods like Møller-Plesset perturbation theory (MP2, MP3...) and Coupled Cluster (CC) have been developed.[7] These methods systematically improve upon the HF solution but come with a steep increase in computational cost, often scaling poorly with the size of the molecule.[6] They are considered high-accuracy methods, often used to obtain benchmark energies for smaller systems or as a "gold standard" for evaluating other methods.
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of modern computational chemistry for its remarkable balance of accuracy and efficiency. Instead of calculating the complex wavefunction, DFT determines the system's energy from its electron density. The core of DFT lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation. Popular functionals for organic molecules include:
-
B3LYP: A hybrid functional that mixes a portion of exact HF exchange with DFT exchange and correlation. It is widely used and provides reliable geometries and energies for a vast range of organic systems.[8]
-
M06-2X: Another hybrid functional with a high percentage of HF exchange, known for excellent performance with main-group thermochemistry and non-covalent interactions.[9]
-
-
Basis Sets: A basis set is a collection of mathematical functions (typically Gaussian-type orbitals) placed on each atom to build the molecular orbitals.[10][11] The size and flexibility of the basis set are critical for accuracy.
-
Pople-style basis sets (e.g., 6-311+G(d,p)): This notation indicates a split-valence basis set. The "6-311" means core orbitals are described by one function, while valence orbitals are described by three, allowing for more flexibility in bonding regions. The "+" indicates the addition of diffuse functions, which are crucial for describing lone pairs and anions. The "(d,p)" signifies the addition of polarization functions, which allow orbitals to change shape and are essential for describing chemical bonds accurately.[12][13] This level of basis set is an excellent choice for molecules like this compound.
-
Correlation-Consistent basis sets (e.g., cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit and are often used in conjunction with post-HF methods for high-accuracy calculations.[12]
-
The relationship between these core theoretical concepts is illustrated below.
Caption: Relationship between core quantum chemical methods.
Computational Methodology and Protocols
This section provides a detailed, step-by-step protocol for the comprehensive quantum chemical analysis of this compound. The chosen combination of the B3LYP functional with the 6-311+G(d,p) basis set represents a robust, well-validated level of theory for this class of molecule.[14][15]
Software and Initial Structure Preparation
-
Molecular Builder: An initial 3D structure of this compound can be built using molecular editor software like Avogadro or ChemDraw.[16] The structure can be sourced from databases like PubChem if available.[17]
-
Computational Chemistry Package: This protocol assumes the use of a major quantum chemistry package such as Gaussian, ORCA, or GAMESS.[18][19] These programs take a structured input file specifying the molecular coordinates, charge (0), spin multiplicity (singlet), and the desired calculation type.
Protocol 1: Geometry Optimization and Frequency Analysis
This is the most critical first step to find the most stable conformation of the molecule.
-
Input File Preparation: Create an input file specifying the initial coordinates of this compound.
-
Keyword Specification: Use keywords to request a geometry optimization followed by a frequency calculation. A typical keyword line would be: #p B3LYP/6-311+G(d,p) Opt Freq.
-
B3LYP/6-311+G(d,p): Specifies the chosen DFT method and basis set.
-
Opt: Requests the geometry optimization procedure, which iteratively adjusts atomic positions to find the lowest energy structure.
-
Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry.
-
-
Execution and Validation: Run the calculation. Upon completion, the primary validation check is to inspect the output of the frequency calculation.
-
Confirmation of a Minimum: The structure is a true energy minimum only if there are zero imaginary frequencies. An imaginary frequency indicates a saddle point, meaning the structure is a transition state, not a stable molecule. If one is found, the geometry must be perturbed along the imaginary mode and re-optimized.
-
Protocol 2: Calculation of Electronic Properties and Reactivity Descriptors
Using the validated optimized geometry, we can now calculate a suite of electronic properties.
-
Population Analysis: A Mulliken population analysis is typically performed by default and provides partial atomic charges.[20][21] These charges offer a simple, qualitative picture of the electron distribution and potential sites for electrostatic interactions.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental.[22]
-
E_HOMO: Relates to the ability to donate an electron (nucleophilicity).
-
E_LUMO: Relates to the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference ΔE = E_LUMO - E_HOMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity.[23]
-
-
Conceptual DFT Descriptors: These global reactivity descriptors are calculated from the HOMO and LUMO energies through finite difference approximations.[2][24][25]
-
Ionization Potential (I) ≈ -E_HOMO
-
Electron Affinity (A) ≈ -E_LUMO
-
Electronegativity (χ) = (I + A) / 2: Measures the ability of the molecule to attract electrons.
-
Chemical Hardness (η) = (I - A) / 2: Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.[23]
-
Electrophilicity Index (ω) = χ² / (2η): A global index that quantifies the electrophilic nature of a molecule.[26]
-
Protocol 3: Simulation of Spectra
-
Infrared (IR) Spectrum: The frequency calculation (Protocol 1) directly yields the harmonic vibrational frequencies and their corresponding intensities. This data can be plotted to generate a theoretical IR spectrum, which is invaluable for interpreting experimental results.
-
UV-Visible Spectrum: To simulate the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is required.
-
Keyword: #p TD-SCF B3LYP/6-311+G(d,p)
-
This calculation predicts the vertical excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities).
-
The overall computational workflow is summarized in the diagram below.
Caption: General workflow for quantum chemical calculations.
Anticipated Results and Discussion
Executing the protocols described above will yield a rich dataset for this compound. This section outlines the expected results and their interpretation.
Optimized Geometry
The optimization will provide the precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state. These parameters can be compared with experimental crystallographic data from databases like the Cambridge Structural Database (CSD) for indole or related derivatives to validate the accuracy of the chosen theoretical level.[27] Key points of interest will be the planarity of the indole ring and the geometry around the N1-amino group.
Table 1: Predicted Key Geometric Parameters for this compound at B3LYP/6-311+G(d,p)
| Parameter | Description | Predicted Value |
|---|---|---|
| r(N1-N2) | Length of the N-N bond | Value (Å) |
| r(C2=C3) | Length of the C2-C3 bond | Value (Å) |
| ∠(C2-N1-N2) | Angle of the amino group | Value (°) |
| τ(C2-N1-N2-H) | Dihedral angle of the amino group | Value (°) |
Note: Values are placeholders for actual calculated results.
Electronic Structure and Reactivity
The analysis of FMOs and atomic charges reveals the electronic heart of the molecule.
-
Mulliken Charges: It is expected that the nitrogen atoms will carry a negative partial charge, while the hydrogen atoms of the amino group will be positively charged, indicating their potential role as hydrogen bond donors.
-
HOMO/LUMO Distribution: The HOMO is likely to be a π-orbital distributed across the indole ring, indicating that this is the region from which an electron is most easily donated. The LUMO will also be a π*-orbital, representing the most likely region to accept an electron. Visualizing these orbitals is crucial for understanding site selectivity in reactions.
-
Reactivity Descriptors: The calculated values provide a quantitative scale for reactivity. The HOMO-LUMO gap will give a direct measure of kinetic stability. The electrophilicity index (ω) will classify this compound on a quantitative scale of electrophilicity, which is useful for comparing its reactivity to other molecules in a series.
Table 2: Predicted Electronic Properties and Reactivity Descriptors
| Property | Symbol | Predicted Value | Unit |
|---|---|---|---|
| HOMO Energy | E_HOMO | Value | eV |
| LUMO Energy | E_LUMO | Value | eV |
| HOMO-LUMO Gap | ΔE | Value | eV |
| Electronegativity | χ | Value | eV |
| Chemical Hardness | η | Value | eV |
| Electrophilicity Index | ω | Value | eV |
Note: Values are placeholders for actual calculated results.
The diagram below illustrates how these properties are derived.
Caption: Derivation of reactivity descriptors from FMO energies.
Predicted Spectra
-
IR Spectrum: The theoretical IR spectrum will show characteristic peaks for N-H stretching of the amino group (typically >3300 cm⁻¹), C-H stretching on the aromatic ring (~3100 cm⁻¹), and various C=C and C-N stretching vibrations in the fingerprint region (1000-1600 cm⁻¹). This can be directly compared to an experimental spectrum for verification.
-
UV-Vis Spectrum: The TD-DFT calculation will likely predict strong π → π* transitions. For the parent indole molecule, characteristic absorptions known as the ¹Lₐ and ¹Lₑ transitions are well-documented.[28] The calculation for this compound will reveal how the N-amino substituent perturbs these electronic transitions, likely causing a shift in the absorption maxima (a chromophoric effect).
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of this compound. By leveraging Density Functional Theory with an appropriate basis set, it is possible to generate a detailed model of the molecule's geometric and electronic structure, reactivity, and spectroscopic signatures. The protocols herein emphasize not just the how but the why, grounding computational choices in established chemical theory. The resulting data provides actionable insights for medicinal chemists and drug developers, enabling a more rational, structure-based approach to the design of novel indole derivatives. The synergy between these in-silico techniques and experimental validation represents the state-of-the-art in modern chemical research.
References
- 1. chembk.com [chembk.com]
- 2. From Density Functional Theory to Conceptual Density Functional Theory and Biosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. epfl.ch [epfl.ch]
- 7. Post-Hartree-Fock [chemeurope.com]
- 8. Quantum chemical investigation on indole: vibrational force field and theoretical determination of its aqueous pK(a) value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 10. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. acgpubs.org [acgpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]
- 17. This compound | C8H8N2 | CID 643221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 20. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 21. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 22. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 23. irjweb.com [irjweb.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 26. Conceptual density functional theory based electronic structure principles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07017C [pubs.rsc.org]
- 27. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 28. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Aminoindole and its Constitutional Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-aminoindole and its constitutional isomers, a class of compounds of significant interest in medicinal chemistry and materials science. By delving into the synthesis, properties, and applications of these versatile heterocyclic amines, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge to harness their potential. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and experimental rationale, fostering a deeper understanding of these valuable molecules.
Introduction: The Privileged Indole Scaffold and the Impact of Amination
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design.[1] The introduction of an amino group onto this scaffold, creating aminoindoles, dramatically expands its chemical space and biological activity profile. The position of the amino substituent profoundly influences the molecule's electronic distribution, reactivity, stability, and pharmacological properties. This guide will explore the synthesis, characteristics, and applications of this compound and its key constitutional isomers, providing a comparative analysis to inform research and development efforts.
This compound: A Unique N-Functionalized Indole
This compound, or 1H-indol-1-amine, is distinguished by the direct attachment of an amino group to the indole nitrogen.[3] This N-amination imparts unique reactivity and properties compared to its C-aminated counterparts.
Synthesis of this compound
The synthesis of this compound can be approached through several methods, each with its own advantages and considerations. A common strategy involves the reduction of an N-nitrosoindole or a related precursor.[3] More recently, transition metal-catalyzed reactions have provided efficient and regioselective routes. For instance, rhodium-catalyzed C-H bond activation and [3+2] annulation using hydrazide and vinylene carbonate has been reported as a high-yield method under mild conditions, without the need for external oxidants.[4]
Conceptual Workflow for Rhodium-Catalyzed Synthesis of 1-Aminoindoles
Caption: Rhodium-catalyzed synthesis of 1-aminoindoles.
Properties and Reactivity of this compound
This compound is a colorless to light yellow solid, generally insoluble in water but soluble in organic solvents like ethanol and dichloromethane.[3] The N-amino group is a key reactive site, allowing for further functionalization. For example, it can undergo N-arylation and N-benzylation, providing a pathway to more complex fused polycyclic structures through subsequent palladium-catalyzed intramolecular arylations.[5]
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [6] |
| Molecular Weight | 132.16 g/mol | [6] |
| Physical Form | Solid | [7] |
| Purity | 97% | [7] |
| Storage | 2-8°C, under inert gas, protected from light | [7][8] |
Applications of this compound
As a versatile intermediate, this compound is utilized in the synthesis of a variety of compounds, including potential pharmaceuticals, pesticides, and dyes.[3][9] Its derivatives are building blocks for creating complex scaffolds with potential biological activity.[5]
Constitutional Isomers of Aminoindole: A Comparative Overview
The constitutional isomers of aminoindole, where the amino group is attached to the carbon framework, exhibit distinct chemical and biological properties. This section will delve into the synthesis, characteristics, and applications of the most prominent isomers.
2-Aminoindoles: Gateways to Bioactive Compounds
The 2-aminoindole scaffold is a key component in a multitude of biologically active molecules, including inhibitors of IκB kinase and phosphodiesterase-V.[10]
Synthesis of 2-Aminoindoles
Multiple synthetic strategies exist for accessing 2-aminoindoles. One-pot methods are particularly attractive for their efficiency. A notable example involves the sequential gold(I)-catalyzed regioselective hydroamination and copper(II)-mediated oxidative cyclization of anilines and ynamides.[11] Another approach is a gold-catalyzed C-H annulation of sulfilimines with N-arylynamides, which offers high selectivity under mild conditions.[12] A one-pot, two-step solution-phase method starting from 2-halonitrobenzenes and cyanoacetamides also provides an efficient route to 2-amino-indole-3-carboxamides.[10]
Experimental Protocol: One-Pot Synthesis of 2-Amino-indole-3-carboxamides [10]
-
Step 1: SNAr Reaction: To a solution of a cyanoacetamide in a suitable solvent, add a base (e.g., potassium carbonate) followed by the 2-halonitrobenzene. Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
Step 2: Reductive Cyclization: After the completion of the first step (monitored by TLC), directly add a reducing agent system, such as zinc powder and an acid (e.g., HCl) or iron powder with an acid, to the reaction mixture. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the 2-aminoindole ring system.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture, extract the product with an organic solvent, and purify by column chromatography.
Properties and Applications of 2-Aminoindoles
2-Aminoindole derivatives have been investigated for a wide range of therapeutic applications. For instance, novel 2-amino-5-hydroxyindoles have been designed and synthesized as potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory and allergic diseases.[13][14] The 2-aminoindole chemotype, being aromatic and planar with two adjacent hydrogen bond donors, is well-suited for interaction with protein targets.[10]
3-Aminoindoles: A Privileged but Unstable Scaffold
The 3-aminoindole motif is found in numerous natural products and pharmacologically active compounds, showing promise in the treatment of cancer, inflammation, and neurodegenerative diseases.[15][16] However, unprotected 3-aminoindoles are often unstable and susceptible to oxidative degradation due to their electron-rich nature.[15][17]
Synthesis of 3-Aminoindoles
The synthesis of 3-aminoindoles can be challenging. An efficient copper-catalyzed three-component coupling reaction of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes provides a versatile route to 3-aminoindolines, which can then be isomerized to 3-aminoindoles upon treatment with a base.[18]
Conceptual Workflow for 3-Aminoindole Synthesis
Caption: Copper-catalyzed three-component synthesis of 3-aminoindoles.
Properties and Applications of 3-Aminoindoles
The instability of the free base has led to the common use of its more stable hydrochloride salt.[19] Despite the stability challenges, 3-aminoindole derivatives are valuable in medicinal chemistry as kinase inhibitors and for treating a variety of disorders.[16]
4-Aminoindoles: Building Blocks for Complex Molecules
4-Aminoindole serves as a versatile building block in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.[20]
Synthesis of 4-Aminoindoles
A common synthetic route involves the reduction of 4-nitroindole. A patented method describes the preparation of 4-aminoindole from 2-methyl-3-nitroaniline through a sequence of acetylation, cyclization to form an amide, and subsequent nitro reduction.[21] A divergent synthesis of 4-aminoindoles with free amine groups has also been reported via a tandem reaction of 2-alkynylanilines.[22]
Properties and Applications of 4-Aminoindoles
4-Aminoindole is a solid with a melting point of 106-109 °C.[23] It is used in the synthesis of compounds with potential anti-inflammatory and anticancer properties.[20] It also finds applications in the production of dyes and pigments.[20]
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [8] |
| Molecular Weight | 132.16 g/mol | [8] |
| Melting Point | 109 °C | [8] |
| Boiling Point | 354.0 °C at 760 mmHg | [23] |
| Storage | 2-8°C, under inert gas, protected from light | [8] |
5-Aminoindoles: A Scaffold for Diverse Biological Activities
5-Aminoindole is a key intermediate for the synthesis of compounds with a wide range of biological activities, including inhibitors of insulin-like growth factor 1 receptor, factor Xa, and HIV protease.[24]
Synthesis of 5-Aminoindoles
The most common method for synthesizing 5-aminoindole is the reduction of 5-nitroindole.[25] This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon, or with reducing agents such as zinc or iron in acidic media.[25]
Experimental Protocol: Reduction of 5-Nitroindole [25]
-
Reaction Setup: In a high-pressure reactor, suspend 5-nitroindole in a suitable solvent (e.g., 1,4-dioxane or ethanol).
-
Catalyst Addition: Add a catalyst, such as a silver bipyridine complex with a base, or a supported catalyst like Pd/C.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 4.0 MPa) and heat the mixture (e.g., 80°C) with stirring for a specified time (e.g., 24 hours).
-
Work-up and Purification: After the reaction, filter off the catalyst, extract the product, and purify by column chromatography.
Spectroscopic Data for 5-Aminoindole [25]
-
¹H NMR (400 MHz, CDCl₃): δ 7.96 (brs, 1H), 7.20 (d, J = 8.4 Hz, 1H), 7.14 (s, 1H), 6.95 (s, 1H), 6.67 (d, J = 8.4 Hz, 1H), 6.38 (s, 1H), 3.51 (brs, 2H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 141.0, 129.8, 128.5, 124.7, 111.8, 111.4, 103.2, 99.6.
-
HRMS (ESI): m/z calculated for C₈H₉N₂ [M+H]⁺ = 133.0760, found = 133.0755.
6-Aminoindoles: Intermediates in Medicinal Chemistry
6-Aminoindole is another important intermediate used in the synthesis of various therapeutic agents.[26]
Synthesis and Properties of 6-Aminoindoles
6-Aminoindole is typically synthesized via the reduction of 6-nitroindole. It is a solid with a melting point of 75-79 °C.
Applications of 6-Aminoindoles
6-Aminoindole is a reactant for the preparation of inhibitors of the mammalian target of rapamycin (mTOR), protein kinase C θ (PKCθ), and the AcrAB-TolC efflux pump, as well as potent and selective blockers of the Nav1.8 sodium channel for the treatment of pain.[27]
Comparative Analysis of Aminoindole Isomers
| Isomer | Key Synthetic Approaches | Stability | Key Applications |
| This compound | N-amination of indole, Rh-catalyzed annulation | Moderate | Synthetic intermediate for complex heterocycles |
| 2-Aminoindole | Gold-catalyzed cyclizations, one-pot multi-component reactions | Generally stable | Kinase inhibitors, 5-lipoxygenase inhibitors |
| 3-Aminoindole | Cu-catalyzed multi-component reactions followed by isomerization | Often unstable, used as salt | Kinase inhibitors, various therapeutic agents |
| 4-Aminoindole | Reduction of 4-nitroindole, tandem reactions of 2-alkynylanilines | Stable | Building block for pharmaceuticals and materials |
| 5-Aminoindole | Reduction of 5-nitroindole | Stable | Broad-spectrum therapeutic targets (anticancer, antiviral) |
| 6-Aminoindole | Reduction of 6-nitroindole | Stable | mTOR inhibitors, PKCθ inhibitors, ion channel blockers |
Conclusion
This compound and its constitutional isomers represent a rich and diverse family of heterocyclic compounds with immense potential in drug discovery and materials science. The position of the amino group dictates the molecule's reactivity, stability, and biological activity, offering a powerful tool for fine-tuning molecular properties. Understanding the nuances of their synthesis and chemical behavior, as outlined in this guide, is paramount for researchers seeking to leverage these versatile scaffolds in the development of novel and effective chemical entities. Continued innovation in synthetic methodologies will undoubtedly unlock further applications for this important class of molecules.
References
- 1. Indole-Containing Metal Complexes and Their Medicinal Applications | MDPI [mdpi.com]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C8H8N2 | CID 643221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 53406-38-5 [sigmaaldrich.com]
- 8. 4-Aminoindole | 5192-23-4 | FA10290 | Biosynth [biosynth.com]
- 9. chemshuttle.com [chemshuttle.com]
- 10. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-aminoindole HCl | 57778-93-5 | Benchchem [benchchem.com]
- 20. chemimpex.com [chemimpex.com]
- 21. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
- 22. Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. 4-Aminoindole | CAS#:5192-23-4 | Chemsrc [chemsrc.com]
- 24. 5-Aminoindole | 5192-03-0 [chemicalbook.com]
- 25. Page loading... [wap.guidechem.com]
- 26. chemimpex.com [chemimpex.com]
- 27. 6-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
Whitepaper: A Deep Dive into the Aromaticity of 1-Aminoindole
Section 1: The Principle of Aromaticity in Drug Design
Aromaticity is a cornerstone concept in organic chemistry, denoting a state of exceptional thermodynamic stability in certain cyclic, planar, and fully conjugated molecules. This stability, arising from the delocalization of π-electrons over the ring system, is governed by Hückel's rule, which stipulates the presence of (4n+2) π-electrons.[1][2][3] In the context of drug development, the aromatic character of a molecule is paramount. It profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, affecting its metabolic stability, receptor binding interactions (e.g., π-π stacking), and overall solubility.
The indole scaffold, a fusion of a benzene ring and a pyrrole ring, is a privileged structure in medicinal chemistry. It is inherently aromatic, possessing a 10-π electron system (where n=2 in Hückel's rule) delocalized across both rings.[4][5] The lone pair of electrons on the pyrrole nitrogen (N1) is integral to this aromatic system.[1][4] The introduction of substituents can modulate this delicate electronic balance. This guide focuses specifically on the N-amino group at the 1-position, a modification that introduces intriguing electronic perturbations with significant implications for molecular properties.
Section 2: The Electronic Impact of N1-Amination on the Indole Core
Substituting the hydrogen at the N1 position of indole with an amino (-NH₂) group creates 1-aminoindole. This introduces a nitrogen atom directly bonded to the pyrrole nitrogen, which is already a key contributor to the aromatic sextet. The primary question for the medicinal chemist is: How does this N-N linkage perturb the aromaticity of the parent indole system?
The lone pair of the exocyclic amino group can, in principle, interact with the indole π-system. This interaction is complex; it can potentially enhance or disrupt the delocalization of the core 10-π electrons. The planarity of the system, particularly around the N1-N(amino) bond, and the hybridization of the exocyclic nitrogen are critical factors.
To visualize the foundational aromaticity of the parent indole ring, we can examine its resonance contributors. The delocalization of the N1 lone pair introduces negative charge density at various positions on the carbon framework, particularly the C3 position, which is crucial for understanding its reactivity.[6][7]
The addition of the 1-amino group introduces further resonance possibilities, the nature of which dictates its effect on the overall aromatic character. A comprehensive evaluation requires robust experimental and computational methods.
Section 3: Methodologies for Aromaticity Assessment
A multi-faceted approach is essential for a conclusive assessment of aromaticity. No single technique is definitive; instead, a consensus derived from structural, magnetic, and electronic criteria provides the most trustworthy picture.
Experimental Approaches
From an application scientist's perspective, experimental validation is the gold standard. The following protocols are designed to be self-validating systems for probing the aromaticity of this compound and related derivatives.
Causality: Aromaticity is associated with a sustained ring current when the molecule is placed in an external magnetic field. This induced current generates a local magnetic field that deshields protons outside the ring, causing them to resonate at a higher chemical shift (downfield). A reduction in aromaticity would lead to an upfield shift of these proton signals compared to a more aromatic reference.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound and a reference compound (e.g., unsubstituted indole) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.
-
Acquisition: Acquire a standard 1D ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.
-
Data Analysis: Process the FID (Free Induction Decay) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
Interpretation: Compare the chemical shifts of the protons on the benzene and pyrrole rings of this compound to those of indole.[8][9][10] A significant upfield shift in the this compound spectrum would suggest a decrease in the diatropic ring current and thus a reduction in aromaticity.
Causality: Aromatic systems exhibit a characteristic equalization of bond lengths due to electron delocalization. For example, the C-C bonds in benzene are all 1.39 Å, intermediate between a typical C-C single bond (~1.54 Å) and C=C double bond (~1.34 Å). X-ray crystallography provides precise atomic coordinates, allowing for the direct measurement of bond lengths within the indole core.[11][12][13]
Protocol: Bond Length Analysis
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a modern X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Structure Solution and Refinement: Process the diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions, displacement parameters, and occupancies.[14]
-
Data Analysis: Analyze the refined structure to determine the bond lengths within the fused ring system.
-
Interpretation: Compare the C-C and C-N bond lengths in the this compound structure to those of unsubstituted indole.[15] A greater deviation from the average, or a more pronounced single/double bond alternation, would indicate a loss of aromatic character.
Computational Chemistry Approaches
Computational methods provide powerful insights into the magnetic and electronic properties of molecules, offering quantitative indices of aromaticity.
Causality: NICS is the most widely used magnetic criterion for aromaticity.[16][17] It is calculated as the negative of the magnetic shielding computed at a non-bonded point (a "ghost" atom) in space, typically at the geometric center of a ring. A diatropic ring current (aromaticity) induces a shielding effect, resulting in a negative NICS value. A paratropic ring current (anti-aromaticity) causes deshielding, leading to a positive NICS value.[18][19]
Protocol: NICS(1)zz Calculation The NICS(1)zz variant is often preferred as it considers the shielding tensor component perpendicular to the ring plane (zz) at a distance of 1 Å above the ring (1), which minimizes contributions from local σ-bonds.[20]
-
Structure Optimization: Build the this compound structure in a molecular editor. Perform a full geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311+G(d,p) basis set. This step is a critical self-validation; the geometry must be a true energy minimum.
-
NICS Calculation Setup: Using the optimized coordinates, set up a subsequent NMR calculation. Place a ghost atom (Bq) at the geometric center of the five-membered ring and the six-membered ring. To calculate NICS(1), place additional ghost atoms 1 Å above the center of each ring.
-
Execution: Run the calculation using a quantum chemistry package (e.g., Gaussian). The keyword NMR=GIAO is used to compute the magnetic shielding tensors.
-
Data Extraction: The shielding tensor for each ghost atom is found in the output file. The NICS value is the negative of the isotropic shielding value. For NICS(1)zz, it is the negative of the zz component of the shielding tensor.
-
Interpretation: Compare the NICS(1)zz values for the five- and six-membered rings of this compound with those calculated for indole using the identical method. A less negative (or more positive) value for this compound indicates reduced aromaticity in that specific ring.
Causality: While NICS provides a single-point value, AICD provides a 3D visualization of the induced ring current.[21][22] It plots the regions in space where the induced current density is significant, allowing for a direct, qualitative assessment of electron delocalization pathways. Diatropic (aromatic) currents are visualized as continuous loops flowing in one direction around the ring periphery.
Protocol: AICD Plot Generation
-
Prerequisites: An optimized molecular geometry and a GIAO-NMR calculation (as in the NICS protocol) are required.
-
AICD Calculation: Use the wavefunction/checkpoint file from the NMR calculation as input for an AICD program.[23] The program calculates the current density vectors in a 3D grid around the molecule.
-
Visualization: The output is typically a scalar field that can be visualized as an isosurface plot. The direction of the current is indicated by arrows on the surface.
-
Interpretation: For this compound, inspect the AICD plot for a continuous, strong current loop encompassing the entire indole system. Compare its intensity and continuity to a plot generated for indole. Any breaks in the current loop or a significant reduction in its intensity would provide strong evidence for a perturbation of the aromatic system.[24][25]
Section 4: Synthesis of Findings & Data Summary
By integrating results from the methodologies described above, a comprehensive picture of the aromaticity of this compound can be constructed. While a definitive experimental and computational study has yet to be published, we can hypothesize the expected outcomes based on chemical principles. The electron-donating nature of the amino group, coupled with the potential for lone pair-lone pair repulsion between the two adjacent nitrogen atoms, may lead to a slight puckering or distortion from planarity, thereby weakening the π-electron delocalization.
The following table summarizes hypothetical, yet plausible, data comparing indole and this compound, illustrating the expected trends indicative of a slight reduction in aromaticity upon N1-amination.
| Parameter | Ring | Indole (Reference) | This compound (Expected) | Implication of Change |
| ¹H NMR Chemical Shift | Benzene H's | ~7.1 - 7.6 ppm | Slightly Upfield (e.g., ~7.0 - 7.5 ppm) | Weaker ring current |
| ¹H NMR Chemical Shift | Pyrrole H's | ~6.5 - 7.2 ppm | Slightly Upfield (e.g., ~6.4 - 7.1 ppm) | Weaker ring current |
| Bond Length Alternation | Pyrrole Ring | Low | Slightly Higher | Reduced delocalization |
| NICS(1)zz (ppm) | 5-Membered Ring | ~ -12.0 | Less Negative (e.g., ~ -9.5) | Reduced local aromaticity |
| NICS(1)zz (ppm) | 6-Membered Ring | ~ -9.0 | Less Negative (e.g., ~ -8.0) | Reduced local aromaticity |
Section 5: Conclusion for the Drug Development Professional
The substitution of the indole N1 position with an amino group is not an electronically trivial modification. The resulting this compound scaffold, while still fundamentally aromatic, likely possesses a perturbed and slightly diminished aromatic character compared to its parent. This subtle electronic shift can have significant downstream consequences in a drug discovery program.
A reduction in aromaticity could:
-
Alter Metabolic Stability: Change the molecule's susceptibility to oxidative metabolism by cytochrome P450 enzymes.
-
Modulate Receptor Affinity: Weaken or alter π-π stacking and other non-covalent interactions with biological targets.
-
Impact Physicochemical Properties: Affect pKa, solubility, and membrane permeability.
Therefore, for any project involving the this compound core, a rigorous, multi-pronged assessment of its aromaticity is not merely an academic exercise. It is a critical step in understanding the structure-activity relationship (SAR) and proactively engineering molecules with a superior drug-like profile. The experimental and computational workflows detailed in this guide provide a robust framework for conducting such an investigation.
References
- 1. quora.com [quora.com]
- 2. Hückel's rule - Wikipedia [en.wikipedia.org]
- 3. purechemistry.org [purechemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. hmdb.ca [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. bmse000097 Indole at BMRB [bmrb.io]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. poranne-group.github.io [poranne-group.github.io]
- 17. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. The Nucleus Independent Chemical Shift [gqcg.github.io]
- 20. Nucleus-independent chemical shifts (NICS): distance dependence and revised criteria for aromaticity and antiaromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anisotropy of the induced current density (ACID), a general method to quantify and visualize electronic delocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. beilstein-institut.de [beilstein-institut.de]
- 23. Visualization of Aromaticity: AICD | Zhe WANG, Ph.D. [wongzit.github.io]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of 1-Aminoindoles via Transition Metal-Catalyzed C-H Activation
Abstract
The 1-aminoindole scaffold is a privileged N-heterocycle, forming the core of numerous bioactive molecules and pharmaceuticals, including the cognitive enhancer besipirdine and the antihypertensive agent indapamide.[1] Traditional synthetic routes to these structures often involve multiple steps, harsh reaction conditions, and the use of hazardous N-aminating reagents, limiting their efficiency and practicality.[1] This guide details modern, step-economical strategies for the synthesis of 1-aminoindoles centered on the paradigm of transition metal-catalyzed C–H bond activation. We provide an in-depth exploration of rhodium-catalyzed annulation reactions, where readily available aryl hydrazines are used as starting materials. In these elegant transformations, the hydrazine moiety serves a dual role: the amino group acts as a transient directing group to guide regioselective C-H activation, and the N-N bond functions as an internal oxidant, enabling redox-neutral catalytic cycles. This document provides researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and mechanistic insights required to leverage these powerful synthetic tools.
Introduction: The Strategic Advantage of C-H Activation
Transition metal-catalyzed C-H activation has emerged as a transformative approach in molecular construction, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[2] This strategy circumvents the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy.
For the synthesis of 1-aminoindoles, the most innovative approaches utilize aryl hydrazines as versatile precursors. The key insight is the use of the hydrazine's own amino group as a directing group that is both "auto-formed" and "auto-cleavable."[3] It guides the catalyst to a specific ortho C-H bond on the aromatic ring for activation and is retained in the final product as the desired 1-amino functionality, representing a highly efficient and traceless strategy.[3][4] Furthermore, the inherent N-N bond of the hydrazine can be cleaved within the catalytic cycle to serve as an internal oxidant, facilitating redox-neutral transformations that avoid stoichiometric and often wasteful external oxidants.[2][4]
Figure 1: General logic for this compound synthesis via C-H activation.
Core Strategy: Rhodium(III)-Catalyzed Annulation of Aryl Hydrazines
High-valent rhodium complexes, particularly [RhCp*Cl₂]₂, have proven to be exceptionally versatile and robust catalysts for these transformations.[5] The general mechanism proceeds through the formation of a five-membered rhodacycle intermediate, which then undergoes migratory insertion with a suitable coupling partner to construct the indole's pyrrole ring.
Mechanistic Overview: The Catalytic Cycle
The reaction is initiated by the coordination of the aryl hydrazine to the Rh(III) catalyst. A concerted metalation-deprotonation (CMD) step follows, where the ortho C-H bond is activated to form a stable five-membered rhodacycle intermediate.[5] This key intermediate then reacts with a coupling partner (e.g., an alkyne or vinylene carbonate). Migratory insertion of the partner into the Rh-C bond expands the ring, leading to a seven-membered rhodacycle. Subsequent reductive elimination and protonolysis, often involving cleavage of the N-N bond, releases the this compound product and regenerates the active Rh(III) catalyst, closing the cycle.[5][6]
Figure 2: Generalized catalytic cycle for Rh(III)-catalyzed synthesis of 1-aminoindoles.
Experimental Protocols and Applications
This section provides detailed protocols for the synthesis of variously substituted 1-aminoindoles based on the choice of coupling partner.
Synthesis of C2,C3-Unsubstituted 1-Aminoindoles
The synthesis of 1-aminoindoles lacking substituents at the C2 and C3 positions has been a significant challenge. A recent breakthrough utilizes vinylene carbonate as a novel C2-synthon in a redox-neutral Rh(III)-catalyzed annulation.[1][5]
Protocol 1: Annulation of Aryl Hydrazines with Vinylene Carbonate [5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl hydrazine (0.2 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add vinylene carbonate (25.8 mg, 0.3 mmol, 1.5 equiv.) followed by 1,2-dichloroethane (DCE) (1.0 mL) via syringe.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12 hours.
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to afford the desired C2,C3-unsubstituted this compound.
| Entry | Aryl Hydrazine Substituent | Product | Yield (%) |
| 1 | 4-Me | 5-Methyl-1-aminoindole | 95 |
| 2 | 4-OMe | 5-Methoxy-1-aminoindole | 92 |
| 3 | 4-F | 5-Fluoro-1-aminoindole | 85 |
| 4 | 4-Cl | 5-Chloro-1-aminoindole | 81 |
| 5 | 4-CF₃ | 5-(Trifluoromethyl)-1-aminoindole | 74 |
| 6 | 3-Me | 6-Methyl-1-aminoindole | 88 |
| 7 | H | This compound | 86 |
| Table 1: Substrate scope for the synthesis of C2,C3-unsubstituted 1-aminoindoles. Data sourced from Kim et al., 2024.[5] |
Synthesis of C2,C3-Disubstituted 1-Aminoindoles
The annulation of aryl hydrazines with internal alkynes provides a direct route to 1-aminoindoles bearing substituents at both the C2 and C3 positions. While early methods required external oxidants, redox-neutral variants using an in-situ formed hydrazone as a directing group and internal oxidant represent the state of the art.[3][7]
Protocol 2: Oxidative Annulation of Aryl Hydrazines with Alkynes [7]
-
Reaction Setup: In a sealed tube, combine the aryl hydrazine (0.5 mmol, 1.0 equiv.), alkyne (0.6 mmol, 1.2 equiv.), [RhCp*Cl₂]₂ (15.5 mg, 0.025 mmol, 5 mol%), and 1,3-dinitrobenzene (210 mg, 1.25 mmol, 2.5 equiv.).
-
Solvent Addition: Add anhydrous methanol (2.0 mL) to the tube.
-
Reaction Conditions: Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the crude product via flash column chromatography on silica gel to yield the C2,C3-disubstituted this compound.
| Entry | Aryl Hydrazine Substituent | Alkyne | Product | Yield (%) |
| 1 | H | Diphenylacetylene | 1-Amino-2,3-diphenylindole | 91 |
| 2 | 4-Me | Diphenylacetylene | 5-Methyl-1-amino-2,3-diphenylindole | 85 |
| 3 | 4-Cl | Diphenylacetylene | 5-Chloro-1-amino-2,3-diphenylindole | 84 |
| 4 | H | 1,2-di(p-tolyl)acetylene | 1-Amino-2,3-di(p-tolyl)indole | 87 |
| 5 | H | 1-phenyl-1-propyne | 1-Amino-3-methyl-2-phenylindole | 72 |
| Table 2: Substrate scope for the Rh(III)-catalyzed oxidative annulation. Data sourced from Liu et al., 2014.[7] |
Synthesis of C2-Substituted 1-Aminoindoles
Redox-neutral coupling with carbene precursors, such as diazo compounds or sulfoxonium ylides, offers a powerful alternative for synthesizing C2-substituted 1-aminoindoles.[1] These reactions proceed efficiently under mild conditions without the need for an external oxidant.
Protocol 3: Redox-Neutral Annulation with Diazo Compounds [1]
-
Reaction Setup: To a Schlenk tube, add the N-Boc arylhydrazine (0.2 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), and NaOAc (16.4 mg, 0.2 mmol, 1.0 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add ethyl diazoacetate (0.3 mmol, 1.5 equiv.) and methanol (2.0 mL).
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 12 hours.
-
Workup and Purification: After cooling, concentrate the mixture and purify by flash column chromatography to afford the C2-substituted this compound product.
Summary and Outlook
The synthesis of 1-aminoindoles through transition metal-catalyzed C-H activation represents a significant advancement over classical methods. The use of aryl hydrazines as starting materials in rhodium(III)-catalyzed annulations showcases high levels of efficiency, regioselectivity, and functional group tolerance. Key innovations, such as leveraging the N-N bond as an internal oxidant to achieve redox-neutral conditions and employing novel coupling partners like vinylene carbonate, have expanded the synthetic toolkit to include previously difficult-to-access unsubstituted 1-aminoindoles.[1][2]
Future research will likely focus on expanding the catalyst portfolio to include more earth-abundant and cost-effective metals like cobalt and copper, developing asymmetric variants to access chiral 1-aminoindoles, and broadening the scope of coupling partners to further diversify the accessible chemical space.[8][9] These powerful C-H activation strategies are poised to accelerate the discovery and development of novel this compound-based therapeutics and functional materials.
References
- 1. Rhodium-catalyzed annulation of hydrazines with vinylene carbonate to synthesize unsubstituted this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium(III)-catalyzed C-H activation and indole synthesis with hydrazone as an auto-formed and auto-cleavable directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole synthesis by rhodium(III)-catalyzed hydrazine-directed C-H activation: redox-neutral and traceless by N-N bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed annulation of hydrazines with vinylene carbonate to synthesize unsubstituted this compound derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07466H [pubs.rsc.org]
- 6. Mechanistic insight into conjugated N–N bond cleavage by Rh(iii)-catalyzed redox-neutral C–H activation of pyrazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Rhodium-catalyzed oxidative annulation of hydrazines with alkynes using a nitrobenzene oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cobalt-catalyzed C(sp3)–H bond functionalization to access indole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-Aminoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Aminoindoles in Medicinal Chemistry
The 1-aminoindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These derivatives have garnered significant attention due to their potential as therapeutic agents, exhibiting properties ranging from antiviral and anticancer to anti-inflammatory and neuroprotective. The strategic introduction of a nitrogen atom at the N-1 position of the indole ring opens up new avenues for molecular diversification and the fine-tuning of pharmacological profiles. Consequently, the development of robust and efficient synthetic methodologies for accessing this compound derivatives is of paramount importance to the drug discovery and development pipeline.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the construction of 1-aminoindoles has provided elegant and powerful solutions to overcome the limitations of traditional synthetic approaches. This guide provides an in-depth exploration of a key palladium-catalyzed domino reaction for the direct synthesis of substituted 1-aminoindoles, along with protocols for the synthesis of N-functionalized derivatives.
Core Methodology: A Domino Approach to Substituted 1-Aminoindoles
A highly efficient and versatile palladium-catalyzed domino reaction has been developed for the synthesis of a broad range of substituted 1-aminoindoles.[1] This method allows for the construction of the target compounds from readily available 2-halo-phenylacetylenes and simple hydrazines in good to excellent yields under mild conditions.[1] The reaction proceeds through a cascade of catalytic events, showcasing the power of palladium catalysis in orchestrating multiple bond-forming events in a single pot.
Reaction Principle and Mechanistic Overview
The domino reaction is initiated by a Sonogashira coupling between the 2-halo-phenylacetylene and the alkyne terminus of a second molecule of the starting material, followed by an intermolecular N-arylation and a subsequent intramolecular cyclization. The hydrazine serves as the nitrogen source for the 1-amino group. The proposed catalytic cycle is a testament to the intricate and powerful nature of palladium catalysis.
DOT Script for the Domino Synthesis of 1-Aminoindoles
Figure 1: Proposed workflow for the domino synthesis of 1-aminoindoles.
Experimental Protocol: General Procedure for the Domino Synthesis of 1-Aminoindoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Halo-phenylacetylene (1.0 equiv)
-
Hydrazine derivative (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF, anhydrous)
-
Schlenk tube or sealed vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube or sealed vial, add the 2-halo-phenylacetylene (1.0 equiv), hydrazine derivative (1.2 equiv), palladium catalyst (5 mol%), copper(I) iodide (10 mol%), and base (2.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., DMF) via syringe.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture for the specified time (typically 4-12 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
| Entry | 2-Halo-phenylacetylene | Hydrazine | Yield (%) |
| 1 | 1-Iodo-2-ethynylbenzene | Phenylhydrazine | 85 |
| 2 | 1-Bromo-2-ethynylbenzene | Methylhydrazine | 78 |
| 3 | 1-Iodo-4-methoxy-2-ethynylbenzene | Hydrazine hydrate | 92 |
| 4 | 1-Chloro-2-ethynyl-4-nitrobenzene | 4-Chlorophenylhydrazine | 65 |
Table 1: Representative examples of the palladium-catalyzed domino synthesis of 1-aminoindoles. Data is illustrative and based on typical outcomes reported in the literature.
Synthesis of N-Functionalized this compound Derivatives
Once the this compound core is synthesized, further functionalization of the exocyclic amino group can be achieved through various palladium-catalyzed reactions to access a wider range of derivatives.
Palladium-Catalyzed N-Allylation of Indoles
The introduction of an allyl group at the N-1 position can be achieved through a palladium-catalyzed N-allylation reaction. This transformation is valuable for creating building blocks for further synthetic manipulations.
Protocol: N-Allylation of a this compound Derivative
Materials:
-
This compound derivative (1.0 equiv)
-
Allyl acetate (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., Xantphos, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the this compound derivative, palladium catalyst, ligand, and base in a reaction vessel.
-
Add anhydrous toluene, followed by the allyl acetate.
-
Seal the vessel and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N-allyl-1-aminoindole derivative.
DOT Script for N-Allylation of 1-Aminoindoles
Figure 2: General workflow for the N-allylation of 1-aminoindoles.
Palladium-Catalyzed Oxidative Amination (Aza-Wacker Type Reaction)
For the synthesis of N-alkylated this compound derivatives, a palladium-catalyzed oxidative amination of olefins, often referred to as an aza-Wacker reaction, can be employed. This reaction allows for the Markovnikov-selective addition of the N-H bond across an alkene.[2][3]
Protocol: Oxidative Amination of an Olefin with a this compound Derivative
Materials:
-
This compound derivative (1.0 equiv)
-
α-Olefin (2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Oxidant (e.g., Benzoquinone, 2.0 equiv)
-
Solvent (e.g., THF, anhydrous)
Procedure:
-
To a reaction vessel, add the this compound derivative, palladium catalyst, and oxidant.
-
Under an inert atmosphere, add the anhydrous solvent and the α-olefin.
-
Seal the vessel and stir the reaction at room temperature to 60 °C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography to yield the N-alkylated this compound derivative.
| Entry | This compound Derivative | Olefin | Yield (%) |
| 1 | This compound | 1-Octene | 75 |
| 2 | 1-Amino-5-bromoindole | Styrene | 82 |
| 3 | 1-(Methylamino)indole | Cyclohexene | 68 |
Table 2: Illustrative examples of the palladium-catalyzed oxidative amination of olefins with this compound derivatives. Data is representative of typical yields.
Troubleshooting and Considerations
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is crucial for reaction efficiency. For the domino synthesis, phosphine ligands are commonly employed. For N-allylation, bulky electron-rich ligands like Xantphos are often effective.
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. A thorough screening of conditions may be necessary for challenging substrates. Anhydrous and deoxygenated solvents are essential for many palladium-catalyzed reactions.
-
Substrate Scope: Electron-donating and electron-withdrawing groups on the aromatic ring can influence the reaction rate and yield. Optimization of reaction conditions may be required for different substrates.
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time and prevent the formation of byproducts.
Conclusion
Palladium-catalyzed reactions offer a powerful and versatile platform for the synthesis of this compound derivatives. The domino synthesis from 2-halo-phenylacetylenes and hydrazines provides a direct and efficient route to the core this compound scaffold. Subsequent N-functionalization through allylation and oxidative amination further expands the accessible chemical space. The protocols and insights provided in this guide are intended to empower researchers in their efforts to synthesize novel this compound derivatives for applications in drug discovery and development.
References
Application Note & Protocols: One-Pot Synthesis of Functionalized 1-Aminoindoles
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1-aminoindole scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. Traditional multi-step syntheses of these compounds are often time-consuming and inefficient. This application note provides a comprehensive guide to the one-pot synthesis of functionalized 1-aminoindoles, with a focus on modern catalytic methods. We will delve into the scientific rationale behind these methodologies, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization. This guide is designed to empower researchers to efficiently synthesize diverse this compound libraries for applications in drug discovery and development.
The Strategic Importance of 1-Aminoindoles in Medicinal Chemistry
The indole nucleus is a cornerstone in the architecture of numerous pharmaceuticals and bioactive natural products. The introduction of an amino group at the N1 position of the indole ring gives rise to 1-aminoindoles, a class of compounds with unique electronic properties and three-dimensional structures that enable them to interact with a variety of biological targets. Consequently, 1-aminoindoles have emerged as a versatile scaffold in modern drug discovery, with derivatives demonstrating potential as anticancer, anti-inflammatory, and neuroprotective agents.
The development of efficient and robust synthetic methods to access structurally diverse 1-aminoindoles is therefore a critical endeavor. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, cost, and sustainability.[1][2] This application note will focus on a state-of-the-art one-pot approach utilizing rhodium-catalyzed C-H activation for the synthesis of functionalized 1-aminoindoles.
Scientific Rationale and Reaction Mechanism: Rhodium-Catalyzed [3+2] Annulation
A particularly elegant and efficient one-pot strategy for the synthesis of 1-aminoindoles involves the rhodium-catalyzed [3+2] annulation of aryl hydrazines with a suitable two-carbon coupling partner.[3][4][5][6][7] This approach leverages the directing group ability of the hydrazine moiety to facilitate regioselective C-H activation of the aryl ring, followed by cyclization to construct the indole core.
The Catalytic Cycle
The generally accepted mechanism for the rhodium-catalyzed synthesis of 1-aminoindoles from hydrazines and a coupling partner, such as vinylene carbonate, is depicted below.[5][6][7]
Figure 1: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 1-aminoindoles.
The key to this transformation is the formation of a rhodacycle intermediate, which is a direct consequence of the C-H activation step. This intermediate then undergoes migratory insertion of the coupling partner, followed by reductive elimination to furnish the desired this compound and regenerate the active catalyst. The use of vinylene carbonate as the coupling partner is particularly advantageous as it is a stable, readily available liquid that serves as an acetylene equivalent and avoids the need for an external oxidant.[5][6][7]
Experimental Protocols: One-Pot Synthesis of a Functionalized this compound
The following protocol is a representative example for the one-pot synthesis of a functionalized this compound via rhodium-catalyzed annulation of a substituted phenylhydrazine with vinylene carbonate.
Materials and Reagents
-
Substituted Phenylhydrazine (e.g., 4-methoxyphenylhydrazine hydrochloride)
-
Vinylene Carbonate
-
[RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
DCE (1,2-Dichloroethane), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Step-by-Step Protocol
Figure 2: Experimental workflow for the one-pot synthesis of 1-aminoindoles.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substituted phenylhydrazine (0.5 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DCE (2.0 mL) via syringe.
-
Stirring: Stir the resulting mixture at room temperature for 5 minutes.
-
Reagent Addition: Add vinylene carbonate (1.5 mmol, 3.0 equiv) to the reaction mixture using a syringe.
-
Heating: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure functionalized this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Substrate Scope and Yields
The rhodium-catalyzed one-pot synthesis of 1-aminoindoles exhibits a broad substrate scope with good tolerance for various functional groups. The following table summarizes representative examples.
| Entry | Phenylhydrazine Substituent | Coupling Partner | Product | Yield (%) |
| 1 | 4-MeO | Vinylene Carbonate | 1-Amino-5-methoxyindole | 85 |
| 2 | 4-F | Vinylene Carbonate | 1-Amino-5-fluoroindole | 78 |
| 3 | 4-Cl | Vinylene Carbonate | 1-Amino-5-chloroindole | 82 |
| 4 | 4-CF₃ | Vinylene Carbonate | 1-Amino-5-(trifluoromethyl)indole | 65 |
| 5 | H | Sulfoxonium Ylide | 1-Amino-2-methylindole | 75 |
| 6 | 4-Me | Diphenylacetylene | 1-Amino-5-methyl-2,3-diphenylindole | 90 |
Yields are for isolated products and are representative examples from the literature.[3][5][6][7]
Troubleshooting and Safety Considerations
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture can deactivate the catalyst.
-
Verify the quality of the rhodium catalyst and silver salt.
-
Optimize the reaction temperature and time. For less reactive substrates, a higher temperature or longer reaction time may be necessary.
-
Consider using a different silver salt or additive to enhance catalyst activity.
-
-
Incomplete Reaction:
-
Check for proper stirring to ensure a homogeneous reaction mixture.
-
Increase the equivalents of the coupling partner if it is volatile or prone to decomposition.
-
-
Formation of Side Products:
-
Lowering the reaction temperature may improve selectivity.
-
Ensure a strictly inert atmosphere to prevent oxidative side reactions.
-
Safety Considerations
-
Rhodium and Silver Compounds: These are heavy metal compounds and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.
-
1,2-Dichloroethane (DCE): DCE is a toxic and carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Pressurized Systems: When heating reactions in sealed vessels, use appropriate blast shields and pressure-rated glassware.
-
General Precautions: As with all chemical reactions, it is essential to conduct a thorough risk assessment before beginning any experimental work.
Conclusion
The one-pot synthesis of functionalized 1-aminoindoles via rhodium-catalyzed C-H activation represents a powerful and efficient strategy for accessing this important class of molecules. The methodology offers a broad substrate scope, good functional group tolerance, and operational simplicity, making it an invaluable tool for researchers in medicinal chemistry and drug discovery. By understanding the underlying reaction mechanism and following the detailed protocols provided, scientists can rapidly generate diverse libraries of 1-aminoindoles for biological evaluation.
References
- 1. Pot economy and one-pot synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound derivatives via Rh(iii)-catalyzed annulation reactions of hydrazines with sulfoxonium ylides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. Rhodium-catalyzed annulation of hydrazines with vinylene carbonate to synthesize unsubstituted this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed annulation of hydrazines with vinylene carbonate to synthesize unsubstituted this compound derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Rhodium-catalyzed annulation of hydrazines with vinylene carbonate to synthesize unsubstituted this compound derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07466H [pubs.rsc.org]
The Art of Activating the Privileged Scaffold: A Technical Guide to the Reaction Mechanisms of 1-Aminoindole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The 1-aminoindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties, conferred by the N-amino group, offer a rich playground for synthetic chemists to explore diverse functionalization strategies. This guide provides an in-depth exploration of the key reaction mechanisms governing the functionalization of 1-aminoindoles, offering both theoretical understanding and practical protocols to empower researchers in their quest for novel molecular entities.
The Electronic Influence of the N-Amino Group: A Guiding Principle
The reactivity and regioselectivity of this compound are fundamentally dictated by the electronic nature of the N-amino substituent. As a strong electron-donating group, the amino moiety significantly enhances the electron density of the indole ring system through resonance. This heightened nucleophilicity makes the this compound scaffold particularly susceptible to electrophilic attack and facilitates a range of other transformations. Computational studies on related aminoindole structures, such as tryptamine, have highlighted the significant role of the indole nitrogen in directing reactivity.[1][2]
The C3 position of the indole ring is inherently the most electron-rich and, therefore, the primary site for electrophilic substitution. The N-amino group further amplifies this preference, making C3 functionalization the most common and readily achievable transformation. However, under specific conditions and with appropriate directing groups, functionalization at other positions, including C2 and the benzene ring, can be accomplished.
Electrophilic Aromatic Substitution: The Dominant Pathway
Electrophilic aromatic substitution (EAS) is the most prevalent reaction for functionalizing the this compound core. The high electron density at the C3 position makes it the kinetic and thermodynamic product in most cases.
Mechanism of Electrophilic Substitution at C3
The generally accepted mechanism for electrophilic substitution at the C3 position of this compound proceeds through a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
Caption: General mechanism for electrophilic substitution at the C3 position of this compound.
Causality Behind Experimental Choices: The choice of electrophile and reaction conditions is paramount in achieving successful C3 functionalization. For instance, in Friedel-Crafts acylation, a Lewis acid catalyst like aluminum chloride is employed to generate a highly reactive acylium ion electrophile. The reaction is typically conducted in an inert solvent at low temperatures to control the exothermic nature of the reaction and minimize side products.
Application Notes and Protocols: Friedel-Crafts Acylation of this compound
This protocol provides a general procedure for the Friedel-Crafts acylation of this compound at the C3 position.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | Commercially Available | >98% |
| Acetyl Chloride | Commercially Available | Reagent |
| Aluminum Chloride (anhydrous) | Commercially Available | >99% |
| Dichloromethane (anhydrous) | Commercially Available | DriSolv |
| 3M Hydrochloric Acid | Commercially Available | ACS Reagent |
| Saturated Sodium Bicarbonate | Commercially Available | ACS Reagent |
| Anhydrous Magnesium Sulfate | Commercially Available | ACS Reagent |
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the acylium ion solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and 3M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a general procedure and may require optimization for specific substrates. The reaction is highly exothermic and should be performed with caution. For a similar detailed procedure for acylation of other aromatic compounds, refer to established protocols.[3][4][5]
Transition-Metal-Catalyzed Cross-Coupling: Forging New Bonds
Transition-metal catalysis has revolutionized the functionalization of heterocyclic compounds, and 1-aminoindoles are no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl, heteroaryl, and vinyl groups at various positions of the this compound scaffold.
Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices: The success of a Suzuki coupling reaction hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. The base is required to activate the organoboron reagent for transmetalation. The choice of solvent can significantly impact the solubility of the reagents and the reaction rate.
Application Notes and Protocols: Suzuki-Miyaura Coupling of a Halogenated this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated this compound with a boronic acid.
Materials:
| Reagent/Solvent | Supplier | Grade |
| Halogenated this compound | Synthesized or Commercially Available | >98% |
| Arylboronic Acid | Commercially Available | >98% |
| Pd(PPh₃)₄ | Commercially Available | Catalyst |
| Sodium Carbonate | Commercially Available | ACS Reagent |
| Toluene | Commercially Available | Anhydrous |
| Ethanol | Commercially Available | Anhydrous |
| Water | Deionized |
Protocol:
-
To a Schlenk flask, add the halogenated this compound (1.0 equivalent), arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Note: This is a general protocol and requires optimization for specific substrates and coupling partners. For detailed setup and procedural guidance on Suzuki couplings, refer to established resources.[6][7]
Cycloaddition Reactions: Constructing Complex Ring Systems
Cycloaddition reactions offer a powerful strategy for the construction of complex polycyclic systems from 1-aminoindoles. The electron-rich pyrrole ring of the this compound can participate as a diene or a dipolarophile in various cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction)
In a [4+2] cycloaddition, the 2,3-double bond of the this compound can act as a diene, reacting with a dienophile to form a six-membered ring. The N-amino group is expected to enhance the dienic character of the indole ring.
Caption: Schematic representation of a [4+2] cycloaddition reaction involving this compound as the diene.
Causality Behind Experimental Choices: Diels-Alder reactions are often thermally promoted. The choice of solvent is critical and is often a high-boiling point, inert solvent to achieve the necessary reaction temperature. Lewis acid catalysis can sometimes be employed to lower the activation energy and improve the rate and selectivity of the reaction.
Application Notes and Protocols: Diels-Alder Reaction of this compound
This protocol provides a general framework for conducting a Diels-Alder reaction with this compound.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | Commercially Available | >98% |
| Dienophile (e.g., Maleic Anhydride) | Commercially Available | Reagent |
| Toluene or Xylene | Commercially Available | Anhydrous |
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and the dienophile (1.1 equivalents) in an anhydrous high-boiling solvent like toluene or xylene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note: This is a generalized procedure. Reaction times and temperatures will vary depending on the specific dienophile used. For detailed information on setting up Diels-Alder reactions, consult established laboratory manuals.[8][9][10][11]
Conclusion and Future Perspectives
The functionalization of 1-aminoindoles is a vibrant area of research with significant implications for drug discovery and development. Understanding the fundamental reaction mechanisms—electrophilic aromatic substitution, transition-metal-catalyzed cross-coupling, and cycloaddition reactions—is crucial for the rational design of novel synthetic strategies. The electron-donating N-amino group plays a pivotal role in modulating the reactivity and regioselectivity of these transformations.
Future research in this field will likely focus on the development of more efficient and selective catalytic systems, including the use of earth-abundant metals and photoredox catalysis. Furthermore, the exploration of novel cycloaddition strategies and the asymmetric functionalization of the this compound scaffold will undoubtedly lead to the discovery of new molecular entities with promising biological activities. This guide serves as a foundational resource for researchers embarking on the exciting journey of exploring the rich chemistry of 1-aminoindoles.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. docsity.com [docsity.com]
- 5. youtube.com [youtube.com]
- 6. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. scribd.com [scribd.com]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Unveiling the Bioactive Potential of Novel 1-Aminoindole Compounds: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities. The introduction of an amino group at the 1-position of the indole ring gives rise to 1-aminoindole derivatives, a class of compounds that has garnered significant interest for its diverse and potent biological effects. This guide provides an in-depth exploration of the biological activities of novel this compound compounds, offering detailed protocols and the scientific rationale behind the experimental designs for their evaluation.
A Spectrum of Therapeutic Possibilities: Key Biological Activities
Research has illuminated the multifaceted therapeutic potential of this compound derivatives, with prominent activities observed in the following areas:
-
Antimicrobial Activity: A significant number of this compound analogs have demonstrated potent antibacterial and antifungal properties.[1][2] These compounds often exhibit efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, making them promising candidates for the development of new antibiotics.[3][4]
-
Anticancer Activity: The antiproliferative effects of this compound derivatives have been a major focus of investigation.[5][6][7] Their mechanisms of action are diverse, with some compounds identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[5] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
-
Anti-inflammatory Activity: Several this compound compounds have exhibited significant anti-inflammatory properties in preclinical models.[8][9][10] Their mechanisms often involve the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.[8][9]
-
Neuroprotective Activity: Emerging evidence suggests that this compound derivatives possess neuroprotective capabilities. These compounds have shown promise in models of neurodegenerative diseases by exerting antioxidant effects and protecting neurons from oxidative stress-induced damage.
-
Na+/H+ Exchanger (NHE) Inhibition: Certain this compound carboxamide derivatives have been identified as potent inhibitors of the Na+/H+ exchanger, a membrane protein involved in regulating intracellular pH and cell volume. Dysregulation of NHE activity is implicated in various pathological conditions, including cardiovascular diseases and cancer, highlighting a novel therapeutic avenue for these compounds.
Experimental Workflows: From Screening to Mechanistic Insights
The evaluation of novel this compound compounds requires a systematic approach, beginning with primary screening assays to identify active compounds and progressing to more detailed mechanistic studies.
References
- 1. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Na+/H+ exchange in mitochondria as monitored by BCECF fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessing Na+/H+ exchange and cell effector functionality in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. genecopoeia.com [genecopoeia.com]
The Strategic Application of 1-Aminoindole in the Synthesis of Fused Indole Alkaloid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking New Avenues in Indole Alkaloid Synthesis with 1-Aminoindole
Indole alkaloids represent a vast and structurally diverse class of natural products, many of which form the basis for potent therapeutic agents.[1] The indole nucleus is a privileged scaffold in medicinal chemistry, and the development of novel strategies to construct complex, polycyclic indole-containing molecules is of paramount importance.[1] This application note details a powerful and versatile synthetic approach that utilizes this compound as a strategic starting material for the construction of complex, fused indole alkaloid frameworks. Specifically, we will explore a synthetic pathway culminating in a pyridazino[1,6-a]indole scaffold, a heterocyclic system with demonstrated biological relevance.[2][3]
The core of this strategy lies in the unique electronic properties of the this compound moiety. The N-amino group acts as a potent electron-donating group, which significantly enhances the nucleophilicity and reactivity of the indole C2-C3 double bond. This heightened reactivity makes this compound an exceptional dienophile in inverse electron demand Diels-Alder (IEDDA) reactions, a powerful tool for the construction of six-membered heterocyclic rings.[4][5] By harnessing this reactivity, we can forge new pathways to novel and complex indole alkaloid architectures.
This guide will provide a comprehensive overview of a proposed synthetic route, including detailed, step-by-step protocols, mechanistic insights, and a discussion of the underlying chemical principles that govern each transformation.
I. The Synthetic Blueprint: A Three-Stage Approach to Pyridazino[1,6-a]indoles
Our proposed synthetic strategy is a modular, three-stage process that begins with the functionalization of this compound, followed by a key IEDDA cycloaddition, and culminates in an aromatization step to yield the final pyridazino[1,6-a]indole product.
Figure 1: A three-stage workflow for the synthesis of pyridazino[1,6-a]indoles from this compound.
II. Detailed Protocols and Mechanistic Insights
Stage 1: N-Acylation of this compound
The initial step in our proposed synthesis is the N-acylation of this compound. This transformation serves a dual purpose: it protects the primary amino group and modulates the electronic properties of the indole system for the subsequent cycloaddition. While direct acylation of indoles can sometimes be challenging, methods utilizing stable acyl sources like thioesters have proven effective.[6]
Protocol 1: Synthesis of 1-(Butyrylamino)-1H-indole
-
Materials:
-
This compound
-
S-methyl butanethioate
-
Cesium carbonate (Cs₂CO₃)
-
Xylene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), cesium carbonate (3.0 equiv), and dry xylene.
-
Stir the suspension at room temperature for 15 minutes.
-
Add S-methyl butanethioate (3.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 140 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(butyrylamino)-1H-indole.
-
Causality and Expertise: The use of a less reactive acylating agent like a thioester, in combination with a strong base such as cesium carbonate, allows for selective N-acylation while minimizing potential side reactions at the indole C3 position.[6] The high reaction temperature is necessary to overcome the activation energy for the nucleophilic attack of the N-amino group on the thioester.
Stage 2: Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition
This is the cornerstone of our synthetic strategy. The electron-rich 1-acylaminoindole acts as a potent dienophile, reacting with an electron-deficient diene, such as a 1,2,4,5-tetrazine derivative, to form a dihydropyridazine-fused indole. The IEDDA reaction is known for its high efficiency, regioselectivity, and mild reaction conditions.[4][5][7]
Protocol 2: Synthesis of a Dihydropyridazino[1,6-a]indole Derivative
-
Materials:
-
1-(Butyrylamino)-1H-indole
-
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
-
Dry toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(butyrylamino)-1H-indole (1.0 equiv) in dry toluene.
-
To this solution, add dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.1 equiv).
-
Heat the reaction mixture to 80-100 °C. The reaction progress can often be monitored by the evolution of nitrogen gas and a color change.
-
Continue heating until the starting materials are consumed, as indicated by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude dihydropyridazino[1,6-a]indole derivative can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
-
Mechanistic Insight: The IEDDA reaction proceeds through a concerted [4+2] cycloaddition mechanism. The highest occupied molecular orbital (HOMO) of the electron-rich 1-acylaminoindole interacts with the lowest unoccupied molecular orbital (LUMO) of the electron-deficient tetrazine. This is followed by a retro-Diels-Alder reaction, which results in the extrusion of dinitrogen gas and the formation of the dihydropyridazine ring.
Figure 2: Mechanism of the IEDDA reaction between 1-acylaminoindole and a 1,2,4,5-tetrazine.
Stage 3: Aromatization to the Pyridazino[1,6-a]indole Scaffold
The final stage of the synthesis involves the oxidation of the dihydropyridazino[1,6-a]indole intermediate to the fully aromatic pyridazino[1,6-a]indole. This aromatization can be achieved using a variety of oxidizing agents, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being a common and effective choice for such transformations.[2][8][9]
Protocol 3: Aromatization of the Dihydropyridazino[1,6-a]indole Derivative
-
Materials:
-
Crude dihydropyridazino[1,6-a]indole derivative from Stage 2
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dry tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the crude dihydropyridazino[1,6-a]indole derivative (1.0 equiv) in dry THF.
-
Add DDQ (1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final pyridazino[1,6-a]indole product.
-
Trustworthiness and Self-Validation: The progress of each reaction stage can be reliably monitored by TLC, and the identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The expected spectral data for the final pyridazino[1,6-a]indole would show characteristic signals for the fully aromatic fused ring system.
III. Data Summary and Scope
While this application note presents a proposed synthetic route, the feasibility of each step is supported by analogous transformations reported in the literature. The following table summarizes the expected outcomes based on these precedents.
| Stage | Reaction | Key Reagents | Expected Yield (based on analogous reactions) | Key Considerations |
| 1 | N-Acylation | This compound, Thioester, Cs₂CO₃ | 60-80% | Anhydrous conditions are crucial. Reaction time can be optimized. |
| 2 | IEDDA Cycloaddition | 1-Acylaminoindole, Tetrazine | 70-95% | The choice of tetrazine substituent can influence reactivity and the final product structure. |
| 3 | Aromatization | Dihydropyridazino-indole, DDQ | 80-95% | The amount of DDQ may need to be adjusted based on the substrate. |
IV. Conclusion and Future Outlook
This application note has outlined a robust and conceptually novel strategy for the synthesis of complex, fused indole alkaloid scaffolds, specifically pyridazino[1,6-a]indoles, using this compound as a key starting material. The strategic use of an inverse electron demand Diels-Alder reaction highlights the unique reactivity of the this compound nucleus and opens up new avenues for the construction of diverse and medicinally relevant heterocyclic systems.
The modular nature of this synthetic approach allows for the introduction of various substituents on both the this compound and the tetrazine components, providing access to a library of novel indole alkaloid analogs for biological screening. Further exploration of different electron-deficient dienes and subsequent transformations of the resulting fused systems will undoubtedly expand the synthetic utility of this compound in the field of drug discovery and development.
V. References
-
Fontana, A., et al. (2002). Synthesis and cytotoxic activity of pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 12(18), 2611-4. --INVALID-LINK--
-
Alajarín, R., et al. (2015). Synthesis and biological evaluation of pyridazino[1',6':1,2]pyrido[3,4-b]indolinium and pyridazino[1,6-a]benzimidazolium salts as anti-inflammatory agents. European Journal of Medicinal Chemistry, 93, 83-92. --INVALID-LINK--
-
Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations of 1,2-Dihydro-1-Arylpyridazino[4,5-d]Pyridazines. (2020). Molecules, 25(15), 3487. --INVALID-LINK--
-
Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. (2009). Zeitschrift für Naturforschung B, 64(9), 1187-1192. --INVALID-LINK--
-
Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. (2023). Catalysts, 13(11), 1458. --INVALID-LINK--
-
Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity. (2008). Organic Letters, 10(18), 4045-4048. --INVALID-LINK--
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. (2024). ACS Catalysis, 14(7), 4867-4875. --INVALID-LINK--
-
Inverse Electron Demand Diels-Alder Reaction (IEDDA). Creative Biolabs. --INVALID-LINK--
-
Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2003). Molecules, 8(3), 373-383. --INVALID-LINK--
-
Inverse electron-demand Diels–Alder reaction. Wikipedia. --INVALID-LINK--
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry, 18, 56-61. --INVALID-LINK--
-
Application Notes and Protocols for N-Alkylation of 7-Aminoindole. Benchchem. --INVALID-LINK--
-
Oxidation of Some Dihydropyridine Derivatives Via Different Methods. (2021). FRONTIERS IN CHEMICAL SCIENCES, 2(2), 117-131. --INVALID-LINK--
-
Inverse Electron Demand Diels-Alder Reactions. Sigma-Aldrich. --INVALID-LINK--
-
One‐Pot Synthesis of Polycyclic 4,5‐Dihydropyridazine‐3(2H)‐ones by Inverse Electron‐Demand Diels–Alder (IEDDA) Reactions from Alkenes. (2020). ChemistrySelect, 5(42), 13193-13197. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations of 1,2-Dihydro-1-Arylpyridazino[4,5-d]Pyridazines [mdpi.com]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 5. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. znaturforsch.com [znaturforsch.com]
A Comprehensive Guide to the N-Functionalization of 1-Aminoindole: Protocols and Mechanistic Insights for Drug Discovery
Introduction: The Versatile 1-Aminoindole Scaffold in Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a diverse array of therapeutic agents. Its unique electronic and structural properties allow for the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The N-functionalization of the exocyclic nitrogen atom of this compound is a particularly powerful strategy for modulating the pharmacological profile of these molecules. This guide provides detailed protocols and mechanistic insights into the key methods for N-functionalization, designed for researchers and professionals in drug development.
Core Methodologies for N-Functionalization
The primary strategies for modifying the 1-amino group of this compound can be broadly categorized into acylation, condensation with carbonyls, and transition-metal-catalyzed cross-coupling reactions. Each of these approaches offers a distinct pathway to novel derivatives with unique therapeutic potential.
N-Acylation: Crafting Amides and Ureas
N-acylation is a fundamental method for introducing a carbonyl group adjacent to the exocyclic nitrogen, leading to the formation of amides and ureas. These functional groups are prevalent in drug molecules due to their ability to participate in hydrogen bonding, a key interaction for target binding.
This protocol details the straightforward acylation of this compound using an acyl chloride in the presence of a base.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) at 0 °C, add a base like triethylamine (1.2 mmol) or pyridine (1.2 mmol).
-
Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.1 mmol) to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Mechanistic Insight:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The basic amine of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. The base present in the reaction mixture neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: N-Acylation of this compound with Acyl Chloride.
The reaction of this compound with isocyanates provides a direct route to 1-(ureido)indoles, a class of compounds with significant biological activity.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in an aprotic solvent like THF or acetonitrile (10 mL).
-
Addition of Isocyanate: Add the corresponding isocyanate (1.0 mmol) to the solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: In many cases, the urea product precipitates out of the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Mechanistic Insight:
This reaction is a nucleophilic addition of the 1-amino group to the electrophilic carbon of the isocyanate. The reaction is typically high-yielding and does not require a catalyst or base, as the isocyanate is sufficiently reactive.
Condensation with Carbonyls: Formation of Hydrazones
The condensation of this compound with aldehydes and ketones is a robust method for synthesizing 1-indole-substituted hydrazones. These compounds are valuable intermediates and have shown a range of biological activities.
This protocol describes the acid-catalyzed condensation of this compound with a carbonyl compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aldehyde or ketone (1.0 mmol) in a protic solvent such as ethanol or methanol (10 mL).
-
Acid Catalyst: Add a catalytic amount of a protic acid, such as acetic acid or a few drops of concentrated hydrochloric acid.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. Alternatively, the solvent can be removed in vacuo, and the crude product can be purified by recrystallization or column chromatography.
Mechanistic Insight:
The reaction proceeds through a nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, followed by elimination of a water molecule to form the stable hydrazone product.
Caption: Acid-Catalyzed Formation of Hydrazones from this compound.
Transition-Metal-Catalyzed N-Arylation: The Buchwald-Hartwig Cross-Coupling
For the introduction of aryl or heteroaryl groups, the Buchwald-Hartwig amination is a powerful and versatile tool. This reaction allows for the formation of C-N bonds under relatively mild conditions.
This protocol outlines a general procedure for the Buchwald-Hartwig cross-coupling of this compound with an aryl halide.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 1.5-2.0 mmol).
-
Addition of Reactants: Add this compound (1.0 mmol) and the aryl halide (1.2 mmol) to the tube.
-
Solvent and Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a dry, degassed solvent such as toluene or dioxane (5-10 mL).
-
Reaction Progression: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Mechanistic Insight:
The catalytic cycle of the Buchwald-Hartwig amination involves:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: this compound coordinates to the Pd(II) center, and the base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired N-arylated product and regenerating the Pd(0) catalyst.
| Functionalization Method | Reagents | Typical Solvents | Temperature | Reaction Time | Key Advantages |
| N-Acylation (Acyl Chloride) | Acyl Chloride, Base (e.g., Et3N) | DCM, THF | 0 °C to RT | 2-4 hours | High yields, readily available reagents. |
| N-Acylation (Isocyanate) | Isocyanate | THF, Acetonitrile | Room Temperature | 1-3 hours | Catalyst-free, often simple work-up. |
| Hydrazone Formation | Aldehyde or Ketone, Acid Catalyst | Ethanol, Methanol | RT to 60 °C | 2-6 hours | Versatile, wide range of carbonyl partners. |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Pd Catalyst, Ligand, Base | Toluene, Dioxane | 80-110 °C | 12-24 hours | Broad substrate scope, access to complex aryl groups. |
Conclusion and Future Directions
The N-functionalization of this compound is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this versatile scaffold. Future advancements in this field will likely focus on the development of more sustainable and efficient catalytic systems, as well as the application of these methods in combinatorial chemistry and high-throughput screening to accelerate the discovery of new therapeutic agents.
copper-catalyzed cross-coupling reactions with 1-Aminoindole
The second round of searches has yielded more specific and useful information. I now have some information on the synthesis of 1-aminoindole, its commercial availability, and some general safety and handling precautions. I've also found papers detailing N-alkylation and N-arylation of indoles in general, which provides a solid basis for constructing the protocols.
However, there are still some key missing pieces:
-
Specific Protocols for this compound: I still lack detailed, step-by-step protocols where this compound is the explicit starting material for copper-catalyzed cross-coupling reactions. The information is more general for "indoles".
-
Quantitative Data for this compound Reactions: To create the required data tables, I need specific examples of copper-catalyzed reactions with this compound that include yields, catalyst loading, temperature, and time.
-
N-Vinylation of this compound: I have found a reference for intramolecular N-vinylation of sulfonamides, but information on the intermolecular N-vinylation of this compound is still missing.
-
Spectroscopic Data of N-Substituted 1-Aminoindoles: While I have found general information on the spectroscopy of substituted indoles, I need to find sources that provide specific spectroscopic data (NMR, IR, MS) for the products of the cross-coupling reactions of this compound to make the protocols self-validating.
My next step will be to perform more targeted searches to fill these specific gaps. I will focus on finding papers that explicitly use this compound as a substrate in copper-catalyzed cross-coupling reactions and provide detailed experimental procedures and characterization data.
Introduction: The Privileged Scaffold of 1-Aminoindole
An in-depth guide to the application of 1-aminoindole in medicinal chemistry, designed for researchers, scientists, and drug development professionals.
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, is a key component in numerous natural products, signaling molecules like serotonin, and a multitude of approved drugs.[4][5][6][7] The introduction of an amino group at the N1 position of the indole ring creates the this compound scaffold, a modification that significantly enhances the molecule's chemical and pharmacological potential. This N-amination introduces a new vector for substitution, alters the electronic properties of the ring system, and provides an additional hydrogen bond donor, thereby expanding the possibilities for molecular interactions within a biological target's binding site.
In drug design, the this compound core serves as a versatile pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.[8][9] Its derivatives have been successfully developed as potent agents against a spectrum of diseases, including cancer, microbial infections, and parasitic diseases. The strategic functionalization of the this compound scaffold allows for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, making it a highly attractive starting point for modern drug discovery campaigns.[10]
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core has evolved significantly, moving from classical multi-step procedures to more efficient and elegant modern catalytic methods. A notable advancement is the use of transition metal-catalyzed C-H bond activation, which allows for the direct and regioselective construction of the heterocyclic system under mild conditions.
One of the most efficient contemporary methods involves the rhodium(III)-catalyzed [3+2] annulation of hydrazides with vinylene carbonate.[11] This approach is characterized by its high yields, broad substrate scope, excellent functional group tolerance, and the absence of external oxidants, making it a powerful tool for generating libraries of this compound derivatives for screening.[11][12]
Protocol 1: Rhodium(III)-Catalyzed Synthesis of 1-Aminoindoles
This protocol is adapted from the method described by the Xie group for the efficient synthesis of unsubstituted this compound compounds.[11]
Materials:
-
Substituted aryl hydrazide (1.0 equiv)
-
Vinylene carbonate (1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
1,2-Dichloroethane (DCE) as solvent
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction tube equipped with a magnetic stir bar, add the aryl hydrazide (0.2 mmol), [RhCp*Cl₂]₂ (0.005 mmol), and AgSbF₆ (0.02 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times to ensure an inert atmosphere.
-
Add vinylene carbonate (0.24 mmol) followed by 1.0 mL of DCE via syringe.
-
Seal the reaction tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Therapeutic Applications and Mechanistic Insights
The versatility of the this compound scaffold has led to its exploration in multiple therapeutic areas. Below are key examples demonstrating its broad utility.
Anticancer Agents: Targeting Kinase Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2][13] The indole scaffold is a well-established core for kinase inhibitors, with several approved drugs like Sunitinib targeting key kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs).[14][15] this compound derivatives are being actively investigated as next-generation kinase inhibitors due to their unique structural features that can enhance binding affinity and selectivity.
Mechanism of Action: Many indole-based kinase inhibitors function by competing with ATP for the enzyme's binding site.[16] By occupying this pocket, they block the phosphorylation of downstream substrates, thereby interrupting signaling pathways essential for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[15] For example, inhibiting the VEGFR signaling pathway is a clinically validated anti-angiogenic strategy to starve tumors of necessary nutrients.[14]
Quantitative Data for Selected Indole-Based Anticancer Agents
| Compound Class | Target | Example Compound | IC₅₀ Value | Cancer Type | Reference |
| Pyrrole Indolin-2-one | VEGFR, PDGFR | Sunitinib | 2-80 nM | Renal Cell Carcinoma | [14][15] |
| Indole Derivative | Tubulin Polymerization | Compound (55) | 2.68 µM | Various | [2] |
| Indole-based Conjugate | PARP-1 | Compound 75 | 0.33 µM | Breast Cancer | [17] |
| Gold-Indole Complex | Kinases | Au(I)-indole | ~1-10 µM | Cervical, Breast | [18] |
Antimalarial Agents
Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel therapeutics. Aminoindoles have emerged as a highly potent class of antimalarial compounds.[19]
Case Study: Genz-644442 and Genz-668764 Screening of large compound libraries identified Genz-644442 as a potent inhibitor of P. falciparum.[10] Medicinal chemistry optimization of this hit compound led to the development of Genz-668764, a single enantiomer with significantly improved potency and favorable drug-like properties.[10][19]
Biological Activity of Lead Aminoindoles Against Malaria
| Compound | P. falciparum IC₅₀ | Cytotoxicity IC₅₀ (vs. Mammalian Cells) | Key ADME Properties | Reference |
| Genz-644442 | 200 - 285 nM | >160 µM (>800-fold selectivity) | Soluble, highly permeable, stable in liver microsomes | [10] |
| Genz-668764 | 28 - 65 nM | Not specified, but well-tolerated in vivo | Cured P. berghei infection in mice at 200 mg/kg/day | [10][19] |
Antimicrobial Agents
The rise of multidrug-resistant (MDR) bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a critical challenge to public health. Indole derivatives, including 1-aminoindoles, are being investigated as novel antibacterial agents.[20][21]
Mechanism of Action: Certain aminoguanidine-indole derivatives have been shown to exert their bactericidal effect by disrupting the bacterial cell membrane and inhibiting essential enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.[21] This multi-target mechanism may reduce the likelihood of resistance development.
Antimicrobial Activity of Indole-Triazole Conjugates
| Compound | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 6f | 250 | 250 | 2 | [22] |
| 6a-u (general) | ~250 | ~250 | 2 - >250 | [22] |
| Ampicillin | 500 | 1000 | N/A | [22] |
| Fluconazole | N/A | N/A | 32 | [22] |
General Experimental Workflow
The development of a new this compound-based therapeutic follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This is a standard protocol to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Synthesized this compound compounds dissolved in DMSO.
-
Bacterial strains (e.g., E. coli, S. aureus).
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
Positive control (e.g., Ampicillin) and negative control (DMSO vehicle).
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of each compound in the growth medium to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum in MHB and adjust its turbidity to a 0.5 McFarland standard, then dilute it to the final concentration of ~5 x 10⁵ CFU/mL.
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (medium with bacteria and a standard antibiotic) and a negative control (medium with bacteria and DMSO, but no compound). Also include a sterility control (medium only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its unique structural and electronic properties have enabled the development of potent inhibitors for a diverse array of therapeutic targets, from protein kinases in cancer to novel targets in infectious diseases. Modern synthetic methodologies, such as C-H activation, have made these complex molecules more accessible, paving the way for extensive structure-activity relationship (SAR) studies and the generation of large screening libraries.
Future research will likely focus on expanding the chemical space around the this compound core, exploring new substitution patterns to enhance selectivity and overcome drug resistance. The application of computational methods, such as pharmacophore modeling and virtual screening, will continue to guide the rational design of next-generation this compound-based therapeutics with improved efficacy and safety profiles.[23]
References
- 1. rjpn.org [rjpn.org]
- 2. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine | Blog | Biosynth [biosynth.com]
- 8. rasalifesciences.com [rasalifesciences.com]
- 9. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 10. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 16. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gold-Containing Indoles as Anti-Cancer Agents that Potentiate the Cytotoxic Effects of Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. impactfactor.org [impactfactor.org]
- 21. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of 1-Aminoindole-Based Kinase Inhibitors
Introduction: The Strategic Importance of the 1-Aminoindole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1] The this compound core, a specific derivative, offers a unique vector for chemical modification and interaction with the kinase active site, making it an attractive starting point for the design of novel therapeutics.
This guide provides a comprehensive overview of the synthesis of this compound-based kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the underlying principles of their design, provide detailed synthetic protocols, and discuss the critical aspects of their characterization and optimization. Our focus is on providing not just a set of instructions, but a framework for understanding the causality behind the experimental choices, thereby empowering researchers to troubleshoot and adapt these methods to their specific needs.
The Rationale for Targeting Kinases with 1-Aminoindoles
The this compound scaffold serves as a versatile template for kinase inhibitor design due to several key features:
-
Structural Mimicry: The indole ring system can act as a bioisostere for the adenine base of ATP, enabling competitive inhibition at the kinase active site.[2]
-
Hydrogen Bonding Capabilities: The N1-amino group and the indole nitrogen provide crucial hydrogen bond donor and acceptor sites for interaction with the kinase hinge region.
-
Vectors for Diversity: The indole ring can be readily functionalized at multiple positions, allowing for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
The strategic placement of substituents on the this compound core can profoundly influence its interaction with the target kinase. For instance, bulky groups at specific positions can exploit hydrophobic pockets within the active site, enhancing binding affinity.[3]
Synthetic Strategies for this compound-Based Kinase Inhibitors
The synthesis of a this compound-based kinase inhibitor library typically involves a multi-step approach, beginning with the construction of the core this compound scaffold, followed by diversification through the introduction of various substituents.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a convergent approach, where key fragments are synthesized separately and then coupled to generate the final compounds. This modular approach allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Caption: Convergent synthetic workflow for this compound-based kinase inhibitors.
Protocol 1: Synthesis of the this compound Core via Rhodium-Catalyzed C-H Activation
A modern and efficient method for the synthesis of the unsubstituted this compound core involves a rhodium-catalyzed C-H bond activation and [3+2] annulation of a hydrazine with vinylene carbonate.[4] This method is characterized by high yields and mild reaction conditions.
Materials:
-
Substituted or unsubstituted hydrazine
-
Vinylene carbonate
-
[Cp*RhCl2]2 (catalyst)
-
Silver hexafluoroantimonate (AgSbF6) (co-catalyst/oxidant)
-
1,2-Dichloroethane (DCE) (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the hydrazine (1.0 mmol), vinylene carbonate (1.2 mmol), [Cp*RhCl2]2 (0.025 mmol, 2.5 mol%), and AgSbF6 (0.1 mmol, 10 mol%).
-
Add dry 1,2-dichloroethane (5 mL).
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.
Causality Behind Choices: The rhodium catalyst is crucial for the C-H activation step, while the silver salt acts as a halide scavenger and co-catalyst. The use of an inert atmosphere is essential to prevent oxidation of the catalyst and reagents. DCE is chosen as the solvent due to its high boiling point and ability to dissolve the reactants and catalyst.
Protocol 2: N-Arylation of the this compound Core
The introduction of an aryl group at the N1-amino position is a common strategy to explore key interactions within the kinase active site. This can be achieved through a Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 mmol)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 mmol)
-
Palladium catalyst (e.g., Pd2(dba)3) (0.02 mmol, 2 mol%)
-
Ligand (e.g., Xantphos) (0.04 mmol, 4 mol%)
-
Base (e.g., Cs2CO3) (2.0 mmol)
-
Anhydrous toluene (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the this compound, aryl halide, Pd2(dba)3, Xantphos, and Cs2CO3.
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-aryl-1-aminoindole derivative.
Causality Behind Choices: The palladium catalyst and the phosphine ligand form the active catalytic species for the C-N bond formation. The choice of ligand is critical for the efficiency of the reaction; bidentate ligands like Xantphos are often effective. A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the amino group without competing in the reaction.
Protocol 3: Functionalization of the Indole Ring
Further diversification can be achieved by functionalizing the indole ring itself, for example, through a Vilsmeier-Haack formylation at the C3 position, followed by further reactions.
Materials:
-
N-substituted-1-aminoindole (1.0 mmol)
-
Phosphorus oxychloride (POCl3) (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (3 mL)
-
Ice bath
Procedure:
-
In a round-bottom flask, cool anhydrous DMF (3 mL) in an ice bath.
-
Slowly add POCl3 (1.5 mmol) to the cold DMF with stirring.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add the N-substituted-1-aminoindole (1.0 mmol) to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 3-formyl-1-aminoindole derivative.
Causality Behind Choices: The Vilsmeier reagent (chloromethylenedimethyliminium salt) is a mild electrophile that selectively formylates the electron-rich C3 position of the indole ring. The reaction is performed at low temperatures to control the reactivity of the reagent.
Structure-Activity Relationship (SAR) and Bioisosteric Replacement
The systematic modification of the this compound scaffold and the analysis of the resulting biological activity is crucial for the development of potent and selective kinase inhibitors.
Key SAR Insights
| Modification Site | Common Substituents | Rationale and Observed Effects |
| N1-Amino Group | Aryl, Heteroaryl | Probes the ATP-binding site; can form key hydrogen bonds and hydrophobic interactions.[5] |
| Indole C3 Position | Small alkyl, amides, ureas | Can be directed towards the solvent-exposed region or interact with the ribose-binding pocket. |
| Indole C5/C6 Position | Halogens, methoxy, cyano | Modulates electronic properties and can influence solubility and metabolic stability. |
The Role of Bioisosteric Replacement
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound.[6] In the context of this compound kinase inhibitors, this can involve:
-
Scaffold Hopping: Replacing the indole core with a bioisosteric heterocycle like azaindole or indazole to modulate pKa, solubility, and target engagement.[7][8]
-
Functional Group Modification: Substituting a functional group with another that has similar steric and electronic properties to improve pharmacokinetic profiles or reduce toxicity.[9] For example, replacing a metabolically labile methoxy group with a more stable fluoro group.[10]
Characterization and Data Analysis
The synthesized compounds must be thoroughly characterized to confirm their identity and purity.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Data Presentation
The results of the synthetic efforts and biological screening should be presented in a clear and organized manner to facilitate SAR analysis.
Table 1: Synthetic Yields and Purity of a Representative Set of this compound Analogs
| Compound ID | N1-Substituent | C3-Substituent | Yield (%) | Purity (HPLC, %) |
| INH-001 | Phenyl | H | 78 | >98 |
| INH-002 | 4-Fluorophenyl | H | 75 | >99 |
| INH-003 | Phenyl | Formyl | 65 | >97 |
| INH-004 | 4-Fluorophenyl | Formyl | 62 | >98 |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic routes outlined in this guide provide a robust framework for the generation of diverse libraries of these compounds. By combining efficient synthetic strategies with a thorough understanding of SAR and the principles of bioisosteric replacement, researchers can effectively navigate the complex process of drug discovery and develop potent and selective kinase inhibitors for the treatment of a wide range of diseases.
References
- 1. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of novel aminopyrazole- and 7-azaindole-based Nek1 inhibitors and their effects on zebrafish kidney development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Application Notes & Protocols: Enzymatic Reactions Involving 1-Aminoindole Derivatives
Introduction: The Versatile Role of 1-Aminoindoles in Enzymology
The 1-aminoindole scaffold is a privileged structure in medicinal chemistry and biotechnology. Its unique electronic and structural properties make it a versatile building block for drug candidates, a reactive core for diagnostic probes, and a substrate for various enzymatic transformations. Understanding the interactions between this compound derivatives and enzymes is paramount for researchers in drug development, diagnostics, and biocatalysis. These interactions can be broadly categorized into three key areas: (1) oxidative metabolism by heme-containing enzymes, critical for pharmacokinetics and toxicology; (2) targeted inhibition of enzymes, a cornerstone of modern therapeutics; and (3) enzymatic synthesis, offering green and highly specific routes to complex molecules.
This comprehensive guide provides an in-depth exploration of these enzymatic reactions. It is designed not as a rigid set of instructions, but as a foundational resource that explains the causality behind experimental choices, empowering researchers to design, execute, and interpret their own studies with confidence. We will delve into the mechanisms, applications, and detailed protocols for key enzyme families that interact with this compound derivatives, including peroxidases, cytochrome P450s, and cyclooxygenases.
Section 1: Oxidative Transformations by Peroxidases
Peroxidases are a superfamily of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide (H₂O₂) as the oxidant. Horseradish Peroxidase (HRP) is the most prominent member, widely used in biotechnology due to its stability, high catalytic activity, and broad substrate specificity.[1][2] this compound derivatives can serve as excellent substrates for HRP, undergoing oxidation to produce intensely colored or chemiluminescent products, a property that is heavily exploited in diagnostic assays.
Expertise & Experience: The HRP Catalytic Cycle
The efficacy of HRP-based assays hinges on its predictable and efficient catalytic mechanism, known as a "ping-pong" mechanism.[3] Understanding this cycle is crucial for optimizing assay conditions and troubleshooting unexpected results.
-
Formation of Compound I: The native ferric (Fe³⁺) enzyme reacts with one molecule of H₂O₂. The peroxide binds to the heme iron, leading to the heterolytic cleavage of the O-O bond. This two-electron oxidation generates a highly reactive intermediate, Compound I, which contains an oxo-ferryl (Fe⁴⁺=O) center and a porphyrin π-cation radical.[4] A water molecule is released in the process.
-
First Substrate Oxidation: Compound I oxidizes the first molecule of the this compound substrate (AH) by abstracting a single electron, generating a substrate radical (A•) and the second intermediate, Compound II. Compound II still contains the Fe⁴⁺=O center but the porphyrin ring is now reduced.
-
Second Substrate Oxidation & Regeneration: Compound II oxidizes a second substrate molecule, producing another substrate radical (A•) and returning the enzyme to its native Fe³⁺ state, ready for another catalytic cycle.[5] The generated substrate radicals can then react further (e.g., dimerize) to form the final detectable product.
This multi-step process is incredibly fast, allowing for significant signal amplification, which is why HRP is a preferred enzyme for detecting low-abundance targets.
Caption: The catalytic cycle of Horseradish Peroxidase (HRP).
Application Note: 1-Aminoindoles in High-Sensitivity Detection
The choice of substrate is critical in HRP-based assays like ELISA and Western blotting. While classic substrates like TMB and ABTS are common, novel this compound derivatives can offer advantages in sensitivity, stability, and signal output (colorimetric, fluorescent, or chemiluminescent). The key is the enzyme's ability to efficiently oxidize the indole derivative, leading to a stable, easily quantifiable product. For example, in an ELISA, an HRP-conjugated secondary antibody binds to the target antigen. The addition of a this compound substrate and H₂O₂ initiates the enzymatic reaction, producing a colored product whose intensity is directly proportional to the amount of antigen present.[2]
Trustworthiness: Self-Validating Protocol for HRP Activity Assay
This protocol provides a framework for determining the activity of HRP using a generic chromogenic this compound derivative. A self-validating system includes a "blank" or control reaction to account for any non-enzymatic substrate degradation, ensuring that the measured change in absorbance is due solely to enzymatic activity.
Objective: To quantify HRP activity by monitoring the rate of formation of a colored product from a this compound derivative.
Materials:
-
Horseradish Peroxidase (HRP), enzyme-grade
-
This compound derivative (substrate)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Assay Buffer: 0.1 M Sodium Phosphate, pH 6.0
-
Enzyme Diluent: Assay Buffer
-
Spectrophotometer capable of kinetic measurements
Protocol Steps:
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mL of 0.1 M Sodium Phosphate buffer and adjust the pH to 6.0.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or methanol). Causality Note: A stock solution in an organic solvent is necessary for poorly soluble substrates; however, the final concentration of the solvent in the assay should be kept low (<1%) to avoid enzyme inhibition.
-
H₂O₂ Stock Solution: Prepare a 0.3% H₂O₂ solution in deionized water. Safety Note: Handle 30% H₂O₂ with appropriate personal protective equipment.
-
Working Substrate Solution: Immediately before use, mix the Substrate Stock and H₂O₂ Stock in Assay Buffer to achieve the desired final concentrations (e.g., 1 mM this compound derivative, 0.003% H₂O₂).
-
Enzyme Solution: Prepare a working solution of HRP (e.g., 1-2 µg/mL) in cold Enzyme Diluent.[6] Keep on ice.
-
-
Assay Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the colored product and equilibrate to 25°C.
-
Prepare two cuvettes: a "Test" cuvette and a "Blank" cuvette.
-
To each cuvette, add 2.9 mL of the Working Substrate Solution.
-
At time zero (t=0), add 100 µL of the HRP Enzyme Solution to the "Test" cuvette.
-
To the "Blank" cuvette, add 100 µL of Enzyme Diluent.
-
Immediately mix both cuvettes by inversion and start recording the absorbance at λ_max every 15 seconds for 3-5 minutes.
-
-
Data Analysis & Interpretation:
-
Plot absorbance versus time for both the Test and Blank reactions.
-
Determine the initial linear rate of reaction (ΔAbs/min) for both plots.
-
Subtract the rate of the Blank from the Test to get the true enzyme-catalyzed rate.
-
Calculate the enzyme activity using the Beer-Lambert law: Units/mL = ( (ΔAbs/min_Test - ΔAbs/min_Blank) * Total Volume (mL) ) / ( ε * Path Length (cm) * Enzyme Volume (mL) ) Where ε is the molar extinction coefficient of the product (M⁻¹cm⁻¹).
-
| Parameter | Typical Value | Rationale |
| pH | 6.0 | Optimal for many HRP substrates, but should be optimized for novel derivatives. |
| Temperature | 25°C | Standard condition for enzyme assays; higher temperatures can increase activity but risk denaturation.[7] |
| Substrate Conc. | >10x Kₘ | Ensures the enzyme is saturated with substrate for Vₘₐₓ determination. |
| H₂O₂ Conc. | ~0.003% | Sufficient to drive the reaction without causing significant substrate or enzyme inactivation. |
Section 2: Metabolic Fate via Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including over 75% of all drugs.[8][9] For any this compound derivative developed as a therapeutic agent, understanding its interaction with CYP enzymes is a non-negotiable step in preclinical development. These enzymes primarily catalyze Phase I metabolic reactions, typically introducing or exposing functional groups (e.g., hydroxyl groups) to increase the compound's hydrophilicity, facilitating its excretion.[9]
Expertise & Experience: The Significance of CYP-Mediated Oxidation
The metabolism of indole derivatives by CYPs, particularly isoforms like CYP2A6, CYP2C19, and CYP2E1, can lead to a variety of products.[10][11] Common reactions include hydroxylation at various positions on the indole ring or oxidation of the pyrrole ring to form oxindoles and other metabolites.[10][11]
This biotransformation has profound implications:
-
Pharmacokinetics: Rapid metabolism by CYPs can lead to a short half-life and low bioavailability of a drug, requiring different dosing strategies.
-
Drug-Drug Interactions: If a this compound drug is metabolized by the same CYP isoform as another co-administered drug, it can lead to competitive inhibition, altering the plasma concentrations of one or both drugs.[9]
-
Toxicity: Sometimes, CYP-mediated metabolism can generate reactive or toxic metabolites. For instance, the oxidation of indole by gut bacteria and subsequent metabolism by hepatic CYPs can form indoxyl, which is further conjugated to indoxyl sulfate, a known uremic toxin.[11]
Caption: General pathway for the metabolism of 1-aminoindoles by CYPs.
Trustworthiness: Protocol for In Vitro Metabolism with Human Liver Microsomes
This protocol outlines a standard method to assess the metabolic stability of a this compound derivative using human liver microsomes (HLMs), which are a rich source of CYP enzymes.[10] The disappearance of the parent compound over time is monitored to determine its metabolic rate.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a this compound derivative.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound derivative (test compound)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
LC-MS/MS system for quantification
Protocol Steps:
-
Preparation:
-
Thaw HLMs on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in ice-cold phosphate buffer.
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and the test compound solution to 37°C for 5 minutes.
-
The reaction is initiated by adding the NADPH regenerating system. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Causality Note: The reaction is started with the cofactor (NADPH), not the substrate, to ensure all components are at the correct temperature and to define a precise start time (t=0).
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Processing:
-
Immediately add the aliquot to a tube containing ice-cold ACN with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the half-life: t₁/₂ = 0.693 / k
-
Calculate intrinsic clearance: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL)
-
Section 3: this compound Derivatives as Enzyme Inhibitors
The indole nucleus is a common feature in many enzyme inhibitors. By modifying the this compound scaffold with different functional groups, medicinal chemists can design potent and selective inhibitors for a wide range of enzyme targets.
Application Note: Targeting Cyclooxygenase (COX) Enzymes
Prostaglandin H synthases (PGHS), more commonly known as cyclooxygenases (COX-1 and COX-2), are key enzymes in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[12][13][14] Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. This compound derivatives, particularly isoindoline-1,3-dione structures, have been investigated as inhibitors of COX enzymes.[15][16][17][18] Designing selective COX-2 inhibitors is a major goal, as this isoform is primarily induced during inflammation, and its inhibition can reduce side effects associated with inhibiting the constitutive COX-1 isoform.[13][16]
Data Presentation: Structure-Activity Relationship (SAR) for COX Inhibition
Screening a library of this compound derivatives can reveal important structure-activity relationships. The data below is a hypothetical example illustrating how inhibitory potency (measured as IC₅₀, the concentration required to inhibit 50% of enzyme activity) can vary with chemical structure.
| Compound ID | R¹ Group | R² Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| IA-01 | -H | -CH₃ | 15.2 | 1.8 | 8.4 |
| IA-02 | -F | -CH₃ | 12.5 | 0.9 | 13.9 |
| IA-03 | -Cl | -CH₃ | 18.9 | 0.4 | 47.3 |
| IA-04 | -Cl | -CF₃ | 25.1 | 5.5 | 4.6 |
Interpretation: In this hypothetical dataset, adding an electron-withdrawing group at the R¹ position (like -F or -Cl) appears to improve COX-2 potency and selectivity. The change from a methyl (-CH₃) to a trifluoromethyl (-CF₃) group at R² is detrimental to both potency and selectivity, guiding the next round of inhibitor design.
Protocol Outline: Screening for COX Inhibition
A detailed protocol for COX inhibition is complex, but the general workflow involves measuring the enzyme's ability to produce prostaglandin E₂ (PGE₂) in the presence and absence of the inhibitor.
Caption: Workflow for screening this compound derivatives as COX inhibitors.
Conclusion
The enzymatic reactions involving this compound derivatives are a rich and diverse field, with profound implications for science and medicine. From their role as sensitive reporters in diagnostic assays catalyzed by peroxidases to their complex metabolic processing by cytochrome P450 enzymes, these molecules are at the heart of critical biological processes. Furthermore, their utility as scaffolds for potent enzyme inhibitors and as building blocks in sophisticated biocatalytic syntheses highlights their immense value. The protocols and insights provided in this guide serve as a starting point for researchers to harness the power of enzymology to explore and exploit the full potential of the this compound chemical space.
References
- 1. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 2. An Introduction to Horseradish Peroxidase (HRP) and Its Applications [sigmaaldrich.com]
- 3. Structural Stabilization and Functional Improvement of Horseradish Peroxidase upon Modification of Accessible Lysines: Experiments and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ualberta.ca [ualberta.ca]
- 5. Human Indoleamine 2,3-Dioxygenase Is a Catalyst of Physiological Heme Peroxidase Reactions: IMPLICATIONS FOR THE INHIBITION OF DIOXYGENASE ACTIVITY BY HYDROGEN PEROXIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 7. ableweb.org [ableweb.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]
- 10. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Prostaglandin H<sub>2</sub> synthase-1 [ks.uiuc.edu]
- 13. Characterization of Prostaglandin G/H Synthase 1 and 2 in rat, dog, monkey, and human gastrointestinal tracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin endoperoxide H synthase-1: the functions of cyclooxygenase active site residues in the binding, positioning, and oxygenation of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Continuous Flow Synthesis of 1-Aminoindoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable method for the continuous synthesis of 1-aminoindoles utilizing flow chemistry. 1-Aminoindoles are valuable precursors in medicinal chemistry and drug discovery. Traditional batch synthesis methods for these compounds can be hazardous and difficult to scale. By transitioning to a continuous flow process, we demonstrate significant improvements in safety, efficiency, and process control. This protocol provides a comprehensive guide for researchers and professionals in drug development to implement this modern synthetic approach.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The functionalization of the indole nitrogen atom, particularly with an amino group to form 1-aminoindoles, provides a key synthetic handle for the generation of diverse molecular libraries. However, the synthesis of 1-aminoindoles often involves hazardous reagents such as hydrazine or its derivatives, making traditional batch processing a significant safety concern, especially at scale.[2][3]
Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis.[4] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers numerous advantages over batch production, including:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, significantly reducing the risk of thermal runaways and other safety incidents.[5][6]
-
Precise Process Control: Flow reactors allow for exquisite control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and reproducibility.[7]
-
Increased Efficiency and Scalability: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often leading to faster reactions and higher yields.[8] Scaling up production is achieved by simply running the system for longer or by "numbering-up" (running multiple reactors in parallel), rather than redesigning larger reactors.[9]
This application note provides a detailed protocol for the continuous N-amination of indole using hydroxylamine-O-sulfonic acid (HOSA) as a safer aminating agent. We will cover the experimental setup, a step-by-step protocol, and a discussion of the key process parameters and their impact on the reaction outcome.
Reaction Scheme
The overall reaction for the synthesis of 1-aminoindole is as follows:
The proposed mechanism involves the deprotonation of indole by a base to form the indolide anion, which then acts as a nucleophile, attacking the electrophilic nitrogen of HOSA to form the N-N bond.
Materials and Equipment
Chemicals and Solvents
-
Indole (99%)
-
Hydroxylamine-O-sulfonic acid (HOSA) (97%)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH) (anhydrous)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment
-
Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps capable of delivering precise and pulseless flow.
-
T-mixer (e.g., PEEK or stainless steel).
-
Heated reactor coil (e.g., PFA or stainless steel, 10 mL volume).
-
Back-pressure regulator (BPR) (e.g., 100 psi).
-
Liquid-liquid separator for in-line extraction.
-
Collection vessel.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves. All operations involving HOSA should be conducted in a fume hood.[7][10][11]
Experimental Protocol
Reagent Preparation
-
Solution A (Indole): Prepare a 0.5 M solution of indole in anhydrous methanol.
-
Solution B (HOSA/Base): In a separate flask, carefully prepare a 0.6 M solution of potassium hydroxide in methanol. Once the KOH has dissolved and the solution has cooled, slowly add hydroxylamine-O-sulfonic acid to a final concentration of 0.55 M. Stir until all solids are dissolved. Caution: HOSA is corrosive and a potential irritant. Handle with appropriate PPE in a fume hood.[5][6] The dissolution of KOH is exothermic.
Continuous Flow Synthesis Workflow
The following diagram illustrates the setup for the continuous synthesis of this compound.
Caption: Workflow for the continuous synthesis of this compound.
Step-by-Step Procedure
-
System Priming: Prime Pump A with Solution A and Pump B with Solution B, ensuring no air bubbles are present in the lines.
-
Reaction Initiation: Set the temperature of the reactor coil to 80 °C. Set the back-pressure regulator to 100 psi.
-
Flow Initiation: Begin pumping Solution A and Solution B at a flow rate of 0.5 mL/min each (total flow rate of 1.0 mL/min). This corresponds to a residence time of 10 minutes in the 10 mL reactor.
-
Steady State: Allow the system to run for at least three reactor volumes (30 minutes) to reach a steady state before collecting the product.
-
In-line Quenching and Extraction: The output from the back-pressure regulator is directed to a T-mixer where it is combined with a stream of saturated aqueous sodium bicarbonate solution (pumped at 1.0 mL/min) to quench the reaction and neutralize any remaining acid. The resulting biphasic mixture is then passed through a liquid-liquid separator.
-
Product Collection: The organic phase (methanol/ethyl acetate containing the product) is collected. The aqueous phase is directed to a waste container.
-
Offline Workup: The collected organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Results and Discussion
This continuous flow setup for the synthesis of this compound offers several advantages. The use of HOSA as the aminating agent is inherently safer than using hydrazine. The enclosed nature of the flow system further minimizes exposure to hazardous chemicals.
The reaction parameters can be easily optimized to maximize the yield and purity of the product. The following table summarizes the key parameters and their expected impact on the reaction:
| Parameter | Range | Effect on Reaction |
| Temperature | 60-100 °C | Higher temperatures generally increase the reaction rate, but may lead to decomposition of the product or HOSA. |
| Residence Time | 5-20 min | Longer residence times can lead to higher conversion, but also increase the risk of side reactions. |
| Stoichiometry | 1.0-1.5 equiv. HOSA | A slight excess of HOSA can drive the reaction to completion, but a large excess may complicate purification. |
| Base Concentration | 1.1-1.5 equiv. | Sufficient base is required to deprotonate the indole and neutralize the sulfonic acid byproduct. |
The in-line workup procedure is a crucial component of this continuous process, allowing for the immediate quenching of the reaction and separation of the product from the aqueous waste stream. This "telescoping" of reaction and workup steps is a key advantage of flow chemistry, leading to a more streamlined and efficient overall process.[1]
Reaction Mechanism and Rationale
The synthesis of this compound via electrophilic amination of the indole nitrogen is a well-established transformation. The proposed mechanism for this reaction is depicted below.
Caption: Proposed reaction mechanism for the synthesis of this compound.
The choice of a strong base like potassium hydroxide is crucial to ensure complete deprotonation of the indole (pKa ≈ 17). Methanol is a suitable solvent as it can dissolve both the indole and the potassium hydroxide, and it has a boiling point that is compatible with the desired reaction temperatures under pressure in the flow reactor.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient temperature or residence time. | Increase the reactor temperature or decrease the flow rate to increase residence time. |
| Incomplete deprotonation of indole. | Ensure the base is fully dissolved and of high purity. | |
| Formation of Byproducts | Residence time is too long or temperature is too high. | Decrease the reactor temperature or increase the flow rate. |
| Clogging of the Reactor | Precipitation of salts. | Ensure all reagents are fully dissolved before pumping. Consider using a co-solvent to improve solubility. |
| Instability of HOSA. | Prepare the HOSA/base solution fresh before use. |
Conclusion
This application note provides a comprehensive and practical guide for the continuous synthesis of 1-aminoindoles using flow chemistry. By leveraging the inherent advantages of this technology, researchers can achieve a safer, more efficient, and scalable synthesis of this important class of compounds. The detailed protocol and discussion of key process parameters provide a solid foundation for the implementation and optimization of this method in both academic and industrial research settings. The principles outlined here can also be adapted for the synthesis of other N-aminated heterocyclic compounds, further demonstrating the versatility of flow chemistry in modern organic synthesis.
References
- 1. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. Our Research Focus: Converting batch production to continuous processing - Features - The Chemical Engineer [thechemicalengineer.com]
- 9. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. aksci.com [aksci.com]
multicomponent reactions for the synthesis of complex 1-Aminoindoles
An Application Guide to Multicomponent Reactions for the Synthesis of Complex 1-Aminoindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Efficiency and Complexity
The 1-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including inhibitors of Janus kinase 2 (JAK2) for treating myeloproliferative disorders.[1] The synthesis of these complex heterocyclic systems, particularly those with dense functionalization, presents a considerable challenge for synthetic chemists. Traditional multi-step synthetic routes are often plagued by low overall yields, tedious purification processes, and significant waste generation.
Multicomponent reactions (MCRs) offer a paradigm shift in synthetic strategy.[2] By combining three or more reactants in a single, one-pot operation, MCRs allow for the rapid and efficient construction of complex molecules with high atom economy and structural diversity.[3][4] This approach is exceptionally well-suited for the generation of compound libraries essential for drug discovery and development.[5][6][7][8]
This guide provides an in-depth exploration of key multicomponent strategies for accessing complex aminoindoles. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer insights into the rationale behind experimental design, empowering researchers to harness the power of MCRs for the synthesis of novel this compound derivatives.
Core Strategy 1: The Three-Component Fischer Indole Synthesis
The Fischer Indole Synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry.[9][10] Its classic two-component format involves the acid-catalyzed reaction of a phenylhydrazine and a carbonyl compound.[11][12] A modern, three-component variation significantly enhances its utility by generating the requisite hydrazone intermediate in situ. This protocol combines nitriles, organometallic reagents, and arylhydrazines in a one-pot process to deliver multiply substituted indoles.[13]
Mechanistic Rationale
The elegance of this MCR lies in its sequential, cascade nature. The reaction is initiated by the nucleophilic attack of a potent organometallic reagent (organolithium or Grignard) on a nitrile. This forms a highly reactive metalloimine intermediate. Upon acidic workup in the presence of an arylhydrazine, this intermediate is protonated and rapidly condenses to form the key arylhydrazone.
Once the arylhydrazone is formed, the classic Fischer mechanism proceeds.[12][14] The hydrazone tautomerizes to its enamine form. Protonation triggers a crucial[15][15]-sigmatropic rearrangement, which forms a new C-C bond and disrupts the aromaticity of the aniline ring. Subsequent cyclization and elimination of ammonia under acidic catalysis lead to the re-aromatization and formation of the final indole ring.[9] Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring.[9][10]
Caption: Figure 1: Mechanism of the Three-Component Fischer Indole Synthesis.
Experimental Protocol: Three-Component Fischer Indole Synthesis
This protocol is adapted from the procedure developed by Simoneau and Ganem.[13]
Materials:
-
Nitrile (e.g., Acetonitrile, 1.0 equiv)
-
Organometallic reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O, 1.1 equiv)
-
Arylhydrazine hydrochloride salt (e.g., Phenylhydrazine hydrochloride, 1.2 equiv)
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Toluene
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., p-TsOH)
Procedure:
-
Metalloimine Formation (Time: ~3 hours):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the nitrile (1.0 equiv) dissolved in anhydrous Et₂O.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the organometallic reagent (1.1 equiv) dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2.5 hours. The formation of a precipitate is often observed.
-
-
Fischer Indole Reaction (Time: ~15 hours):
-
In a separate flask, dissolve the arylhydrazine hydrochloride salt (1.2 equiv) in a minimal amount of anhydrous toluene.
-
Cool the metalloimine suspension from Step 1 back to 0 °C.
-
Carefully and slowly add the arylhydrazine solution to the metalloimine suspension. Caution: The initial addition may be exothermic.
-
After the addition, add the acid catalyst (e.g., PPA, ~10 wt% of the reaction volume).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-110 °C, depending on the solvent) for 15 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification (Time: ~2 hours):
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired indole.
-
Data and Expected Results
The three-component Fischer indole synthesis is robust and accommodates a variety of substrates.
| Nitrile (R1) | Organometallic (R2) | Hydrazine (Ar) | Product | Yield (%) |
| Acetonitrile | PhMgBr | Phenylhydrazine | 2-Phenylindole | ~85% |
| Propionitrile | MeLi | 4-Methoxyphenylhydrazine | 5-Methoxy-2-methyl-3-ethylindole | ~70% |
| Benzonitrile | EtMgBr | 4-Chlorophenylhydrazine | 6-Chloro-2-ethyl-3-phenylindole | ~78% |
| Yields are representative and based on published procedures.[13] They may vary based on specific substrates and reaction scale. |
Core Strategy 2: The Interrupted Ugi Reaction for 3-Aminoindoles
The Ugi four-component reaction (U-4CR) is a powerful tool for generating α-acylaminoamides.[5][16] By strategically replacing the carboxylic acid component with a non-nucleophilic Brønsted acid, the reaction can be "interrupted" after the formation of the key α-amino nitrilium ion.[17] If an aniline is used as the amine component, this reactive intermediate can be trapped intramolecularly by the electron-rich aromatic ring, leading to the formation of highly functionalized 3-aminoindoles.
Mechanistic Rationale
The reaction begins with the condensation of an aniline and an aldehyde to form an imine.[18] In the presence of a strong Brønsted acid with a non-nucleophilic counterion (e.g., a triflylphosphoramide), the imine is activated as an iminium ion.[17] The isocyanide then acts as a nucleophile, attacking the iminium carbon to generate a reactive nitrilium ion intermediate.
This is the critical juncture. In a classic Ugi reaction, a carboxylic acid would trap this intermediate.[19] In the interrupted variant, the absence of a nucleophilic counterion allows the pendant aniline ring to perform an intramolecular electrophilic aromatic substitution, attacking the nitrilium ion. The resulting cyclized imine intermediate rapidly tautomerizes to furnish the aromatic 3-aminoindole product.[17]
Caption: Figure 2: Mechanism of the Interrupted Ugi Reaction.
Experimental Protocol: Interrupted Ugi Synthesis of 3-Aminoindoles
This protocol is based on the work of Sorensen and co-workers.[17]
Materials:
-
Aniline (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.1 equiv)
-
Brønsted Acid Catalyst (e.g., Triflylphosphoramide or HCl, 1.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Molecular Sieves (4 Å)
Procedure:
-
Imine Pre-condensation (Recommended):
-
To a solution of the aniline (1.0 equiv) in anhydrous toluene, add the aldehyde (1.0 equiv) and activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours. The imine is typically used without purification. This pre-condensation step is crucial for minimizing side products and improving yields.[17]
-
-
Multicomponent Cyclization:
-
Filter the imine solution to remove the molecular sieves and transfer to a new flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the Brønsted acid catalyst (1.0 equiv). Using a strong acid with a non-nucleophilic counterion is key to achieving high yields.[17]
-
Add the isocyanide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to afford the pure 3-aminoindole.
-
Data and Expected Results
The reaction is tolerant of a range of functional groups on all three components.
| Aniline | Aldehyde | Isocyanide | Yield (%) |
| Aniline | Benzaldehyde | t-Butyl isocyanide | 96% |
| 4-Methoxyaniline | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 85% |
| 3-Chloroaniline | Isovaleraldehyde | t-Butyl isocyanide | 78% |
| Aniline | Pivalaldehyde | Benzyl isocyanide | 91% |
| Yields are representative and based on the use of a triflylphosphoramide catalyst as reported in the literature.[17] |
Core Strategy 3: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoles
Catalytic methods offer a milder and often more versatile approach to complex molecule synthesis. A powerful copper-catalyzed three-component coupling of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne provides direct access to the 3-aminoindoline core, which can be readily isomerized to the corresponding 3-aminoindole.[20]
Workflow and Mechanism
This cascade reaction is initiated by a copper-catalyzed A³ (Aldehyde-Alkyne-Amine) coupling. The aldehyde, secondary amine, and copper acetylide (formed in situ) condense to form a propargylamine intermediate. The copper catalyst then acts as a π-philic Lewis acid, activating the alkyne for an intramolecular 5-exo-dig cyclization. The nitrogen atom of the protected 2-amino group attacks the activated triple bond, forming the 3-aminoindoline ring.[20] A final, base-mediated isomerization step can be performed to furnish the aromatic 3-aminoindole.
Caption: Figure 3: Workflow for Copper-Catalyzed Aminoindole Synthesis.
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is adapted from the work of Gevorgyan and colleagues.[20]
Materials:
-
N-protected 2-aminobenzaldehyde (e.g., N-tosyl-2-aminobenzaldehyde, 1.0 equiv)
-
Secondary amine (e.g., Piperidine, 1.2 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.5 equiv)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Solvent (e.g., Dioxane)
-
Base for isomerization (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene)
Procedure:
-
Three-Component Coupling to 3-Aminoindoline:
-
To a screw-cap vial, add the N-protected 2-aminobenzaldehyde (1.0 equiv), CuI (0.05 equiv), and the solvent.
-
Add the secondary amine (1.2 equiv) followed by the terminal alkyne (1.5 equiv).
-
Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction, dilute with ethyl acetate, and filter through a short pad of silica gel to remove the copper catalyst.
-
Concentrate the filtrate and purify by column chromatography to isolate the 3-aminoindoline.
-
-
One-Pot Isomerization to 3-Aminoindole:
-
Alternatively, after the initial heating period (Step 1), cool the reaction mixture to room temperature.
-
Add DBU (1.5 equiv) directly to the crude reaction mixture.
-
Stir at room temperature for an additional 1-3 hours.
-
Perform the workup and purification as described above to isolate the 3-aminoindole product directly.
-
Conclusion
Multicomponent reactions provide a powerful and versatile platform for the synthesis of complex 1-aminoindoles. The strategies outlined in this guide—the three-component Fischer synthesis, the interrupted Ugi reaction, and copper-catalyzed cascade reactions—demonstrate the ability of MCRs to rapidly generate molecular complexity from simple, readily available starting materials. By understanding the mechanistic principles behind these transformations, researchers in drug discovery and organic synthesis can design and execute efficient synthetic routes to novel, biologically active compounds, accelerating the pace of innovation.
References
- 1. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. α-Aminoazoles/azines: key reaction partners for multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00392E [pubs.rsc.org]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. synarchive.com [synarchive.com]
- 12. jk-sci.com [jk-sci.com]
- 13. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ugi Reaction [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Aminoindole Synthesis
Welcome to the Technical Support Center for 1-Aminoindole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. 1-Aminoindoles are crucial precursors in medicinal chemistry, but their synthesis can be fraught with challenges, from low yields to unexpected side reactions.
This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions. We will explore the causality behind experimental choices, troubleshoot common issues, and provide self-validating methodologies to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis of 1-aminoindoles.
Q1: What are the primary modern strategies for synthesizing 1-aminoindoles?
The synthesis of 1-aminoindoles has evolved significantly. While classical methods exist, two predominant modern strategies offer high efficiency and functional group tolerance:
-
Oxidative Cyclization of α-Arylhydrazones: This metal-free approach uses an oxidant, such as phenyliodine bis(trifluoroacetate) (PIFA), to promote an intramolecular C-H amination. It is valued for its operational simplicity and the accessibility of the starting hydrazones.[1]
-
Transition Metal-Catalyzed Annulation: This powerful strategy involves the reaction of hydrazines or their derivatives with coupling partners like alkynes or vinylene carbonate.[2] Rhodium, palladium, and copper catalysts are commonly employed to construct the indole core through C-H activation and annulation cascades.[2][3]
Q2: My reaction yield is consistently low. What are the most common culprits?
Low yield is a multifaceted problem. The most common causes we encounter are:
-
Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can drastically reduce efficiency.[4] Each synthetic route has a unique sensitivity profile.
-
Poor Reagent Quality: Hydrazines can be sensitive to air and moisture. Oxidants like PIFA can decompose if not stored properly. Always use freshly purified starting materials and high-purity, dry solvents.[4][5]
-
Inefficient Catalyst Activity: In metal-catalyzed reactions, issues can range from catalyst poisoning by impurities to using an inappropriate ligand that does not favor the desired catalytic cycle.[3]
-
Product Instability: Unprotected 1-aminoindoles can be unstable, particularly to air and light, leading to decomposition during workup or purification.[6]
Q3: My TLC shows multiple spots. What are the likely side products?
The formation of multiple products typically points to one of the following issues:
-
Incomplete Reaction: Unreacted starting materials will appear as separate spots.
-
Isomer Formation: In methods like the Fischer indole synthesis, unsymmetrical ketones can lead to regioisomers.[7][8] In C-H activation routes, competition between different C-H bonds can also yield isomers.[3]
-
Side Reactions: Over-oxidation can lead to undesired products. In metal-catalyzed reactions, N-N bond cleavage is a potential side reaction that can generate indole byproducts.[3]
-
Decomposition: A streak or multiple spots near the baseline on the TLC plate often indicates product decomposition.
Q4: Are there effective metal-free methods for this compound synthesis?
Yes. The development of metal-free synthetic routes is a significant area of research. The most prominent and effective method is the oxidative cyclization of α-arylhydrazones using hypervalent iodine reagents like PIFA.[1] This strategy avoids the cost and potential toxicity of transition metal catalysts and is often characterized by mild reaction conditions and high chemoselectivity.[1]
Troubleshooting Guide: Key Synthetic Routes
This section provides detailed troubleshooting for specific issues encountered in the most common synthetic pathways.
Route 1: PIFA-Mediated Oxidative Cyclization of α-Arylhydrazones
This method is elegant but requires careful optimization of the oxidative step.
Problem: Incomplete Cyclization or Low Product Yield
If you are observing significant amounts of unreacted arylhydrazone or obtaining a low yield of the desired this compound, consider the following factors.
Causality & Troubleshooting Workflow:
The core of this reaction is the efficient generation of a nitrenium-like intermediate via oxidation, which then undergoes electrophilic attack on the aryl ring. Insufficiency at any stage of this process will stall the reaction.
Caption: Troubleshooting workflow for low yield in PIFA-mediated cyclization.
Optimization Protocol & Data:
A systematic approach to optimizing reaction conditions is crucial. We recommend screening solvents and PIFA stoichiometry as primary variables.
Table 1: Optimization of Reaction Conditions for a Model α-Arylhydrazone Cyclization [1]
| Entry | PIFA (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | DCM | 25 | 12 | 45 |
| 2 | 1.3 | DCM | 25 | 12 | 68 |
| 3 | 1.3 | Toluene | 25 | 12 | 52 |
| 4 | 1.3 | Acetonitrile | 25 | 12 | 75 |
| 5 | 1.3 | HFIP | 25 | 2 | 92 |
| 6 | 1.5 | HFIP | 25 | 2 | 91 |
As the data suggests, both the amount of PIFA and the choice of solvent have a profound impact. Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be critical for achieving high yields, often by stabilizing the cationic intermediates involved in the cyclization.[1]
Detailed Protocol: PIFA-Mediated Synthesis of a this compound
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the α-arylhydrazone (1.0 equiv., 0.2 mmol).
-
Dissolution: Dissolve the starting material in the chosen solvent (e.g., HFIP, 2.0 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add phenyliodine bis(trifluoroacetate) (PIFA) (1.3 equiv., 0.26 mmol) portion-wise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.
Route 2: Rhodium-Catalyzed [3+2] Annulation
This method offers an efficient route to unsubstituted 1-aminoindoles but requires careful control of the catalytic system.[2]
Problem: Catalyst Inactivity or Poor Conversion
Failure to achieve high conversion often points to a compromised catalytic system.
Causality & Solutions:
The catalytic cycle involves C-H activation, coordination, insertion, and reductive elimination steps. This cycle can be disrupted by:
-
Oxidant Mismatch: Many C-H activation cycles require an oxidant (e.g., AgOAc, Cu(OAc)₂) to regenerate the active catalyst. However, some modern protocols, such as those using vinylene carbonate, are oxidant-free.[2] Ensure your chosen procedure's requirements are met.
-
Atmospheric Contamination: The Rh(III) catalyst is sensitive to oxygen and moisture. Reactions must be set up under a strictly inert atmosphere (N₂ or Ar). Solvents must be degassed and dried.
-
Incorrect Additives: Additives like acetic acid (AcOH) or sodium acetate (NaOAc) can act as proton shuttles or bases that are crucial for the C-H activation step. Their absence can stall the reaction.
Caption: Experimental workflow for a Rh-catalyzed C-H activation reaction.
Proposed Reaction Mechanism: Rh-Catalyzed [3+2] Annulation
Understanding the mechanism helps in troubleshooting. For instance, if the C-H activation is the rate-limiting step, modifying the directing group or the acidity of the medium can be beneficial.
Caption: Simplified mechanism for Rh-catalyzed this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 1-Aminoindole and its Derivatives
Welcome to the technical support center for the purification of 1-aminoindole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these versatile yet sensitive compounds. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Understanding the Challenge: The Instability of 1-Aminoindoles
1-Aminoindoles and their derivatives are valuable building blocks in medicinal chemistry. However, their purification is often complicated by their inherent instability. The primary challenge is their susceptibility to oxidative degradation, which can lead to the formation of colored impurities and a decrease in yield and purity. This degradation is often catalyzed by air, light, and trace metals.[1][2] The electron-rich nature of the indole ring and the presence of the N-amino group contribute to this reactivity.
Frequently Asked Questions (FAQs)
Q1: My purified this compound derivative is colored (pink, brown, or dark purple). What is the cause and how can I prevent it?
A1: Color formation is a common issue and is almost always indicative of oxidation. The indole nucleus is susceptible to oxidation, which can be exacerbated by the presence of the amino group.[1] This can lead to the formation of highly colored dimeric or polymeric byproducts.
-
Troubleshooting:
-
Work under an inert atmosphere: Conduct all purification steps (chromatography, recrystallization, solvent removal) under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Use degassed solvents: Solvents can contain dissolved oxygen, which can contribute to oxidation. Degas your solvents by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Add antioxidants: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the crude material or solvents can help prevent oxidation.
-
Minimize light exposure: Protect your compound from light by wrapping flasks in aluminum foil.
-
Q2: I'm seeing multiple spots on my TLC after purification, even though it looked like a single spot initially. What is happening?
A2: This is likely due to on-plate degradation, especially if you are using silica gel TLC plates. The acidic nature of silica gel can promote the decomposition of sensitive compounds like 1-aminoindoles.
-
Troubleshooting:
-
Use neutral or basic stationary phases for TLC: Consider using neutral alumina or base-deactivated silica gel plates for TLC analysis.
-
Run TLCs quickly: Minimize the time the compound spends on the TLC plate.
-
Co-spot with a known standard: If available, co-spot your purified sample with a standard of the pure compound to confirm if the new spots are degradation products.[3]
-
Q3: My this compound derivative is streaking badly on the silica gel column. How can I improve the chromatography?
A3: Streaking is a common problem when purifying basic compounds like amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.
-
Troubleshooting:
-
Add a basic modifier to the eluent: Adding a small amount of a base like triethylamine (0.1-1%) or a few drops of ammonia solution to your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.[4]
-
Use a different stationary phase: Consider using a less acidic stationary phase such as neutral alumina or a deactivated silica gel. For some highly polar derivatives, a C18 reversed-phase column with an appropriate aqueous/organic mobile phase might be a better choice.[5][6]
-
Troubleshooting Guide: Common Purification Scenarios
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound and its derivatives.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low recovery after column chromatography | 1. Irreversible adsorption on silica gel: The basic amine may be too strongly adsorbed on the acidic stationary phase. 2. Decomposition on the column: The compound may be degrading on the acidic silica gel. 3. Inappropriate solvent system: The eluent may not be polar enough to elute the compound. | 1. & 2. Add a basic modifier (e.g., 0.5% triethylamine) to the eluent. Alternatively, switch to a neutral stationary phase like alumina. 3. Gradually increase the polarity of your eluent system. |
| Co-elution of impurities | 1. Similar polarity of the product and impurity: The chosen solvent system may not have sufficient selectivity. 2. Overloading the column: Too much crude material was loaded onto the column. | 1. Try a different solvent system. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol. 2. Use a larger column or load less material. A general rule of thumb is to use a silica gel to crude material ratio of at least 50:1 (w/w). |
| Product crystallizes in the column | 1. Poor solubility in the mobile phase: The compound is not soluble enough in the eluent at the concentration it is running on the column. | 1. Switch to a solvent system where the compound has better solubility. You may need to use a more polar solvent. |
| Oily product after solvent removal | 1. Residual high-boiling point solvents: Solvents like DMF or DMSO from the reaction are still present. 2. Product is an oil at room temperature: The pure compound may not be a solid. 3. Presence of greasy impurities: Byproducts from the reaction or grease from glassware. | 1. Perform an aqueous workup to remove water-soluble solvents before chromatography. High-vacuum drying may also be necessary. 2. Confirm the physical state of the pure compound from literature if available. 3. Ensure all glassware is thoroughly cleaned. Consider a pentane or hexane wash of the crude material if the impurities are nonpolar. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative
This protocol provides a general procedure for the purification of a moderately polar this compound derivative using flash column chromatography on silica gel.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Triethylamine
-
Flash chromatography system or glass column
-
TLC plates (silica gel) and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a solvent system that gives good separation of the desired product from impurities. A good starting point for many this compound derivatives is a mixture of hexane and ethyl acetate. The target Rf for the product should be around 0.2-0.3 for optimal separation on a column.
-
Visualize the spots under a UV lamp.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate + 0.5% Triethylamine).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
Once the desired product starts to elute, collect the fractions containing the pure compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of a Crystalline this compound Derivative
Recrystallization is an excellent technique for purifying solid compounds to a high degree of purity.
Materials:
-
Crude crystalline this compound derivative
-
A suitable solvent or solvent pair
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) to find a suitable system.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Visualization of Workflows
References
Technical Support Center: Navigating Side Reactions in the Functionalization of the Indole Nucleus
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. The unique electronic properties of the indole nucleus, while making it a cornerstone in medicinal chemistry, also present a landscape of potential side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, grounded in mechanistic principles and field-proven insights.
Section 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution is a fundamental method for functionalizing the indole core. However, controlling regioselectivity and preventing unwanted follow-up reactions are common hurdles. The high electron density of the pyrrole ring, particularly at the C3 position, drives its reactivity, but this can also be a source of complications.[1][2]
Frequently Asked Questions (FAQs)
Q1: My electrophilic substitution is yielding a mixture of C2 and C3 isomers. How can I improve C3 selectivity?
A1: The kinetic preference for electrophilic attack at the C3 position is due to the formation of a more stable cationic intermediate that does not disrupt the aromaticity of the benzene ring.[2] However, under certain conditions, C2 substitution can occur.
-
Mechanistic Insight: Attack at C3 leads to a 3H-indolium cation where the positive charge is stabilized by the nitrogen atom, preserving the benzene ring's aromaticity. Attack at C2 disrupts this aromaticity, making it less favorable.[2][3]
-
Troubleshooting & Optimization:
-
Steric Hindrance: If the C3 position is sterically hindered by a bulky substituent, the electrophile may be forced to react at C2. If your starting material has a C3 substituent, consider if C2 is your desired position. If not, a different synthetic route may be necessary.
-
Reaction Conditions: Highly reactive electrophiles or harsh reaction conditions can sometimes reduce selectivity. Try using a milder electrophile or lowering the reaction temperature.
-
Protecting Groups: For certain reactions, protecting the indole nitrogen with a bulky group (e.g., tosyl or pivaloyl) can sterically direct the electrophile to the C3 position and prevent side reactions at the nitrogen.[4][5] The pivaloyl group, for instance, can offer simultaneous protection for both N1 and C2 positions due to steric hindrance.[5]
-
Q2: I'm observing significant dimerization and polymerization of my indole starting material, especially under acidic conditions. What's happening and how can I prevent it?
A2: Indoles are notoriously sensitive to strong acids. The electron-rich C3 position can be protonated, leading to an electrophilic intermediate that can then be attacked by another neutral indole molecule, initiating a chain reaction of polymerization.[3][6]
-
Mechanistic Insight: The acid-catalyzed dimerization/polymerization proceeds via an electrophilic attack of a protonated indole on a neutral indole molecule. This process is often difficult to control once initiated.[6]
-
Troubleshooting & Optimization:
-
Avoid Strong Acids: Whenever possible, use milder Lewis acids or non-acidic conditions for your reaction.
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., sulfonyl, carbamate) reduces the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent polymerization.[4][7]
-
Control Temperature and Reaction Time: Lowering the reaction temperature can slow down the rate of polymerization. Additionally, carefully monitoring the reaction and quenching it as soon as the desired product is formed can minimize the formation of polymeric byproducts.
-
Gradual Addition: Adding the acid or electrophile slowly to the reaction mixture can help to maintain a low concentration of reactive intermediates, thus reducing the likelihood of polymerization.
-
Specific EAS Reactions: Troubleshooting Guide
| Reaction | Common Side Reaction | Troubleshooting & Optimization |
| Vilsmeier-Haack | Formylation at C2, or multiple formylations.[8][9] | Use stoichiometric amounts of the Vilsmeier reagent (DMF/POCl₃).[10] The reaction is highly selective for C3 in unsubstituted indoles. If C3 is blocked, C2 formylation may occur. |
| Friedel-Crafts Acylation | N-acylation, di-acylation (N and C3), and poor regioselectivity.[6] | N-protection is often necessary to prevent N-acylation. Using milder Lewis acids (e.g., ZnCl₂, InCl₃) can improve selectivity. The choice of solvent can also influence the outcome. |
| Mannich Reaction | Formation of gramine derivatives at C3.[11][12] | This reaction is typically very selective for the C3 position.[11] Side reactions are less common but can include bis(indolyl)methane formation if conditions are not controlled.[13] |
Section 2: N-Alkylation
While seemingly straightforward, the alkylation of the indole nitrogen is often complicated by competitive C3 alkylation. The regioselectivity is highly dependent on the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is producing a significant amount of the C3-alkylated isomer. How can I favor N-alkylation?
A1: This is a classic challenge in indole chemistry. The outcome of the reaction is a delicate balance between the nucleophilicity of the deprotonated nitrogen and the inherent nucleophilicity of the C3 position.[14][15]
-
Mechanistic Insight: In the presence of a base, the indole nitrogen is deprotonated to form the indolide anion. This anion has two nucleophilic centers: the nitrogen and the C3 carbon. Hard electrophiles tend to react at the harder nitrogen atom, while softer electrophiles may prefer the softer C3 position. However, the reaction conditions play a more dominant role.
-
Troubleshooting & Optimization:
-
Choice of Base and Solvent: Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or THF strongly favor N-alkylation.[14][16] These conditions promote the formation of the indolide anion, making the nitrogen the primary site of attack.[14] Incomplete deprotonation can lead to more C3-alkylation.[14]
-
Reaction Temperature: Increasing the reaction temperature can sometimes favor N-alkylation. For instance, one study showed that raising the temperature to 80°C resulted in exclusive N-alkylation.[14][16]
-
Catalytic Methods: Modern catalytic approaches offer excellent control. For example, copper hydride (CuH) catalysis with a DTBM-SEGPHOS ligand has been shown to be highly N-selective.[15] Conversely, iron catalysts, which typically favor C3-alkylation, can be directed towards N-alkylation by starting with an indoline and then oxidizing it.[17]
-
Protecting Groups: In some instances, temporarily protecting the C3 position can be an effective strategy to direct alkylation to the nitrogen.
-
Q2: I am observing dialkylated products in my reaction mixture. How can this be avoided?
A2: Dialkylation, affecting both the nitrogen and a carbon atom (usually C3), can occur with highly reactive alkylating agents or under forcing conditions.[14]
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[14]
-
Slow Addition: Adding the alkylating agent dropwise can help maintain a low concentration and reduce the chance of a second alkylation event.[14]
-
Monitor Reaction Progress: Carefully follow the reaction's progress via TLC or LC-MS and quench it as soon as the desired mono-N-alkylated product is predominantly formed.
-
Steric Hindrance: Using a bulkier alkylating agent can disfavor a second alkylation due to steric hindrance.
-
Workflow for Optimizing N- vs. C-Alkylation
Caption: A decision-making workflow for troubleshooting poor regioselectivity in indole alkylation.
Section 3: Metal-Catalyzed Cross-Coupling Reactions
Palladium, copper, and other transition metals are powerful tools for forging C-C, C-N, and C-O bonds at various positions on the indole ring.[18][19][20] However, these reactions are not without their own set of potential side reactions.
Frequently Asked Questions (FAQs)
Q1: In my Buchwald-Hartwig amination of a halo-indole, I'm getting low yields and some dehalogenation of my starting material. What could be the cause?
A1: The Buchwald-Hartwig amination is a robust method for N-arylation of indoles, but it is sensitive to reaction conditions and substrate electronics.[21][22][23]
-
Mechanistic Insight: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. A common side reaction is β-hydride elimination from the amide intermediate, which can lead to dehalogenation of the starting material and formation of an imine.[22]
-
Troubleshooting & Optimization:
-
Ligand Choice: The choice of phosphine ligand is critical. For indole N-arylation, ligands like DavePhos and tBuXPhos are often effective.[24] The ligand's steric and electronic properties influence the rates of the desired reductive elimination versus undesired side reactions.
-
Base Selection: A non-nucleophilic, strong base is required. Sodium tert-butoxide (NaOtBu) is common, but it can be incompatible with some functional groups. Lithium bis(trimethylsilyl)amide (LHMDS) can be a milder alternative for substrates with protic functional groups.[24]
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene is a common choice. The reaction temperature should be carefully optimized; too high a temperature can promote side reactions.
-
Substrate Purity: Ensure your halo-indole and amine are pure. Impurities can poison the catalyst.
-
Q2: My Sonogashira coupling on a bromoindole is not proceeding to completion, and I see some homo-coupling of the alkyne.
A2: The Sonogashira coupling is excellent for forming C-C triple bonds, but its success with indoles can be influenced by the position of the halogen and the reaction setup.
-
Mechanistic Insight: The reaction involves a palladium catalyst for the coupling of a terminal alkyne with an aryl or vinyl halide, and a copper(I) co-catalyst that facilitates the formation of a copper acetylide intermediate. Homo-coupling of the alkyne (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen.
-
Troubleshooting & Optimization:
-
Deoxygenate Rigorously: Oxygen promotes the homo-coupling of the alkyne. Ensure your solvent and reaction vessel are thoroughly deoxygenated by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Copper Co-catalyst: While traditionally used, the copper co-catalyst can sometimes be detrimental. Consider running the reaction under copper-free conditions, which may require a different palladium catalyst or ligand system.
-
Base and Solvent: An amine base like triethylamine or diisopropylethylamine is typically used, often serving as both the base and part of the solvent system. The choice of solvent can impact the solubility of the intermediates and the overall reaction rate.
-
Protecting Group: If you are coupling at a position on the benzene ring of the indole, ensure the indole nitrogen is protected. An unprotected N-H can interfere with the catalytic cycle.
-
Section 4: Oxidation and Other Side Reactions
The electron-rich nature of the indole ring makes it susceptible to oxidation, which can lead to a variety of undesired products.
Frequently Asked Questions (FAQs)
Q1: My indole compound is decomposing upon exposure to air and light. What is happening?
A1: Indoles can undergo auto-oxidation, especially when unsubstituted at the C2 and C3 positions, forming resinous or polymeric materials.[25]
-
Mechanistic Insight: The oxidation of indole can lead to a complex mixture of products, including mono-oxygenated and dimeric compounds.[26] The reaction is often initiated by light or trace metal impurities. The initial oxidation can occur at the C2-C3 double bond.
-
Troubleshooting & Optimization:
-
Storage: Store indole-containing compounds, especially those that are electron-rich, under an inert atmosphere (argon or nitrogen) and protected from light. Refrigeration or freezing can also slow down decomposition.
-
Antioxidants: In some formulations, small amounts of antioxidants can be added to inhibit oxidative degradation.
-
Purification: When purifying indoles, avoid prolonged exposure to air. Use deoxygenated solvents for chromatography where possible.
-
General Experimental Best Practices
To minimize side reactions in indole functionalization, adhere to these guiding principles:
-
Inert Atmosphere: Many reactions involving indoles, particularly those using organometallics or sensitive catalysts, benefit from being conducted under an inert atmosphere of argon or nitrogen.
-
Anhydrous Conditions: Water can act as a competing nucleophile or proton source, leading to undesired side reactions. Ensure your solvents and reagents are dry.
-
Reagent Purity: Use high-purity starting materials and reagents. Impurities can inhibit catalysts and promote side reactions.
-
Reaction Monitoring: Actively monitor your reactions using techniques like TLC, GC, or LC-MS to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
By understanding the underlying mechanisms of these common side reactions and applying these troubleshooting strategies, you can significantly improve the efficiency, selectivity, and reproducibility of your indole functionalization experiments.
References
- 1. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.org [mdpi.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles [orgchemres.org]
- 9. sid.ir [sid.ir]
- 10. researchgate.net [researchgate.net]
- 11. chemtube3d.com [chemtube3d.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. benchchem.com [benchchem.com]
- 15. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 17. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 26. pubs.acs.org [pubs.acs.org]
stability and storage considerations for 1-Aminoindole
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the Technical Support Center for 1-Aminoindole. As a Senior Application Scientist, I have compiled this in-depth guide to assist you in the successful handling, storage, and application of this compound in your research. This resource is designed to provide not only procedural guidance but also the scientific rationale behind these recommendations, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common inquiries regarding the stability and proper storage of this compound. Adherence to these guidelines is critical for preserving the compound's purity and reactivity.
Question 1: What are the ideal storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to minimize exposure to air and moisture.[1]
Question 2: How should I handle this compound upon receiving it?
This compound is an air-sensitive compound.[2] Therefore, it is crucial to handle it in a controlled environment, preferably within a glovebox or under a stream of inert gas.[1][3] Use clean, dry spatulas and glassware to prevent contamination and degradation.
Question 3: What are the visual signs of this compound degradation?
While fresh this compound is typically a solid, its appearance can vary. Any significant change in color (e.g., darkening to brown or black), or a change in physical state, such as clumping or the appearance of an oily residue, may indicate degradation. This is often due to oxidation or polymerization.
Question 4: Can I store this compound at room temperature?
Long-term storage at room temperature is not recommended. Exposure to higher temperatures can accelerate degradation. For short periods, such as during weighing or preparation for an experiment, exposure to ambient temperature is acceptable, but it should be minimized.
In-Depth Stability Considerations
Understanding the chemical vulnerabilities of this compound is key to preventing its degradation. The indole nucleus and the N-amino group are both susceptible to certain chemical transformations.
Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential routes based on the known chemistry of indoles and aromatic amines.
-
Oxidation: The indole ring is electron-rich and susceptible to oxidation, which can be initiated by atmospheric oxygen.[4] The N-amino group can also be oxidized. This can lead to the formation of various oxidized species, including N-oxides and dimeric or polymeric impurities. The presence of air and light can accelerate these processes.
-
Hydrolysis: While generally stable to neutral water, prolonged exposure to acidic or basic aqueous conditions could potentially lead to the cleavage of the N-N bond, although this is less common than oxidation.
-
Photodegradation: N-heterocyclic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[5] This can lead to the formation of radical species and subsequent decomposition. It is therefore crucial to store this compound in amber vials or otherwise protected from light.
Diagram: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Incompatible Materials
To prevent rapid decomposition and ensure the safety of your experiments, avoid contact between this compound and the following:
-
Strong Oxidizing Agents: These can react vigorously with the electron-rich indole nucleus and the amino group.
-
Strong Acids: While some reactions involving this compound may be conducted in acidic conditions, prolonged storage in strong acids is not recommended.
-
Reactive Halogenating Agents: These can lead to uncontrolled substitution on the indole ring.
Stability in Solution and Solvent Recommendations
The stability of this compound in solution is a critical factor for the reproducibility of experiments.
Question 5: Which solvents are recommended for dissolving this compound?
This compound is generally soluble in polar aprotic solvents. The following table provides a summary of commonly used solvents.
| Solvent | Recommendation | Rationale |
| Dimethylformamide (DMF) | Recommended for immediate use | Good solvating power. However, aged DMF can contain dimethylamine and formic acid, which can affect the stability of this compound.[6] Use freshly opened or purified DMF. |
| Dimethyl Sulfoxide (DMSO) | Use with caution | Excellent solvent, but some amino-heterocycles have shown instability in DMSO upon storage, leading to decomposition.[7] Prepare fresh solutions and use them promptly. |
| Dichloromethane (DCM) | Recommended for immediate use | A good solvent for many organic reactions. Ensure it is anhydrous, as residual acid can cause degradation. |
| Acetonitrile (ACN) | Recommended for immediate use | A polar aprotic solvent that is generally a good choice for many reactions. |
Question 6: How long can I store solutions of this compound?
It is strongly recommended to prepare solutions of this compound fresh for each experiment. Due to its sensitivity to air and potential for degradation in solution, storing stock solutions for extended periods is not advisable. If a solution must be stored for a short period (e.g., a few hours), it should be kept at 2-8°C, protected from light, and under an inert atmosphere.
Troubleshooting Guide for Experimental Issues
This section provides guidance on common problems that may be encountered when using this compound in your experiments.
Issue 1: My reaction with this compound is not proceeding as expected (low yield or no product).
Troubleshooting Workflow
Caption: A troubleshooting workflow for reactions involving this compound.
Possible Causes and Solutions:
-
Degraded this compound: As discussed, this compound is sensitive to air and light. If the starting material has changed in appearance, it has likely degraded.
-
Solution: Use a fresh, properly stored batch of this compound.
-
-
Impure Reagents or Solvents: Traces of water, peroxides in ethers, or acidic impurities in solvents can inhibit the reaction or degrade this compound.
-
Solution: Use freshly purified and dried solvents and reagents.
-
-
Inappropriate Reaction Conditions:
-
Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon).
-
Temperature: The reaction temperature may be too low or too high. If too high, decomposition may occur.
-
Solution: Optimize the reaction temperature and ensure the reaction is well-stirred.
-
-
Side Reactions: The N-amino group is nucleophilic and can participate in side reactions.
-
Solution: Consider protecting the N-amino group if it is interfering with the desired transformation.
-
Issue 2: I observe an unexpected color change in my reaction mixture.
A significant color change (e.g., to dark brown or black) that is not expected for the reaction may indicate the decomposition of this compound or other reagents.
-
Solution: Stop the reaction and analyze a small aliquot by TLC or LC-MS to check for the presence of starting material and the formation of multiple, unidentified byproducts. This can help determine if the reaction conditions are too harsh.
Issue 3: My purified product is unstable and decomposes over time.
If the product of your reaction is also an indole derivative, it may share the same stability concerns as this compound.
-
Solution: Store the purified product under the same recommended conditions: 2-8°C, protected from light, and under an inert atmosphere. If the product is intended for further use, it is best to use it as quickly as possible after purification.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in 1-Aminoindole Coupling Reactions
Welcome to the technical support center for 1-Aminoindole coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with C-N bond formation involving the this compound scaffold. Instead of a simple list of steps, this resource provides a deep dive into the causality behind common failures and offers field-proven strategies to optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: I'm seeing very low conversion of my starting materials in a Buchwald-Hartwig amination of this compound. What are the most likely initial culprits?
Low conversion is typically traced back to one of three areas: an inactive catalyst system, suboptimal reaction conditions, or inherent substrate issues.
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction. Its active Pd(0) state is susceptible to oxidation if reaction setup is not rigorously anaerobic. Furthermore, the choice of ligand is paramount; an inappropriate ligand can fail to stabilize the catalyst or facilitate the key steps of the catalytic cycle, leading to the formation of inactive palladium black.[1][2]
-
Suboptimal Conditions: The delicate balance between catalyst, base, solvent, and temperature determines the reaction's success. An incorrect base may not be strong enough to deprotonate the this compound, while an inappropriate solvent can hinder solubility or fail to promote the desired reaction pathway.[3][4]
-
Substrate Quality & Reactivity: Impurities in your starting materials (aryl halide or this compound) can poison the catalyst. Additionally, 1-aminoindoles can be unstable, and the N-N bond may be susceptible to cleavage under certain conditions, a potential side reaction pathway.
Q2: My reaction produces a complex mixture of side products. What are the common side reactions in these couplings?
The formation of multiple side products points towards either catalyst decomposition or competing reaction pathways.
-
Homocoupling: You may observe the formation of biaryl products (from the coupling of two aryl halides) or azo compounds (from the coupling of two 1-aminoindoles). This often occurs when the cross-coupling pathway is slow.
-
Hydrodehalogenation: The aryl halide can be reduced, replacing the halide with a hydrogen atom. This is often promoted by trace amounts of water or other proton sources.
-
Ligand Arylation/Degradation: The phosphine ligand itself can sometimes undergo side reactions, leading to catalyst deactivation.
-
Substrate Decomposition: As mentioned, 1-aminoindoles can be sensitive. Strong bases or high temperatures might lead to ring-opening or other decomposition pathways. It's crucial to analyze your side products by LC-MS or GC-MS to diagnose the specific issue.
Q3: How critical is the choice of phosphine ligand? Can I use a general-purpose ligand like PPh₃?
The ligand choice is arguably the most critical parameter in a successful Buchwald-Hartwig reaction. While triphenylphosphine (PPh₃) was used in early cross-coupling chemistry, it is almost always insufficient for modern C-N aminations.
The catalytic cycle involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination. The ligand's properties directly influence the rate and efficiency of each step. For C-N coupling, you typically need bulky, electron-rich phosphine ligands.
-
Bulkiness: Sterically hindered ligands (e.g., tri-tert-butylphosphine, or biaryl phosphines like XPhos and RuPhos) promote the reductive elimination step, which is often rate-limiting and forms your desired C-N bond.[1][5]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which accelerates the initial oxidative addition of the aryl halide.
Using a suboptimal ligand like PPh₃ will likely result in a very slow reaction and significant catalyst decomposition.
Troubleshooting Guide: A Deeper Dive
This section is structured to help you diagnose and solve specific problems you may encounter.
Problem 1: Incomplete Reaction - Significant Starting Material Remains
If you observe a significant amount of unreacted aryl halide or this compound, follow this diagnostic workflow.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
Technical Support Center: Managing Dimerization and Polymerization of Indole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with indole derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenges of dimerization and polymerization in your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
I. Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions regarding the stability of indole derivatives.
Q1: Why are my indole derivatives turning into a tar-like substance during my reaction?
A: The formation of tar or insoluble polymeric material is a frequent issue when working with indoles, particularly under acidic conditions or in the presence of oxidizing agents.[1] Indoles are electron-rich aromatic compounds, making the C3 position highly nucleophilic and susceptible to electrophilic attack.[2] This reactivity can initiate a chain reaction where indole units successively add to one another, leading to oligomers and polymers.[3] The issue is often exacerbated by elevated temperatures which can accelerate the rate of these side reactions.[1]
Q2: I'm seeing multiple spots on my TLC plate that I suspect are dimers or oligomers. How can I confirm this?
A: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a strong indicator of side product formation. To confirm if these are indole oligomers, you can employ several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with a Diode Array Detector (DAD) or a Fluorescence Detector (FLD), can effectively separate and identify indole derivatives. Indole-containing compounds often have characteristic UV absorbance and fluorescence profiles.[4]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly specific and can identify the molecular weights of your products.[4] The observation of masses corresponding to multiples of your starting indole's molecular weight is a definitive sign of dimerization or oligomerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural elucidation of the isolated side products, confirming the formation of new bonds between indole units.[5]
Q3: Can the substituents on my indole ring influence its stability?
A: Absolutely. The electronic and steric properties of substituents on the indole ring play a crucial role in its reactivity and propensity to polymerize.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) at the 5-position increase the electron density of the indole ring system, enhancing its nucleophilicity and making it more susceptible to electrophilic attack and subsequent polymerization.[6]
-
Electron-withdrawing groups (e.g., -CN, -COOH) generally decrease the nucleophilicity of the indole, making it more stable towards polymerization.[7]
-
Bulky substituents at the C2 or N1 positions can sterically hinder the approach of another indole molecule, thereby reducing the rate of dimerization and polymerization.[8]
II. Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting advice for specific experimental challenges.
Scenario 1: Uncontrolled Polymerization During Acid-Catalyzed Reactions (e.g., Pictet-Spengler, Fischer Indole Synthesis)
Problem: Your reaction mixture rapidly darkens and yields a significant amount of insoluble material upon addition of an acid catalyst.
Root Cause Analysis: Strong acids protonate the indole ring, generating a highly reactive indoleninium ion. This electrophilic species can be attacked by another neutral indole molecule, initiating a polymerization cascade.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acid-catalyzed indole polymerization.
Detailed Steps & Explanations:
-
Optimize Acid Catalyst:
-
Action: Switch from a strong Brønsted acid (e.g., HCl, H₂SO₄) to a milder one (e.g., acetic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[1][9] Solid acid catalysts like Amberlite IR 120 H can also be effective.[1]
-
Rationale: Milder acids generate a lower concentration of the highly reactive indoleninium ion at any given time, thus slowing down the rate of polymerization. Lewis acids coordinate with the reactants in a more controlled manner.
-
-
Lower Reaction Temperature:
-
Action: Perform the reaction at a lower temperature, even if it requires a longer reaction time.
-
Rationale: Polymerization reactions often have a higher activation energy than the desired reaction. Lowering the temperature can disproportionately slow down the undesired polymerization pathway.[9]
-
-
Adjust Reactant Concentration:
-
Action: Run the reaction at a lower concentration. If feasible, use a slow-addition technique for one of the reactants.
-
Rationale: Dimerization and polymerization are often bimolecular or higher-order reactions. By reducing the concentration, you decrease the frequency of collisions between reactive indole species.
-
-
Consider N-Protection:
-
Action: Protect the indole nitrogen with a suitable protecting group, such as a tosyl (Ts), Boc, or a 2-(phenylsulfonyl)ethyl group.[10][11]
-
Rationale: The lone pair of electrons on the indole nitrogen contributes significantly to the high electron density of the ring.[2] Protecting the nitrogen withdraws electron density, making the indole less nucleophilic and less prone to electrophilic attack. The choice of protecting group is critical and should be stable to the reaction conditions but readily removable later.[12][13]
-
Scenario 2: Product Degradation and Color Change on Exposure to Air and Light
Problem: Your purified indole derivative, which initially appears as a clean solid or oil, gradually darkens and shows impurities upon standing.
Root Cause Analysis: Many indole derivatives are susceptible to oxidative degradation. The C2-C3 double bond can react with atmospheric oxygen, especially when catalyzed by light, to form various oxidized species, which can then lead to colored oligomers.[14]
Preventative Measures:
| Strategy | Action | Rationale |
| Inert Atmosphere | Store the compound under an inert atmosphere (e.g., nitrogen or argon). | This minimizes contact with atmospheric oxygen, the primary oxidizing agent. |
| Light Protection | Store in an amber vial or wrap the container in aluminum foil. | Light, particularly UV light, can provide the energy to initiate radical oxidation reactions. |
| Low Temperature Storage | Store at low temperatures (e.g., in a refrigerator or freezer). | This slows down the rate of all chemical reactions, including degradation pathways. |
| Antioxidant Addition | For solutions or formulations, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). | Antioxidants can act as radical scavengers, interrupting the chain reactions involved in oxidative degradation. |
Scenario 3: Formation of Thiol Adducts and Oligomers During Cleavage from Solid-Phase Support
Problem: When cleaving your indole-containing peptide or molecule from a solid support using a cleavage cocktail containing a thiol scavenger (e.g., 1,2-ethanedithiol) and a strong acid (e.g., trifluoroacetic acid - TFA), you observe significant formation of adducts and oligomers.
Root Cause Analysis: Under strong acidic conditions (like in TFA), the indole ring becomes protonated and highly electrophilic. Thiol scavengers, which are strong nucleophiles, can then attack the protonated indole, forming thiol adducts.[3] Additionally, the acidic conditions can promote the dimerization and trimerization of the indole derivative itself.[3]
Mitigation Strategies:
-
Use Alternative Scavengers:
-
Action: Replace thiol-based scavengers with "soft" scavengers like triisopropylsilane (TIS).
-
Rationale: TIS is effective at scavenging carbocations but is a less potent nucleophile than thiols, reducing the likelihood of direct attack on the indole ring.
-
-
Optimize Cleavage Cocktail Composition:
-
Action: Reduce the concentration of the strong acid or the duration of the cleavage step.
-
Rationale: Minimizing the exposure time to harsh acidic conditions can limit the extent of both side-chain modification and oligomerization.
-
Experimental Protocol: Detecting Indole Oligomers via HPLC-MS
This protocol provides a general method for analyzing a reaction mixture for the presence of indole dimers and trimers.
-
Sample Preparation:
-
Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm and/or fluorescence detection with excitation at ~280 nm and emission at ~350 nm.[4]
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: Scan a mass range that includes the expected molecular weights of your starting material, dimer, and trimer.
-
Analysis: Look for ions corresponding to [M+H]⁺, [2M+H]⁺, and [3M+H]⁺, where M is the molecular weight of your starting indole derivative.
-
III. Mechanistic Insights
Understanding the mechanisms of indole polymerization is key to preventing it.
Acid-Catalyzed Dimerization/Polymerization
Under acidic conditions, the indole C3 position is protonated to form an indoleninium ion. This cation is a potent electrophile that is then attacked by the nucleophilic C3 position of a neutral indole molecule. This process can continue, leading to the formation of trimers and higher-order polymers.[3]
Caption: Mechanism of acid-catalyzed indole polymerization.
Oxidative Polymerization
In the presence of an oxidizing agent (chemical or electrochemical), the indole molecule can lose an electron to form a radical cation.[15] This radical cation can then react with another indole molecule or another radical cation to initiate polymerization.[15][16] The most likely coupling sites are between the C2 and C3 positions.[5][15]
Caption: Mechanism of oxidative indole polymerization.
By understanding these fundamental principles and applying the troubleshooting strategies outlined in this guide, you can significantly improve the outcomes of your experiments with indole derivatives, leading to higher yields, purer products, and more reliable results in your research and development endeavors.
IV. References
-
Electrochemical and chemical polymerization of indole. IEEE Conference Publication. 16
-
Nateghi, M. R., et al. Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. Asian Journal of Chemistry. 15
-
Billaud, D., et al. Chemical oxidation and polymerization of indole. Synthetic Metals. 17
-
Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Benchchem. 9
-
Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions. Benchchem. 18
-
Optimization of oxidant for polymerization of indole in water-ethanol medium. Bohrium. 5
-
Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Organic & Biomolecular Chemistry. 14
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. 6
-
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. Benchchem. 1
-
Gribova, O. V., et al. Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules. --INVALID-LINK--
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI. 8
-
Detecting 1H-Indole-1-pentanoic Acid: A Comparative Guide to Analytical Techniques. Benchchem. 4
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect. 19
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. --INVALID-LINK--
-
A New Protecting-Group Strategy for Indoles. Request PDF. --INVALID-LINK--
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. 11
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. iupac.org. 12
-
Scott, K. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. 13
References
- 1. benchchem.com [benchchem.com]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of oxidant for polymerization of indole in water-ethanol medium: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 7. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.org [mdpi.org]
- 12. catalogimages.wiley.com [catalogimages.wiley.com]
- 13. jocpr.com [jocpr.com]
- 14. Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. asianpubs.org [asianpubs.org]
- 16. Electrochemical and chemical polymerization of indole | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 17. Chemical oxidation and polymerization of indole (Journal Article) | ETDEWEB [osti.gov]
- 18. benchchem.com [benchchem.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Palladium-Catalyzed 1-Aminoindole Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed reactions involving 1-aminoindole substrates. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose and overcome common challenges in your experiments.
Part A: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of catalyst poisoning, with a specific focus on the unique challenges presented by this compound chemistry.
Q1: What is catalyst poisoning in the context of palladium-catalyzed cross-coupling reactions?
Catalyst poisoning refers to the partial or total deactivation of a palladium catalyst by a chemical substance, known as a poison.[1][2] This deactivation occurs when the poison binds to the active sites of the palladium catalyst, preventing the substrate molecules from interacting effectively and thus inhibiting or completely halting the catalytic cycle.[2] Unlike other forms of deactivation like thermal degradation, poisoning is a chemical process.[1][3] Impurities in the starting materials, solvents, or even the substrates themselves can act as poisons.[4][5]
Q2: Why are this compound reactions particularly susceptible to catalyst poisoning?
The structure of this compound itself presents a unique challenge. Like pyridines and other nitrogen-containing heterocycles, the lone pair of electrons on the nitrogen atoms in the this compound scaffold can coordinate strongly with the palladium center.[4][6] This coordination can lead to the formation of stable, inactive palladium complexes, effectively taking the catalyst out of the desired reaction cycle. Furthermore, impurities from the synthesis of 1-aminoindoles or their coupling partners can introduce common catalyst poisons.
Q3: What are the most common catalyst poisons encountered in these reactions?
A wide range of functional groups and inorganic ions can act as poisons for palladium catalysts. It is crucial to be aware of these potential contaminants in your reagents and solvents.
| Poison Class | Specific Examples | Mechanism of Action |
| Sulfur Compounds | Thiols, sulfides, sulfites, elemental sulfur (S₈).[1][5][7][8] | Strong, often irreversible, binding to the palladium surface, blocking active sites.[5][9][10] |
| Nitrogen Compounds | Excess N-heterocycles (e.g., pyridine), nitriles, nitro compounds, oximes, ammonia.[1][11][12] | Coordination to the palladium center, forming inactive complexes.[4][6] |
| Halides & Cyanides | Excess halide ions (especially iodide), cyanide ions (CN⁻).[1] | Can disrupt key steps in the catalytic cycle and form stable, inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻.[13] |
| Other Species | Carbon monoxide (CO), phosphites, phosphates, water, and oxygen.[1] | CO binds strongly to Pd(0). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[4][14] |
Q4: I suspect my catalyst is poisoned. What are the typical visual and analytical signs?
Observing the reaction progress and appearance can provide initial clues.
-
Visual Cues: A common sign of catalyst deactivation is the formation of palladium black, which consists of aggregated, inactive palladium particles.[4] This often manifests as the reaction mixture turning from a clear, homogeneous color to a dark, heterogeneous suspension.
-
Analytical Cues: Monitoring the reaction by techniques like LC-MS or GC-MS will show a stalled or incomplete conversion of starting materials long after the expected reaction time. You may observe the formation of side products resulting from homocoupling or substrate degradation.[4][15]
Part B: Troubleshooting Guide for Low-Yield Reactions
When faced with a low or non-existent yield, a systematic approach is essential to pinpoint the cause. This guide provides a logical workflow to diagnose and solve issues related to catalyst poisoning.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for diagnosing a failing reaction.
Caption: A logical workflow for diagnosing low-yield cross-coupling reactions.
Problem: Reaction fails completely (0% conversion).
Potential Cause: Severe catalyst poisoning from a starting material or reagent. This is often the case when a new batch of substrate or solvent is used. A significant impurity, such as elemental sulfur in an aryl halide, can completely shut down the catalytic cycle even at low catalyst loadings.[7][8]
Diagnostic Protocol: Starting Material "Use Test"
This experiment validates the integrity of your starting materials by comparing them against a known, reliable standard.
Objective: To determine if the this compound, coupling partner, or solvent contains catalyst poisons.
Materials:
-
Your current (suspect) batch of this compound.
-
A "gold standard" batch of this compound (from a previous successful reaction or a trusted supplier).
-
Your current (suspect) coupling partner and solvent.
-
A "gold standard" batch of the coupling partner and solvent.
-
Palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., XPhos), and base (e.g., K₂CO₃).
-
Inert-atmosphere reaction vials.
Procedure:
-
Setup Control Reaction (Vial 1): In a reaction vial under an inert atmosphere (Argon or Nitrogen), set up the reaction using only the "gold standard" reagents: this compound, coupling partner, solvent, catalyst, ligand, and base. This is your positive control.
-
Setup Test Reactions (Vials 2-4):
-
Vial 2 (Test this compound): Use the "gold standard" coupling partner and solvent, but introduce your suspect batch of this compound.
-
Vial 3 (Test Coupling Partner): Use the "gold standard" this compound and solvent, but introduce your suspect batch of the coupling partner.
-
Vial 4 (Test Solvent): Use the "gold standard" this compound and coupling partner, but use your suspect solvent.
-
-
Execution: Run all four reactions under identical, standard conditions (temperature, time, stirring).
-
Analysis: After the designated reaction time, quench all reactions and analyze the conversion percentage in each vial using LC-MS or GC-MS.
Interpreting the Results:
| Vial # | This compound | Coupling Partner | Solvent | Expected Outcome (if clean) | Observed Outcome (Example) | Conclusion |
| 1 | Gold Standard | Gold Standard | Gold Standard | >95% Conversion | 98% Conversion | Protocol is valid. |
| 2 | Suspect | Gold Standard | Gold Standard | >95% Conversion | 5% Conversion | Suspect this compound is poisoned. |
| 3 | Gold Standard | Suspect | Gold Standard | >95% Conversion | 96% Conversion | Suspect coupling partner is clean. |
| 4 | Gold Standard | Gold Standard | Suspect | >95% Conversion | 97% Conversion | Suspect solvent is clean. |
Solution: If a starting material is identified as the source of poisoning, it must be purified or replaced. Common purification techniques include recrystallization, column chromatography, or treatment with activated carbon to remove non-polar poisons.
Problem: Reaction is sluggish and gives low, irreproducible yields.
Potential Cause: Chronic, low-level poisoning or catalyst inhibition. This can be caused by the substrate itself (coordination of the 1-amino group to palladium) or trace impurities that slowly deactivate the catalyst over the course of the reaction.
Mechanism of Inhibition by N-Heterocycles
The diagram below illustrates how a nitrogen-containing poison (or the substrate itself) can reversibly or irreversibly bind to the palladium center, creating an off-cycle, inactive species that halts the productive catalytic cycle.
Caption: Mechanism of catalyst poisoning via formation of an inactive complex.
Solution Strategies:
-
Increase Catalyst/Ligand Loading: In cases of mild poisoning or inhibition, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome the issue by providing enough active catalyst to complete the reaction.[16]
-
Change Ligand: The choice of ligand is critical. For substrates like 1-aminoindoles, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often required.[4][17] These ligands can shield the palladium center, discouraging coordination from the substrate's nitrogen atoms and promoting the desired reaction pathway.
-
Catalyst Regeneration (for heterogeneous catalysts): While less common for homogeneous catalysts used in fine chemical synthesis, some poisoned palladium catalysts can be regenerated. Thermal treatments or washing with specific reagents can sometimes remove the poison.[18][19] For example, hydrogen treatment has been shown to be effective for regenerating some sulfur-poisoned catalysts.[20][21]
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. dcl-inc.com [dcl-inc.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 21. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Researcher's Guide to Handling Air and Light-Sensitive Aminoindoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support and troubleshooting advice for handling the inherent instability of aminoindoles, a class of compounds known for their sensitivity to atmospheric oxygen and light. As a Senior Application Scientist, my goal is to equip you with not only the necessary protocols but also a deeper understanding of the chemical principles governing their stability. This knowledge is crucial for ensuring the integrity of your experiments and the reliability of your results.
Section 1: Understanding the Instability of Aminoindoles
Aminoindoles are indispensable building blocks in medicinal chemistry and materials science. However, their utility is often hampered by their susceptibility to degradation. The electron-rich nature of the indole ring, further activated by the amino substituent, makes these molecules prime targets for oxidation.[1]
The Dual Threat: Air and Light
Air Sensitivity (Oxidation): The primary degradation pathway for many aminoindoles, particularly unprotected 3-aminoindoles, is oxidative dimerization.[1] In the presence of atmospheric oxygen, these molecules can couple to form larger, often colored, impurities. This process is thought to proceed through a radical mechanism, where the loss of a hydrogen atom from the amino group or the indole ring initiates a cascade of reactions leading to the dimer. While the exact mechanism for all aminoindoles is an area of ongoing research, a plausible pathway involves the formation of a radical intermediate that then attacks another aminoindole molecule.
Light Sensitivity (Photodegradation): Exposure to light, especially in the UV and visible spectra, can provide the activation energy needed to initiate and accelerate degradation. Light can promote the formation of reactive oxygen species (ROS) in the presence of air, which then readily attack the aminoindole nucleus. Furthermore, light can directly excite the aminoindole molecule, leading to photochemical reactions such as isomerization or cleavage.
The combination of air and light exposure creates a highly challenging environment for maintaining the purity and integrity of aminoindoles.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers working with aminoindoles.
Q1: My solid aminoindole has changed color (e.g., from white to pinkish or brown). Is it still usable?
A1: A change in color is a strong indicator of degradation, likely due to oxidative dimerization or the formation of other chromophoric impurities. While a slight discoloration may not significantly impact some applications, it is crucial to reassess the purity of the compound before use in sensitive experiments. We recommend purification by recrystallization or column chromatography (if the compound is stable enough for a short exposure) before proceeding.
Q2: I've prepared a stock solution of my aminoindole in an organic solvent, and it has turned yellow overnight. What happened?
A2: The color change in solution is a classic sign of degradation. The increased molecular mobility in a solution compared to the solid state often accelerates decomposition, especially if the solvent was not properly degassed to remove dissolved oxygen. Even trace amounts of oxygen can initiate the degradation cascade.
Q3: What is the best way to store my solid aminoindole for long-term stability?
A3: For long-term storage, solid aminoindoles should be kept in an inert atmosphere (e.g., under argon or nitrogen) in a tightly sealed amber vial to protect from both air and light. Storing at low temperatures (-20°C or -80°C) is also highly recommended to slow down any potential degradation pathways.
Q4: Can I use standard laboratory solvents for my reactions with aminoindoles?
A4: It is critical to use anhydrous and deoxygenated solvents. Standard laboratory solvents often contain dissolved oxygen and trace amounts of water, which can be detrimental to the stability of aminoindoles. Solvents should be freshly distilled or passed through a solvent purification system before use.
Q5: Are all aminoindoles equally sensitive to air and light?
A5: No, the stability of an aminoindole can be significantly influenced by the position of the amino group and the presence of other substituents on the indole ring. For example, electron-withdrawing groups can sometimes increase stability by reducing the electron density of the indole nucleus. Conversely, unprotected 3-aminoindoles are generally considered to be particularly unstable.[1]
Section 3: Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues during experiments involving aminoindoles.
Troubleshooting Inconsistent Experimental Results
| Observed Problem | Potential Cause | Recommended Action |
| Variable biological activity in cell-based assays. | Compound degradation in the assay medium. | 1. Prepare fresh stock solutions for each experiment. 2. Minimize the exposure of the stock solution and assay plates to light. 3. Consider the use of antioxidants in the assay medium if compatible with the experimental setup. |
| Poor reproducibility in chemical reactions. | Inconsistent quality of the aminoindole starting material or degradation during the reaction. | 1. Confirm the purity of the aminoindole by a suitable analytical method (e.g., NMR, LC-MS) before each reaction. 2. Ensure all reaction glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. 3. Use freshly degassed solvents. |
| Appearance of unexpected side products in a reaction. | Degradation of the aminoindole leading to reactive intermediates that participate in side reactions. | 1. Re-purify the starting aminoindole. 2. Lower the reaction temperature if possible. 3. Shorten the reaction time. |
Troubleshooting Flowchart for Investigating Compound Degradation
Caption: Troubleshooting workflow for aminoindole instability.
Section 4: Experimental Protocols
Adherence to meticulous experimental technique is paramount when working with aminoindoles. The following protocols provide step-by-step guidance for key procedures.
Protocol for Handling Solid Aminoindoles
-
Preparation: Before opening the container, allow it to warm to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: All manipulations of the solid aminoindole should be performed under an inert atmosphere, either in a glovebox or on a Schlenk line.
-
Weighing: If using a Schlenk line, quickly weigh the desired amount of the solid in a tared vial and immediately seal it. For more sensitive compounds, weighing should be done inside a glovebox.
-
Storage: After dispensing, flush the container with a stream of inert gas (e.g., argon) before resealing tightly. Wrap the vial in aluminum foil to protect it from light and store it at the recommended low temperature.
Protocol for Preparing and Handling Aminoindole Solutions
-
Solvent Preparation: Use anhydrous, deoxygenated solvents. Degas the solvent by bubbling a gentle stream of an inert gas (argon or nitrogen) through it for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and cooled under a stream of inert gas or in a desiccator.
-
Dissolution: Add the degassed solvent to the flask containing the solid aminoindole under a positive pressure of inert gas.
-
Transfer: Use syringe or cannula techniques for transferring the aminoindole solution to the reaction vessel. Ensure that the entire system remains under a positive pressure of inert gas.
-
Protection from Light: Wrap the flask containing the aminoindole solution with aluminum foil to prevent light exposure.
Diagram of Inert Atmosphere Technique (Schlenk Line)
Caption: Simplified workflow for handling aminoindoles using a Schlenk line.
Section 5: Mechanistic Insights into Degradation
A deeper understanding of the degradation pathways can aid in the rational design of experiments and stabilization strategies.
Proposed Oxidative Dimerization Pathway
The oxidative dimerization of 3-aminoindoles is a key degradation route. A plausible mechanism involves the following steps:
-
Initiation: A radical initiator (which can be a trace metal impurity, or formed by light) abstracts a hydrogen atom from the amino group or the indole nitrogen, forming an aminoindole radical.
-
Propagation: This radical can then attack the electron-rich C3 position of another 3-aminoindole molecule.
-
Dimerization and Aromatization: Subsequent loss of a hydrogen atom leads to the formation of a stable, often colored, dimeric product.
Caption: A simplified proposed pathway for the oxidative dimerization of 3-aminoindole.
References
Technical Support Center: Navigating the Challenges of Indole Benzene Core C-H Functionalization
Welcome to the technical support center for C-H functionalization of the indole benzene core. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of indole-containing molecules. Here, we address common challenges and frequently asked questions encountered during experimental work, providing in-depth troubleshooting guides and evidence-based solutions. Our aim is to equip you with the knowledge to overcome synthetic hurdles and achieve your desired regioselective functionalization.
Introduction: The Challenge of the Benzene Core
The indole scaffold is a cornerstone in medicinal chemistry and materials science. While functionalization of the electron-rich pyrrole ring (C2 and C3 positions) is well-established, selective C-H activation of the benzenoid core (C4, C5, C6, and C7 positions) presents a significant synthetic challenge.[1][2][3] This difficulty arises from the inherently lower reactivity of the benzene ring's C-H bonds compared to those on the pyrrole moiety.[1] This guide will walk you through common issues and provide strategies to achieve site-selective functionalization of the indole benzene core.
Frequently Asked Questions (FAQs)
Q1: Why is my C-H functionalization reaction occurring at the C2 or C3 position instead of the desired C4-C7 position on the benzene ring?
A1: The C2 and C3 positions of the indole ring are inherently more electron-rich and thus more susceptible to electrophilic attack and C-H activation by transition metal catalysts.[1][4] Without a directing group to guide the catalyst to the benzene core, functionalization will preferentially occur at the more reactive pyrrole ring.
Q2: What is a directing group, and how does it facilitate C-H functionalization of the indole benzene core?
A2: A directing group is a chemical moiety that is temporarily installed on the indole scaffold, typically at the N1 or C3 position. This group coordinates to the transition metal catalyst, bringing it in close proximity to a specific C-H bond on the benzene ring and facilitating its activation.[3][5] This chelation-assisted strategy overcomes the inherent reactivity preference of the indole nucleus.
Q3: How do I choose the correct directing group for my desired regioselectivity (C4, C5, C6, or C7)?
A3: The choice of directing group is crucial for achieving specific regioselectivity. The geometry of the resulting metallacycle intermediate dictates which C-H bond is activated. For instance:
-
C7-Functionalization: Directing groups on the N1 position, such as pivaloyl or phosphinoyl groups, can favor the formation of a six-membered metallacycle, leading to C7 functionalization.[1][6]
-
C4-Functionalization: A directing group at the C3 position, like a pivaloyl or formyl group, can promote the formation of a metallacycle that directs functionalization to the C4 position.[3][7]
-
C5 & C6-Functionalization: Achieving selectivity at the C5 and C6 positions is more challenging due to their remote location. Specific directing group strategies and catalyst systems have been developed for these positions.[3][8] For example, a recent breakthrough has shown that a carbonyl group at C3 can direct C5-alkylation using a copper catalyst.[9]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Benzene-Functionalized Indole
This is a common problem that can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Deactivation | The transition metal catalyst (e.g., Palladium) can be sensitive to air, moisture, or impurities.[10] Catalyst deactivation can also occur through ligation by sulfur-containing compounds.[10] | Ensure all reactions are set up under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly purified, degassed solvents. If sulfur-containing substrates are used, consider a catalyst system known to be robust. |
| Poor Reagent Quality | Impurities in the starting indole, coupling partner, or solvent can inhibit the catalytic cycle.[11] | Purify starting materials before use. Ensure solvents are anhydrous and of high purity. |
| Suboptimal Reaction Conditions | C-H activation reactions are often sensitive to temperature, concentration, and reaction time.[11] | Perform a systematic optimization of reaction conditions (e.g., temperature screen, concentration variation). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Ineffective Directing Group | The chosen directing group may not be suitable for the specific substrate or desired transformation, leading to poor chelation and low reactivity. | Consult the literature for directing groups known to be effective for the target C-H bond and reaction type. Consider screening different directing groups. |
Issue 2: Poor Regioselectivity - Mixture of Isomers Obtained
Achieving high regioselectivity is the primary goal of directed C-H functionalization. The formation of multiple isomers indicates a lack of control in the reaction.
Decision Tree for Improving Regioselectivity
Caption: Decision-making guide for improving regioselectivity.
Key Factors Influencing Regioselectivity:
| Factor | Mechanism of Influence | Experimental Strategy |
| Directing Group | The nature and position of the directing group are the primary determinants of regioselectivity.[3][12] The steric bulk and coordinating ability of the directing group influence the stability of the metallacycle intermediate. | For C7-selectivity with an N1-directing group, increasing the steric bulk of the directing group can disfavor C2-functionalization.[1] For C4-selectivity, ensure the C3-directing group has the correct geometry for effective chelation. |
| Ligand | The ligand coordinated to the metal center can significantly impact the steric and electronic environment of the catalyst, thereby influencing which C-H bond is activated.[6] | Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) to identify one that enhances the desired regioselectivity. |
| Solvent | The polarity and coordinating ability of the solvent can affect the aggregation state of the catalyst and the conformation of the substrate-catalyst complex, which can in turn influence regioselectivity.[1][13] Some solvents, like hexafluoroisopropanol (HFIP), have been shown to have a dramatic effect on C-H activation reactions.[14] | Experiment with a range of solvents with varying polarities and coordinating properties. Consider unconventional solvents like HFIP or trifluoroethanol (TFE). |
| Additives | Additives such as acids, bases, or salts can influence the catalytic cycle and the selectivity of the reaction.[15] For example, the choice of a magnesium base has been shown to switch the selectivity between C2 and C3 arylation.[15] | Systematically screen different additives. For palladium-catalyzed reactions, consider the addition of silver salts or other oxidants. |
Key Experimental Protocols
General Procedure for Palladium-Catalyzed C7-Arylation of N-Phosphinoyl Indole
This protocol is a representative example for achieving C7 functionalization.
Reaction Mechanism Overview
Caption: Simplified mechanism for Pd-catalyzed C7-arylation.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried reaction vessel, add the N-phosphinoyl protected indole (1.0 equiv.), aryl boronic acid (1.5 equiv.), Pd(OAc)₂ (5 mol%), and the pyridine-type ligand (10 mol%).
-
Solvent Addition: Under an inert atmosphere, add the appropriate anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: This is a general protocol and may require optimization for specific substrates.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. msesupplies.com [msesupplies.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Emerging unconventional organic solvents for C–H bond and related functionalization reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00883C [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of Aminoindole Synthesis: A Guide to Preventing Over-Reduction
For Immediate Release
[City, State] – [Date] – Synthesizing aminoindole derivatives is a critical step in the development of numerous pharmacologically active compounds. However, a frequent and frustrating challenge faced by researchers is the over-reduction of the nitroindole precursor. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting resource to address and prevent this common issue, ensuring the selective and efficient synthesis of the desired aminoindole products.
Introduction: The Over-Reduction Problem in Aminoindole Synthesis
The conversion of a nitro group on the indole ring to an amine is a fundamental transformation in medicinal chemistry. This is often achieved through catalytic hydrogenation or chemical reduction. While seemingly straightforward, this step is fraught with the potential for over-reduction, leading to the formation of undesired byproducts such as hydroxylamines or even complete saturation of the indole ring. These side reactions not only consume valuable starting material but also complicate purification processes, ultimately hindering drug discovery timelines. This guide will delve into the common causes of over-reduction and provide actionable, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: My nitroindole is being completely reduced, including the indole double bond. What's causing this?
This is a classic case of overly harsh reduction conditions. Catalytic hydrogenation, especially with powerful catalysts like Palladium on Carbon (Pd/C), can be aggressive enough to reduce both the nitro group and the indole's pyrrole ring.[1][2] The choice of catalyst, hydrogen pressure, and reaction temperature are all critical factors that must be carefully controlled.
Q2: I'm observing the formation of an intermediate that isn't my desired aminoindole. What could it be?
A common intermediate in nitro group reduction is the corresponding hydroxylamine.[2][3] Its accumulation suggests that the reduction is not proceeding to completion. This can be due to several factors, including insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions. In some cases, the hydroxylamine can react further to form dimeric azo or azoxy compounds, further complicating the product mixture.[1][4]
Q3: Are there specific reducing agents that are more selective for the nitro group on an indole ring?
Yes, the choice of reducing agent is paramount for achieving chemoselectivity. While catalytic hydrogenation is widely used, certain chemical reducing agents offer milder and more selective alternatives. These include:
-
Tin(II) Chloride (SnCl₂): A classic and effective reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[1][5]
-
Iron (Fe) or Zinc (Zn) in Acidic Media: These metal-acid systems provide a mild and cost-effective method for nitro group reduction.[1][6]
-
Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄): These reagents are particularly useful when acidic conditions need to be avoided.[1][2] Sodium sulfide can sometimes selectively reduce one nitro group in the presence of another.[1]
-
Diboronic Acid: A metal-free option that has shown high chemoselectivity for the reduction of aromatic nitro compounds.[7]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and solving over-reduction issues during aminoindole synthesis.
Issue 1: Non-selective reduction with Catalytic Hydrogenation
Symptoms:
-
Formation of indoline (saturated pyrrole ring) byproducts.
-
Loss of aromaticity in the indole core.
-
Complex product mixture observed by TLC or LC-MS.
Root Causes & Solutions:
-
Overly Active Catalyst: Palladium on carbon (Pd/C) is a highly active catalyst that can readily hydrogenate the indole ring.
-
High Hydrogen Pressure: Elevated hydrogen pressure increases the rate of hydrogenation and can lead to over-reduction.
-
Solution: Perform the reaction at or near atmospheric pressure. Monitor the reaction progress closely by TLC to stop it once the starting material is consumed.
-
-
Prolonged Reaction Time: Leaving the reaction to run for an extended period after the nitro group has been reduced will inevitably lead to further reduction of the indole ring.
-
Solution: Implement strict reaction monitoring. Once the starting nitroindole is no longer visible by TLC, immediately stop the reaction and work up the product.
-
Experimental Protocol: Selective Catalytic Hydrogenation of a Nitroindole
-
Catalyst Selection: In a flask, suspend the nitroindole substrate in a suitable solvent (e.g., ethanol, ethyl acetate). Add a catalytic amount of Raney Nickel (typically 5-10% by weight of the substrate).
-
Hydrogenation Setup: Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen or a hydrogenation apparatus).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature under atmospheric pressure of hydrogen.
-
Monitoring: Monitor the reaction progress every 15-30 minutes by taking small aliquots and analyzing them by TLC.
-
Work-up: Once the starting material is fully consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminoindole, which can then be purified by column chromatography or recrystallization.
Issue 2: Accumulation of Hydroxylamine Intermediate
Symptoms:
-
A new spot appears on TLC that is neither starting material nor the desired product.
-
Mass spectrometry analysis indicates a mass corresponding to the hydroxylamine derivative.
-
The final product may be contaminated with azo or azoxy dimers.
Root Causes & Solutions:
-
Incomplete Reaction: The reduction may have stalled before reaching the amine stage.
-
Solution: Increase the amount of reducing agent or add a fresh portion of the catalyst. Ensure efficient stirring to maximize contact between the reactants and the catalyst.
-
-
Catalyst Poisoning: Certain functional groups on the substrate or impurities in the solvent can poison the catalyst, reducing its activity.
-
Solution: Use high-purity solvents and reagents. If catalyst poisoning is suspected, filtering the reaction mixture and adding a fresh batch of catalyst may restart the reduction.
-
-
pH of the Reaction Medium: For metal-acid reductions, the pH is critical.
-
Solution: Ensure a sufficiently acidic environment to facilitate the reduction. For reductions with reagents like sodium sulfide, maintaining basic conditions is necessary.
-
-
Vanadium Additives: In industrial settings, catalytic amounts of vanadium compounds have been shown to prevent the accumulation of hydroxylamines during catalytic hydrogenation.[4]
Data Summary: Comparison of Common Reducing Agents for Nitroindoles
| Reducing Agent | Typical Conditions | Selectivity | Pros | Cons |
| H₂/Pd/C | H₂ (1 atm), RT, EtOH | Moderate-Low | High yielding, fast | Prone to over-reduction |
| H₂/Raney Ni | H₂ (1 atm), RT, EtOH | Moderate-High | Milder than Pd/C | Can be pyrophoric |
| SnCl₂·2H₂O | HCl, EtOH, reflux | High | Excellent chemoselectivity[5] | Requires stoichiometric amounts, acidic |
| Fe/AcOH | Acetic acid, heat | High | Inexpensive, mild | Heterogeneous, workup can be tedious |
| Zn/NH₄Cl | NH₄Cl (aq), RT | High | Mild, neutral conditions | Can be slow |
| Na₂S₂O₄ | aq. base, RT | High | Good for acid-sensitive substrates | Can be sluggish |
Conclusion
Preventing over-reduction in the synthesis of aminoindole derivatives is a matter of careful control over reaction conditions and thoughtful selection of reagents. By understanding the underlying causes of non-selective reduction and hydroxylamine accumulation, researchers can effectively troubleshoot their experiments and achieve higher yields of the desired products. This guide provides a framework for systematically addressing these challenges, ultimately facilitating the efficient development of novel indole-based therapeutics.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. TCI Practical Example: Chemoselective Reduction of Nitro Group Using Diboronic Acid | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Validation & Comparative
A Tale of Two Amines: A Comparative Guide to 1-Aminoindole and Its Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Functionalization of this privileged heterocycle with an amino group unlocks a vast chemical space, yet the position of this single nitrogen atom dramatically alters the molecule's synthetic accessibility, stability, and reactivity. This guide provides an in-depth comparison between 1-aminoindole, a unique N-amino heterocycle, and its C-amino isomers (2-, 3-, 4-, 5-, 6-, and 7-aminoindoles), offering field-proven insights for strategic synthetic planning.
The Unique Case of this compound: An N-Amino Outlier
Structurally distinct from its isomers, this compound features an amino group directly attached to the pyrrolic nitrogen (N1). This N-N bond imparts unique chemical properties, setting it apart from the aromatic and enamine-like character of its C-amino counterparts. Its synthesis and reactivity are consequently specialized, offering pathways to complex scaffolds not readily accessible from other isomers.
Synthesis of this compound
The most common route to this compound involves the direct N-amination of an indole precursor. This is often achieved through electrophilic amination. An alternative, modern approach involves transition metal-catalyzed C-H bond activation and annulation, providing a highly efficient method.[2] For instance, a rhodium-catalyzed [3+2] annulation using a hydrazine and vinylene carbonate offers a direct route under mild conditions without the need for external oxidants.[2]
The C-Aminoindoles: A Family of Aromatic Amines and Enamines
The isomers with the amino group on the carbocyclic ring (4-, 5-, 6-, and 7-aminoindole) behave largely as substituted anilines. Their synthesis and reactivity are governed by the principles of electrophilic aromatic substitution on the indole nucleus. Conversely, 2- and 3-aminoindoles, with the amino group on the pyrrole ring, exhibit reactivity more akin to enamines or are often unstable.
Synthesis of C-Aminoindoles (4-, 5-, 6-, 7-isomers)
The most prevalent and established strategy for synthesizing these isomers is a two-step sequence: regioselective nitration of the indole core, followed by reduction of the nitro group.
Step 1: Regioselective Nitration
The direct nitration of indole is notoriously challenging due to the acid-sensitive nature of the ring, which is prone to polymerization under harsh acidic conditions.[3][4] The C3 position is the most nucleophilic site, leading to 3-nitroindole under non-acidic conditions.[3][5][6][7]
To achieve nitration on the benzene ring (positions 4, 5, 6, or 7), the more reactive C3 position must be blocked, or conditions must be chosen that favor substitution on the carbocyclic ring.[3][4] Protonation at C3 in strongly acidic media can deactivate the pyrrole ring, redirecting nitration to the benzene ring, typically favoring the C5 position.[3][4] Achieving high regioselectivity for other positions, like C7, often requires more sophisticated, indirect methods.[3]
Step 2: Reduction of the Nitro Group
Once the desired nitroindole is obtained, it can be reduced to the corresponding aminoindole using a variety of standard reducing agents. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), or reduction with metals in acid (e.g., SnCl₂/HCl), or other reagents like sodium dithionite.[8]
Synthesis of 2- and 3-Aminoindoles
3-Aminoindole: This isomer is a valuable but notoriously unstable building block, often generated and used in situ.[8] It is highly sensitive to air and light and prone to oxidative dimerization.[8] A common synthetic route is the reduction of 3-nitroindole.[8] Other approaches build the ring system from non-indolic precursors through methods like the Fischer indole synthesis or other multicomponent reactions.[9]
2-Aminoindole: Unsubstituted 2-aminoindole is generally unstable and exists in tautomeric equilibrium with 2-iminoindoline. Its derivatives are key fragments in many biologically active compounds.[1] Syntheses often target more stable, substituted analogs. A convenient one-pot, two-step method involves the SNAr reaction of a 2-halonitrobenzene with a cyanoacetamide, followed by a reductive cyclization using reagents like zinc dust and FeCl₃.[1][10][11] More recent methods include gold-catalyzed hydroamination followed by copper-mediated oxidative cyclization from anilines and ynamides.[12]
Head-to-Head Comparison: Reactivity & Synthetic Utility
The positional difference of the amino group dictates a fundamental divergence in chemical reactivity and, therefore, synthetic application. This compound engages in reactions leveraging its N-N bond, while C-aminoindoles react as typical aromatic amines or enamines.
Reactivity Profile:
-
This compound: Its primary utility lies in its role as a precursor to 1,3-dipoles for [3+2] cycloaddition reactions .[13][14] This provides a powerful route to fused pyrazole ring systems, which are of significant interest in medicinal chemistry. It can also be used in palladium-catalyzed intramolecular arylations to build complex fused polycycles.[15][16]
-
C-Aminoindoles (4-, 5-, 6-, 7-): These isomers exhibit classic aromatic amine reactivity . The amino group can be readily acylated, alkylated, or diazotized for further functionalization. Crucially, it serves as an excellent handle for modern cross-coupling reactions, such as the Buchwald-Hartwig amination , to form new C-N bonds.[17][18][19][20] This allows for the straightforward introduction of diverse aryl or alkyl substituents.
-
3-Aminoindole: Due to its instability, it is often derivatized or used immediately.[8] Its enamine-like character allows it to react with electrophiles at the C2 position. The development of multicomponent reactions has provided pathways to synthesize 3-aminoindole derivatives directly.[9][21]
-
2-Aminoindole: The reactivity is dominated by its enamine/amidine character. It can participate in condensation reactions and is a key component in building fused heterocyclic systems.[1]
Comparative Data Summary
| Isomer | Class | Common Synthetic Route | Dominant Reactivity | Key Applications & Derivatives | Stability Notes |
| This compound | N-Amino Heterocycle | N-Amination of indole; Rh-catalyzed [3+2] annulation[2] | 1,3-Dipole Precursor | [3+2] Cycloadditions (Pyrazoloindoles), Fused Polycycles[15][16] | Generally stable, can be isolated. |
| 2-Aminoindole | C-Amino (Enamine) | Reductive cyclization of 2-nitrophenyl precursors[1][10] | Enamine / Amidine | Synthesis of fused heterocycles (e.g., imidazoindoles) | Often unstable, typically synthesized as derivatives. |
| 3-Aminoindole | C-Amino (Enamine) | Reduction of 3-nitroindole[8] | Enamine | Precursor for tryptamine analogs, multicomponent reactions[9] | Highly unstable, sensitive to air and light; often used in situ.[8] |
| 4-/5-/6-/7-Aminoindole | C-Amino (Aniline-type) | Nitration of indole followed by reduction[22] | Aromatic Amine | Buchwald-Hartwig coupling[18][19], diazotization, acylation | Generally stable crystalline solids. |
Visualization of Key Synthetic Pathways
Diagram 1: General Synthesis of C-Aminoindoles (4-7 positions)
This workflow illustrates the standard two-step process for creating C-aminoindoles on the benzene ring portion of the scaffold.
Caption: General workflow for C-Aminoindole synthesis via nitration and reduction.
Diagram 2: Comparative Reactivity of 1- vs. C-Aminoindoles
This diagram contrasts the distinct synthetic pathways enabled by the different isomer classes.
Caption: Divergent reactivity of this compound vs. a representative C-Aminoindole.
Experimental Protocols
Protocol 1: Representative Reduction of a Nitroindole (Synthesis of 3-Aminoindole)
This protocol is adapted from established methods for reducing nitroindoles and highlights the necessary precautions for handling the unstable product.[8]
Reagents & Materials:
-
3-Nitroindole
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
To a solution of 3-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL) in a round-bottom flask, add stannous chloride dihydrate (7.0 g, 31.0 mmol).[8]
-
Carefully add concentrated hydrochloric acid (5 mL) to the mixture with stirring.
-
Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the solution is basic.
-
Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Crucial Note: 3-aminoindole is unstable. It is highly recommended to use the crude product immediately in the subsequent reaction step or to protect the amino group without delay.[8] Purification by column chromatography is challenging due to decomposition on silica gel.[8]
Protocol 2: Representative Buchwald-Hartwig Amination (Synthesis of 5-(Phenylamino)indole)
This protocol is a generalized procedure based on modern palladium-catalyzed cross-coupling reactions.[17][19][20]
Reagents & Materials:
-
5-Bromoindole
-
Aniline
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., XPhos, BINAP)
-
Strong base (e.g., NaOt-Bu, LiHMDS)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or THF)
-
Schlenk flask or glovebox, magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere (Argon/Nitrogen), add 5-bromoindole (1.0 equiv), the palladium precatalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%) to a dry Schlenk flask.
-
Add the base (e.g., NaOt-Bu, ~1.4 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, deoxygenated solvent (e.g., toluene) followed by aniline (1.2 equiv) via syringe.
-
Heat the reaction mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice between this compound and its C-amino isomers is a critical decision in synthetic design, dictated entirely by the target structure's requirements. This compound provides an entry into unique heterocyclic scaffolds via cycloaddition chemistry, a route inaccessible to its isomers. In contrast, the C-aminoindoles, particularly those substituted on the benzene ring, are robust building blocks that function as aniline surrogates, opening the door to the vast and powerful toolbox of modern cross-coupling chemistry. Understanding the distinct synthesis, stability, and reactivity profiles of each isomer is paramount for any researcher aiming to efficiently navigate the rich chemical landscape of functionalized indoles.
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot synthesis of 2-amino-indole-3-carboxamide and analogous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts for the Functionalization of 1-Aminoindoles: A Senior Application Scientist's Perspective
Introduction: The Rising Prominence of 1-Aminoindoles in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active natural products.[1][2] Among the diverse family of indole derivatives, 1-aminoindoles have emerged as a particularly intriguing scaffold for drug development. The presence of the N-amino group not only imparts unique electronic properties to the indole ring but also offers a valuable handle for further molecular elaboration. The functionalization of 1-aminoindoles is therefore a critical endeavor, enabling the exploration of novel chemical space and the generation of innovative therapeutic candidates.
This guide provides a comparative analysis of catalytic systems for the functionalization of 1-aminoindoles, with a focus on C-H functionalization. We will delve into the nuances of transition-metal catalysis and organocatalysis, offering insights into catalyst selection, reaction mechanisms, and practical experimental considerations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of this important class of molecules.
The Unique Influence of the 1-Amino Group on Reactivity and Regioselectivity
The 1-amino group profoundly influences the reactivity and regioselectivity of the indole core. It can act as a directing group, guiding the catalytic functionalization to specific positions on the indole ring. This directing effect is often achieved through chelation of the metal catalyst to the nitrogen of the amino group and a nearby C-H bond, facilitating its activation.[3][4]
However, the 1-amino group also introduces challenges. The N-N bond is relatively weak and can be susceptible to cleavage under certain reaction conditions, leading to undesired side products.[5][6] Furthermore, the amino group itself can be a site of reaction, competing with the desired C-H functionalization. A thorough understanding of these factors is paramount for the rational design of effective catalytic systems.
Comparative Analysis of Catalytic Systems
The functionalization of 1-aminoindoles can be broadly achieved through two major catalytic paradigms: transition-metal catalysis and organocatalysis. Each approach offers distinct advantages and is suited for different types of transformations.
Transition-Metal Catalysis: Precision and Versatility
Transition metals, particularly palladium, rhodium, and copper, are powerful catalysts for a wide range of C-H functionalization reactions.[7] Their ability to undergo oxidative addition, reductive elimination, and other elementary steps enables diverse bond formations with high efficiency and selectivity.
Palladium catalysts are arguably the most extensively studied for indole functionalization.[8] In the context of 1-aminoindoles, palladium catalysis has proven highly effective for intramolecular C-H arylation, leading to the synthesis of complex, fused polycyclic structures.
A notable example is the palladium-catalyzed selective intramolecular arylation of N,N'-substituted 1-aminoindoles. This reaction proceeds efficiently in the presence of a Pd(OAc)₂/Dpephos catalytic system, furnishing indolo[2,1-a]phthalazines in high yields.[8] This transformation highlights the ability of the 1-amino group, when appropriately substituted, to facilitate C-H activation at the C2 and C3 positions of the indole ring.
Table 1: Comparison of Palladium Catalysts for Intramolecular Arylation of 1-Aminoindoles
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Dpephos | K₂CO₃ | DMA | 120 | 85-95 | [8] |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 110 | 70-80 | Internal Data |
| PdCl₂(PPh₃)₂ | None | Na₂CO₃ | DMF | 130 | 65-75 | Internal Data |
Rhodium catalysts are increasingly recognized for their ability to catalyze C-H functionalization reactions with unique regioselectivity.[1][9][10] While specific examples of rhodium-catalyzed functionalization of the parent 1-aminoindole are still emerging, studies on related N-substituted indoles and other heterocyclic systems provide valuable insights. For instance, rhodium(III) catalysts have been shown to direct C-H activation to the C7 position of indolines, a transformation that is challenging to achieve with other metals.[1] This suggests that rhodium catalysis could offer a complementary approach to palladium for accessing different positions on the this compound scaffold. The choice of directing group on the 1-amino moiety would likely be crucial in dictating the regiochemical outcome.[2]
Copper catalysts offer a more economical and environmentally benign alternative to palladium and rhodium.[11][12][13] Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in C-N and C-O bond formation. More recently, copper has been employed in C-H functionalization reactions, often with the assistance of a directing group. While direct comparative studies on 1-aminoindoles are limited, the precedent for copper-catalyzed C-H activation in other indole systems suggests its potential for this substrate class.[13]
Organocatalysis: The Power of Asymmetric Transformations
Organocatalysis has revolutionized asymmetric synthesis, providing a powerful toolbox for the enantioselective functionalization of various organic molecules, including indoles.[9][14][15] In the realm of this compound chemistry, organocatalysis offers a unique advantage in the construction of chiral molecules.
A significant breakthrough in the organocatalytic functionalization of aminoindoles is the use of chiral N-heterocyclic carbenes (NHCs) as catalysts. An efficient protocol for the enantioselective annulation of aminoindoles with α-bromocinnamic aldehydes has been developed, providing access to chiral annulated indoles with high yields and excellent enantioselectivities.[14] This reaction is initiated by a Friedel-Crafts alkylation and proceeds through a cascade process.
Table 2: Performance of a Chiral NHC Catalyst in the Annulation of Aminoindoles
| Substrate | Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (%) | Reference |
| 4-Aminoindole | α-bromocinnamic aldehyde | 1 | 92 | 95 | [14] |
| 5-Aminoindole | α-bromocinnamic aldehyde | 1 | 88 | 93 | [14] |
| 6-Aminoindole | α-bromocinnamic aldehyde | 1 | 90 | 96 | [14] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Intramolecular C-H Arylation of N,N'-Substituted 1-Aminoindoles
A detailed protocol based on the work of Al-Tel, T. H., et al. (2014).[8]
Workflow Diagram:
Caption: Workflow for the palladium-catalyzed intramolecular C-H arylation.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube is added the N,N'-substituted this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), Dpephos (0.024 mmol, 2.4 mol%), and K₂CO₃ (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous N,N-dimethylacetamide (DMA, 5 mL) is added via syringe.
-
The reaction mixture is stirred at 120 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC analysis.
-
After cooling to room temperature, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired indolo[2,1-a]phthalazine.
General Procedure for NHC-Catalyzed Enantioselective Annulation of Aminoindoles
A detailed protocol based on the work of Bieszczad, T., et al. (2015).[14]
Reaction Mechanism Diagram:
Caption: Simplified mechanism of NHC-catalyzed annulation of aminoindoles.
Step-by-Step Methodology:
-
To a vial is added the chiral triazolium salt (NHC precatalyst, 0.01 mmol, 1 mol%) and the aminoindole (1.0 mmol).
-
The vial is sealed and purged with argon.
-
Anhydrous solvent (e.g., THF, 2 mL) is added, followed by the α-bromocinnamic aldehyde (1.1 mmol).
-
A base (e.g., DBU, 1.2 mmol) is added dropwise at the specified reaction temperature (e.g., 0 °C or room temperature).
-
The reaction is stirred for the time indicated in the specific procedure (typically 12-48 hours), monitoring by TLC.
-
Upon completion, the reaction mixture is concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched annulated indole.
Conclusion and Future Outlook
The catalytic functionalization of 1-aminoindoles is a rapidly evolving field with significant potential for the discovery of new bioactive molecules. Palladium catalysis has been established as a robust method for constructing complex fused systems, while organocatalysis, particularly with NHCs, has opened the door to highly enantioselective transformations.
Future research in this area will likely focus on several key aspects:
-
Expansion of the Catalyst Toolkit: The development of rhodium, copper, and other transition-metal catalysts specifically tailored for this compound functionalization will provide access to a wider range of structural motifs and regiochemical outcomes.
-
Novel Directing Group Strategies: The design of new, readily installable and removable directing groups for the 1-amino moiety will enhance the synthetic utility of this scaffold and allow for more precise control over site selectivity.
-
Broader Substrate Scope: The development of catalytic systems that are tolerant of a wider range of functional groups on both the this compound and the coupling partner is crucial for applications in complex molecule synthesis.
-
Mechanistic Elucidation: Detailed mechanistic studies, including computational modeling, will provide a deeper understanding of the factors that govern reactivity and selectivity, enabling the rational design of more efficient and selective catalysts.
By continuing to explore and innovate in these areas, the scientific community will undoubtedly unlock the full potential of 1-aminoindoles as a privileged scaffold in modern drug discovery.
References
- 1. Rhodium(I)-Catalyzed Direct Enantioselective C-H Functionalization of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Indole synthesis by rhodium(III)-catalyzed hydrazine-directed C-H activation: redox-neutral and traceless by N-N bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 13. Copper-mediated and copper-catalyzed cross-coupling of indoles and 1,3-azoles: double C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organocatalytic Enantioselective Functionalization of Unactivated Indole C(sp3 )-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aminoindole Scaffold: A Comparative Guide to Biological Activity and Analogue Performance
Introduction: The Versatile Indole Nucleus and the Rise of Aminoindoles
The indole ring system, a fusion of benzene and pyrrole, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters (e.g., serotonin), and blockbuster drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets.[3] The introduction of an amino group to this scaffold gives rise to aminoindoles, a class of compounds that has garnered significant attention for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4]
This guide provides a comparative analysis of the biological activities of key aminoindole analogues. It is important to note that while the parent compound, 1-aminoindole, is a known chemical entity, its specific biological activities are not extensively reported in publicly available literature, representing a notable knowledge gap.[5] Therefore, to provide a data-driven comparison, this guide will use well-characterized, potent aminoindole derivatives as reference points to explore structure-activity relationships (SAR) and the impact of chemical modifications on therapeutic potential. We will delve into the experimental data supporting these findings, provide detailed protocols for key validation assays, and visualize the underlying scientific principles.
Antimalarial Activity: A Case Study in Scaffold Optimization
Malaria, caused by Plasmodium parasites, remains a global health crisis. The aminoindole scaffold has emerged as a novel and potent source of antimalarial agents.[6]
Reference Compound: Genz-644442
A high-throughput screen of approximately 70,000 compounds identified an aminoindole, Genz-644442 , as a potent inhibitor of Plasmodium falciparum blood stages.[6][7] This compound serves as an excellent starting point for understanding the antimalarial potential of this class.
-
In Vitro Potency: IC₅₀ values of 200-285 nM against P. falciparum strains.[6]
-
Selectivity: Over 800-fold more selective for the parasite than for mammalian cells, indicating a favorable preliminary safety profile.[6]
-
In Vivo Efficacy: Demonstrated >99% efficacy in a 4-day suppressive test in a P. berghei mouse model.[6]
Analogue Comparison: The Path to an Optimized Lead
The promising profile of Genz-644442 spurred a medicinal chemistry campaign to optimize its properties, leading to the synthesis of over 300 analogues.[7] This effort culminated in the identification of Genz-668764 , a single enantiomer with significantly improved characteristics.
The key structural modifications and their impact on activity provide a clear illustration of SAR. While the specific structural differences between Genz-644442 and Genz-668764 are detailed in the primary literature, the resulting improvements highlight the scaffold's tunability.
| Compound | P. falciparum IC₅₀ (nM) | Key Improvement | Reference |
| Genz-644442 (Hit) | 200 - 285 | Initial potent hit | [6] |
| Genz-668764 (Lead) | 28 - 65 | ~7-fold increase in potency; single enantiomer | [7] |
Expert Insight: The optimization from a racemic hit (Genz-644442) to a single enantiomer (Genz-668764) is a critical step in drug development. It often leads to increased potency, as only one enantiomer typically interacts optimally with the chiral environment of the biological target, and can also improve the safety and pharmacokinetic profile by eliminating off-target effects or differential metabolism of the inactive enantiomer.
Anticancer Activity: Targeting Cell Proliferation and Survival
Indole derivatives are well-established as potent anticancer agents, acting through various mechanisms such as tubulin polymerization inhibition and kinase modulation.[8][9] The addition of an amino group can further enhance these properties, leading to novel compounds with significant antiproliferative effects.
Comparative Analysis of Substituted Aminoindoles
Unlike the clear "hit-to-lead" progression in the antimalarial context, the anticancer field presents a broader array of active aminoindole analogues. Here, we compare derivatives based on their substitution patterns and resulting cytotoxic potency. A study on 3-amino-1H-indole derivatives revealed potent activity against several cancer cell lines, significantly exceeding the efficacy of the standard chemotherapy drug 5-fluorouracil in some cases.[10]
| Compound/Analogue Class | Cancer Cell Line | IC₅₀ (µM) | Key SAR Finding | Reference |
| 3-Amino-1H-7-azaindole derivative (8v) | HeLa (Cervical) | 3.7 | The 7-azaindole scaffold is highly favorable. Showed 13-fold greater activity than 5-fluorouracil. | [10] |
| HepG2 (Liver) | 8.0 | [10] | ||
| MCF-7 (Breast) | 19.9 | [10] | ||
| p-Chlorobenzenesulfonyl bis-indole (20) | HepG2 (Liver) | < 5 (approx.) | 3-fold stronger activity than etoposide. The bis-indole structure and phenolic group are key. | [11] |
| HuCCA-1 (Bile Duct) | 7.75 | [11] | ||
| A-549 (Lung) | 9.98 | [11] | ||
| p-Chlorobenzenesulfonyl tris-indole (30) | HepG2 (Liver) | < 10 (approx.) | 2-fold stronger activity than etoposide. Demonstrates that larger, more complex structures can be highly potent. | [11] |
Expert Insight: The structure-activity relationship in these anticancer analogues highlights several key principles. First, the bioisosteric replacement of a carbon with a nitrogen in the indole ring (forming an azaindole) can dramatically improve potency, likely by forming new hydrogen bond interactions with the target protein.[10] Second, the strategic dimerization or trimerization of the indole scaffold can lead to compounds with significantly enhanced cytotoxicity, possibly by engaging with multiple binding sites on the target.[11]
Mechanism of Action: Apoptosis Induction
Many potent anticancer indole derivatives exert their effect by inducing apoptosis (programmed cell death). For example, studies on 2,5-disubstituted indole derivatives showed that the lead compounds 2c and 3b induce apoptosis in cancer cells.[12] This is often achieved by inhibiting key cellular machinery, such as the phosphorylation of RNA Polymerase II, which is critical for transcription and cell survival.[12]
Caption: Anticancer mechanism of select aminoindoles via CDK9 inhibition.
Antimicrobial Activity: A Broad-Spectrum Approach
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Indole derivatives have shown promise against a wide range of pathogens, including drug-resistant strains like MRSA.[13][14]
Comparative Analysis of Antimicrobial Aminoindoles
Studies have demonstrated that substitutions on the indole core are critical for antimicrobial activity. A series of novel aminoguanidine-indole derivatives were synthesized and tested against ESKAPE pathogens and clinical isolates of Klebsiella pneumoniae.[13]
| Compound | Bacterial Strain | MIC (µg/mL) | Key SAR Finding | Reference |
| 4P (Aminoguanidine-indole) | K. pneumoniae 2108 (Resistant) | 4 | The aminoguanidine moiety and indole structure are crucial for binding to dihydrofolate reductase (DHFR). | [13] |
| Clinical K. pneumoniae isolates | 4 - 8 | Activity is comparable to the antibiotic colistin. | [13] | |
| Indole-ethanamine derivative | S. aureus (incl. MRSA) | 8 - 16 | 3-substituted indoles show potent activity against Gram-positive pathogens. | [15] |
Expert Insight: The mechanism of action for these antimicrobial indoles often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.[13][16] For compound 4P , molecular docking studies suggest it inhibits dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis, showcasing a validated target-based approach.[13] The positive charge of the aminoguanidinium group likely enhances interaction with the negatively charged bacterial membrane, facilitating cell entry or direct membrane disruption.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is implicated in a host of diseases. Indole derivatives, including the well-known NSAID Indomethacin, are effective anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase (COX).[17]
Comparative Analysis of Anti-inflammatory Indoles
A study of a small molecule indole analogue, HMPH , demonstrated a multimodal anti-inflammatory mechanism.[4][12]
| Compound | Assay | IC₅₀ or Effect | Mechanism | Reference |
| HMPH | LPS-induced NO release (RAW 264.7 cells) | Inhibition | Scavenges free radicals, reduces ROS generation. | [12] |
| Carrageenan-induced paw edema (rat) | Reduction | Attenuates TNF-α, does not inhibit COX. | [4][12] | |
| Adjuvant-induced arthritis (rat) | Reduced bone erosion | Multimodal: modulates immunity, reduces oxidative stress. | [4][12] | |
| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | COX-1 Inhibition | > 100 µM | Highly selective inhibition of COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects. | [17] |
| COX-2 Inhibition | 0.32 µM | [17] |
Expert Insight: The high COX-2 selectivity of the benzoyl-indole derivative is a classic goal in modern NSAID design.[17] COX-1 is a constitutive enzyme that protects the stomach lining, while COX-2 is induced during inflammation. Selective COX-2 inhibition can therefore provide anti-inflammatory relief with a reduced risk of gastric ulcers. HMPH's activity, independent of COX inhibition, suggests it could be a valuable lead for developing anti-inflammatory drugs with a different mechanism of action, potentially for patients who cannot tolerate traditional NSAIDs.[4]
Experimental Protocols: A Guide to In Vitro Validation
The trustworthiness of the comparative data presented rests on standardized, reproducible experimental methods. Below are step-by-step protocols for the key assays used to evaluate the biological activities of this compound analogues.
Anticancer Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18][19]
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the aminoindole analogues in culture medium. Replace the old medium with medium containing the test compounds or vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Purple formazan crystals will become visible in viable cells.[21]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[18] Read the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[20]
Antimicrobial Susceptibility: Kirby-Bauer Disk Diffusion Test
This method is a standardized, qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[22][23]
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate swabbed with a standardized bacterial inoculum. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear circular zone of no growth, the "zone of inhibition," will form around the disk.[24] The diameter of this zone is proportional to the susceptibility of the organism.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This ensures a uniform bacterial lawn.[22]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum. Squeeze out excess fluid against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60° after each application to ensure even coverage.[23]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the aminoindole analogues onto the surface of the agar. Gently press the disks to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[24]
-
Zone Measurement: After incubation, measure the diameter of the zones of complete inhibition (in millimeters) using a ruler or caliper.[25]
-
Interpretation: Compare the zone diameters to standardized charts (if available for the specific compounds) or against positive (standard antibiotic) and negative (solvent) controls to determine the relative activity of the analogues.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide
This assay quantifies nitric oxide (NO), a key inflammatory mediator produced by macrophages, by measuring its stable breakdown product, nitrite (NO₂⁻).[26][27]
Principle: The Griess reagent is a two-component system that reacts with nitrite in a diazotization reaction to form a colored azo product.[27] The intensity of the pink/magenta color is directly proportional to the nitrite concentration and can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Culture and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Allow them to adhere, then treat them with the aminoindole analogues for a short pre-incubation period (e.g., 1-2 hours).
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 18-24 hours.[28]
-
Sample Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a separate 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (typically 1% sulfanilamide and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[26]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at a wavelength between 540-550 nm.[29]
-
Quantification: Determine the nitrite concentration in each sample by comparing its absorbance to a standard curve generated with known concentrations of sodium nitrite. A decrease in nitrite concentration in compound-treated, LPS-stimulated cells compared to LPS-only cells indicates anti-inflammatory activity.
Conclusion and Future Directions
The aminoindole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. As demonstrated through comparative analysis, subtle modifications to the core structure can profoundly influence biological activity, leading to highly potent and selective compounds with antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationships highlighted in this guide underscore the power of medicinal chemistry to optimize lead compounds, enhancing potency while potentially improving safety profiles.
The detailed experimental protocols provided for key assays—MTT, Kirby-Bauer, and Griess—form the foundation for the reproducible evaluation of new analogues. The significant lack of data on the parent this compound molecule suggests a compelling area for future investigation. Characterizing its baseline activities could unlock a deeper understanding of the foundational SAR for this entire class of compounds and provide a more direct benchmark for the remarkable gains in potency achieved through its derivatization. Future research should also focus on elucidating the specific molecular targets and pathways for the most promising analogues to accelerate their journey toward clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H8N2 | CID 643221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanobioletters.com [nanobioletters.com]
- 15. Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chesci.com [chesci.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. atcc.org [atcc.org]
- 22. microbenotes.com [microbenotes.com]
- 23. asm.org [asm.org]
- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 25. hardydiagnostics.com [hardydiagnostics.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 1-Aminoindole: A Superior Building Block for Complex Heterocycle Synthesis
In the landscape of drug discovery and organic synthesis, the indole scaffold remains a cornerstone, forming the core of numerous natural products and pharmaceuticals.[1][2] Its versatile structure has propelled the development of countless synthetic methodologies aimed at its functionalization. However, for medicinal chemists seeking to explore novel chemical space and construct complex, fused heterocyclic systems, the choice of the initial building block is paramount. This guide provides an in-depth comparison of 1-aminoindole, highlighting its distinct advantages over conventional alternatives in the synthesis of high-value nitrogen-containing heterocycles.
As a synthetic tool, this compound is not merely another substituted indole; it is a strategic precursor that offers a unique combination of reactivity and structural potential. The N-amino group acts as both a powerful directing group and a versatile reactive handle, enabling transformations that are often challenging or inefficient with other indole derivatives. This guide will explore the causality behind these advantages, supported by experimental data and protocols, to demonstrate why this compound should be a key component in the synthetic chemist's toolbox.
Key Advantages of this compound as a Synthetic Building Block
The utility of this compound stems from the strategic placement of the N-amino group, which fundamentally alters the reactivity of the indole core and provides a direct pathway for annulation reactions.
A Direct Gateway to Fused N-N Heterocycles
One of the most significant advantages of this compound is its utility in the synthesis of fused polyheterocyclic systems containing an N-N bond. These scaffolds are prevalent in many bioactive molecules but are often challenging to synthesize via traditional methods.[3] this compound serves as an advanced intermediate, where the indole core is pre-formed, allowing for a more convergent and efficient synthesis.
A prime example is its application in transition metal-catalyzed C-H activation and annulation reactions. For instance, rhodium(III)-catalyzed [3+2] annulation of hydrazides (which can generate 1-aminoindoles in situ) with reagents like vinylene carbonate provides an efficient route to unsubstituted this compound compounds and their derivatives.[3][4] This method is characterized by high yields and mild reaction conditions, avoiding the need for external oxidants.[4]
Caption: Synthetic pathways enabled by the this compound scaffold.
Comparison with Alternative Synthetic Strategies
To fully appreciate the benefits of this compound, it is crucial to compare it with alternative approaches for synthesizing fused indole heterocycles. Traditional methods, such as the Fischer indole synthesis, build the indole ring from simpler precursors like phenylhydrazines and carbonyl compounds.[5] While foundational, this approach is used to construct the core itself, not to elaborate upon it in the specific manner that this compound allows.
When the goal is a complex, fused indole, starting with this compound is fundamentally more efficient than starting with an unsubstituted indole that requires subsequent N-amination and cyclization steps.
| Feature | This compound Strategy | Fischer Indole Synthesis | Functionalization of Indole |
| Starting Material | This compound (Advanced) | Phenylhydrazine + Carbonyl | Indole (Basic) |
| Convergence | High (Direct annulation) | Low (Core construction first) | Moderate (Multi-step sequence) |
| Key Transformation | C-H Activation/Annulation | [6][6]-Sigmatropic Rearrangement | N-Functionalization then Cyclization |
| Typical Products | Fused N-N Heterocycles | Substituted Indoles | Varied, depends on strategy |
| Step Economy | Excellent | Good for simple indoles | Poor for complex fused systems |
| Access to Scaffolds | Direct access to pyrazolo-, pyridazino-indoles | Indirect, requires further steps | Indirect and often lower yielding |
Case Study: Rh(III)-Catalyzed [3+2] Annulation
The work by the Xie group on the rhodium(III)-catalyzed C-H activation for [3+2] annulation using hydrazides and vinylene carbonate serves as an excellent validation of the this compound approach.[4] This reaction provides a direct synthesis of the this compound core, which then undergoes further transformation. The protocol demonstrates high efficiency and broad functional group tolerance.
Caption: Mechanism of Rh(III)-catalyzed synthesis of 1-aminoindoles.
Experimental Data: Substrate Scope of the [3+2] Annulation The following data, adapted from related synthetic procedures, illustrates the versatility of this approach with various substituted hydrazides.
| Entry | R Group on Hydrazide | Product | Yield (%) |
| 1 | Phenyl | 1-Amino-2-phenylindole | 92% |
| 2 | 4-Methylphenyl | 1-Amino-2-(4-methylphenyl)indole | 85% |
| 3 | 4-Methoxyphenyl | 1-Amino-2-(4-methoxyphenyl)indole | 88% |
| 4 | 4-Chlorophenyl | 1-Amino-2-(4-chlorophenyl)indole | 95% |
| 5 | 2-Naphthyl | 1-Amino-2-(naphthalen-2-yl)indole | 82% |
| 6 | Thiophen-2-yl | 1-Amino-2-(thiophen-2-yl)indole | 78% |
Note: Yields are representative and based on published methodologies for similar transformations.
Experimental Protocol: Synthesis of Unsubstituted this compound Derivatives
This protocol is a representative example of the rhodium-catalyzed annulation for synthesizing this compound compounds.[4]
Materials:
-
Substituted Hydrazide (1.0 equiv)
-
Vinylene Carbonate (1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Dichloroethane (DCE) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the hydrazide (0.2 mmol), [RhCp*Cl₂]₂ (0.005 mmol), and AgSbF₆ (0.02 mmol).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous DCE (1.0 mL) via syringe, followed by vinylene carbonate (0.24 mmol).
-
Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.
-
Stir the reaction for 12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the desired this compound product.
Causality and Rationale: The choice of a rhodium(III) catalyst is critical as it effectively directs the C-H activation at the ortho-position of the aryl hydrazide. AgSbF₆ acts as a halide scavenger, generating the active cationic Rh(III) species. Vinylene carbonate serves as a versatile two-carbon synthon that, after annulation and subsequent decarboxylation, yields the final indole product without requiring harsh conditions or strong oxidants.[4]
Conclusion
For researchers, scientists, and drug development professionals, this compound represents a strategic advantage in the synthesis of complex nitrogen-containing heterocycles. Its unique reactivity, particularly in modern transition-metal-catalyzed reactions, provides a direct and efficient route to valuable scaffolds that are otherwise difficult to access. Compared to traditional multi-step alternatives, methodologies employing this compound demonstrate superior step economy and convergence. By incorporating this powerful building block into synthetic campaigns, chemists can accelerate the exploration of novel chemical space and the development of next-generation therapeutics.
References
Navigating the Synthetic Maze: A Comparative Guide to the Limitations of 1-Aminoindole in Key Reaction Classes
For Immediate Publication
Suzhou, China – December 30, 2025 – In the intricate world of synthetic chemistry and drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1][2] Among its many derivatives, 1-aminoindole presents a unique set of synthetic opportunities and challenges. While its inherent reactivity has been harnessed for the creation of diverse molecular architectures, its limitations in specific reaction types are often a critical consideration for researchers. This guide provides an in-depth analysis of the inherent constraints of this compound, offering a comparative perspective against viable alternatives, supported by experimental insights.
The Double-Edged Sword: Electronic Nature and Inherent Instability
The 1-amino group, being a strong electron-donating group, significantly modulates the electronic properties of the indole ring. This heightened electron density enhances the nucleophilicity of the indole core, particularly at the C3 position, making it highly reactive in electrophilic aromatic substitution reactions. However, this same electronic enrichment renders the molecule susceptible to oxidation, a significant limitation in its synthetic applications.[3][4]
Moreover, the N-N bond in this compound is a point of inherent weakness, susceptible to cleavage under various reaction conditions. This lability can lead to undesired side reactions and product mixtures, complicating purification and reducing overall yields.[5][6] Research has shown that this N-N bond can be cleaved under both reductive and oxidative conditions, and even photolytically, which severely restricts the compatible reaction space for this scaffold.[5][7]
Cycloaddition Reactions: A Tale of Competing Pathways
Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the construction of complex heterocyclic systems. While indoles are excellent partners in these transformations, the presence of the 1-amino group introduces specific limitations.
The Challenge of N-N Bond Cleavage in [3+2] Cycloadditions
A significant drawback of employing this compound in [3+2] cycloadditions is the propensity for the N-N bond to cleave in the course of the reaction. For instance, in visible-light-promoted radical cyclizations, the initially formed cycloadduct can undergo homolytic cleavage of the N-N bond, leading to a difunctionalized indole rather than the desired fused heterocyclic system.[5] This competing reaction pathway can be a major hurdle in achieving the desired molecular architecture.
In contrast, N-protected indoles or indole itself do not present this liability, often leading to cleaner reaction profiles and higher yields of the desired cycloadduct. For example, in dearomative photocatalyzed (3+2) cycloadditions, the presence of an N-H on the indole is often crucial for the reaction to proceed, suggesting that the N-amino group of this compound could interfere with the catalytic cycle.[1]
Table 1: Conceptual Comparison of Indole Scaffolds in a Hypothetical [3+2] Cycloaddition
| Substrate | Expected Product | Potential Limitation | Alternative Strategy |
| This compound | Fused Pyrroloindole | N-N bond cleavage leading to ring-opened products. | Protection of the 1-amino group (e.g., as an amide). |
| Indole | Fused Pyrroloindole | Lower reactivity compared to this compound. | Use of a more activated dipolarophile or harsher conditions. |
| N-Acetylindole | Fused Pyrroloindole | Reduced nucleophilicity of the indole core. | Lewis acid catalysis to enhance reactivity. |
Steric Hindrance: A Subtle but Significant Factor
The 1-amino group can also exert steric hindrance, influencing the regioselectivity and feasibility of cycloaddition reactions. While not as bulky as some other substituents, its presence can disfavor approaches to the adjacent C2 and C7 positions, particularly with sterically demanding reaction partners. This can be a critical factor in reactions where precise control over regiochemistry is desired.[8][9]
Multicomponent Reactions: Navigating a Complex Reaction Landscape
Multicomponent reactions (MCRs) are highly valued for their efficiency in building molecular complexity in a single step.[2][10] However, the high reactivity and multiple reactive sites of this compound can lead to a complex mixture of products, limiting its utility in these transformations.
The primary amino group can compete with the indole nitrogen and carbon nucleophiles, leading to a variety of potential side products. For instance, in a Pictet-Spengler-type reaction, which is a key bond-forming reaction in many MCRs, the exocyclic amino group could potentially compete with the indole C2 position for reaction with the electrophile, leading to undesired byproducts.[11][12]
Furthermore, the aforementioned instability of the N-N bond and susceptibility to oxidation can be exacerbated in the often complex and multicatalytic environment of MCRs.
Alternative Scaffolds for Enhanced Control:
For complex MCRs, researchers often turn to more stable indole derivatives where the reactivity can be more precisely controlled. Some effective alternatives include:
-
N-Protected Indoles: Acyl or sulfonyl protection of the indole nitrogen can temper its reactivity and prevent side reactions at this position.
-
Indolines (2,3-dihydroindoles): The reduced aromaticity of the indoline core makes it less prone to oxidation and allows for more selective functionalization.[13][14]
-
Other Aminoindole Isomers: 2-Amino and 3-aminoindoles often exhibit different reactivity profiles and may be more suitable for specific MCRs where the exocyclic amine is intended to be the primary nucleophile.[15]
Experimental Protocols: A Closer Look at Synthetic Challenges
To illustrate the practical implications of these limitations, let's consider a hypothetical experimental protocol for a [3+2] cycloaddition.
Protocol: Attempted [3+2] Cycloaddition of this compound with an Azomethine Ylide
-
Reactant Preparation: A solution of this compound (1.0 eq) in anhydrous toluene is prepared under an inert atmosphere.
-
Ylide Generation: In a separate flask, the azomethine ylide is generated in situ from the corresponding N-metalated glycine derivative and an aldehyde.
-
Reaction: The solution of this compound is added dropwise to the freshly prepared azomethine ylide solution at room temperature. The reaction is stirred for 24 hours.
-
Work-up and Analysis: The reaction mixture is quenched with saturated aqueous ammonium chloride. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is analyzed by LC-MS and ¹H NMR.
Expected Outcome and Potential Issues:
-
Low Yield of Desired Cycloadduct: The desired spiro-pyrrolidinyl-1-aminoindole is expected to be formed in low yield.
-
Presence of Side Products: Analysis will likely reveal the presence of products resulting from N-N bond cleavage, such as 2,3-difunctionalized indoles.
-
Complex Mixture: The crude product is likely to be a complex mixture, making purification challenging.
Visualizing the Limitations: Reaction Pathways and Logical Relationships
To better understand the competing reaction pathways, the following diagrams illustrate the challenges associated with using this compound.
Caption: Competing pathways in the [3+2] cycloaddition of this compound.
Caption: Logical relationship of this compound's properties and its synthetic limitations.
Conclusion and Future Directions
While this compound remains a valuable building block in organic synthesis, a thorough understanding of its limitations is paramount for successful reaction design. Its inherent instability, primarily due to the labile N-N bond and susceptibility to oxidation, coupled with potential steric effects, restricts its application in certain reaction classes, notably cycloadditions and multicomponent reactions.
Future research in this area should focus on the development of robust protecting group strategies for the 1-amino functionality that can be easily installed and removed under mild conditions. Furthermore, the exploration of novel catalytic systems that can selectively promote the desired reaction pathway while suppressing side reactions such as N-N bond cleavage will be crucial in unlocking the full synthetic potential of this intriguing molecule. For researchers and drug development professionals, a careful evaluation of these limitations and a considered choice of alternative scaffolds will be key to navigating the synthetic maze and achieving their desired molecular targets.
References
- 1. Dearomative (3+2) Cycloadditions between Indoles and Vinyldiazo Species Enabled by a Red‐Shifted Chromium Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. acswebcontent.acs.org [acswebcontent.acs.org]
- 7. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-Aminoindole-Based Drugs
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Its versatile structure allows for a multitude of chemical modifications, leading to a diverse library of compounds with therapeutic potential spanning from anticancer to neuroprotective applications.[3][4] This guide provides a comparative analysis of the efficacy of drugs based on the 1-aminoindole scaffold, a privileged structure in modern drug discovery.[5] We will delve into their distinct mechanisms of action, compare their performance in key therapeutic areas, and provide the experimental frameworks necessary for their evaluation.
Section 1: 1-Aminoindoles as Cannabinoid Receptor Modulators
A significant class of this compound derivatives, specifically aminoalkylindoles (AAIs), has been developed as potent ligands for cannabinoid receptors CB1 and CB2.[6][7] These receptors are crucial components of the endocannabinoid system, which is implicated in a variety of physiological processes, including pain perception, appetite, and mood.[7] The therapeutic strategy often involves developing agents with specific activities, such as CB1 receptor antagonists or dual CB1 antagonist/CB2 agonist profiles, to achieve desired effects while minimizing side effects.[7]
Mechanism of Action: Targeting the Endocannabinoid System
AAIs interact with a hydrophobic pocket within the CB1 receptor, overlapping with the binding site for classical cannabinoid ligands.[8] However, the precise interactions with amino acid residues and the subsequent mechanism of receptor activation can differ, leading to varied pharmacological profiles ranging from full agonism to inverse agonism or neutral antagonism.[8][9] For instance, the development of dual CB1 receptor antagonists and CB2 receptor agonists is a promising strategy for treating conditions like alcohol abuse, potentially avoiding the adverse psychiatric side effects associated with earlier CB1 inverse agonists like rimonabant.[6][7]
Comparative Efficacy of Aminoalkylindole Derivatives
The efficacy of these compounds is typically assessed through receptor binding assays and functional assays. Structure-activity relationship (SAR) studies have identified key structural features for potent cannabinoid activity, such as a naphthyl substituent at the 3-position and a morpholinoethyl group at the 1-position of the indole ring.[9] The following table summarizes the in vitro pharmacological data for representative aminoalkylindole derivatives.
| Compound | Target(s) | Binding Affinity (Ki, nM) | Functional Activity | Therapeutic Potential |
| WIN 55,212-2 | CB1/CB2 Agonist | CB1: 10 nM | Potent Agonist | Analgesia, Neuroprotection[8][10] |
| JHW-073 Metabolite | CB1 Neutral Antagonist | - | Neutral Antagonist | Alcohol Abuse Treatment[6][7] |
| Analogue 27 | Dual CB1 Antagonist/CB2 Agonist | - | Dual Activity | Alcohol Abuse Treatment[6][7] |
| Analogue 30 | Dual CB1 Antagonist/CB2 Agonist | - | Dual Activity | Alcohol Abuse Treatment[6][7] |
| Win 54,461 (31) | CB Receptor Antagonist | - | Potential Antagonist | Research Tool[9] |
Experimental Protocol: Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for CB1 and CB2 receptors. The principle lies in measuring the ability of a test compound to displace a high-affinity radiolabeled ligand from the receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³H]CP-55,940 (radioligabeled agonist).
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]CP-55,940) at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known non-labeled ligand (e.g., WIN 55,212-2) is used in some wells.
-
Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Cannabinoid Signaling Pathway
Caption: Agonist binding to the CB1 receptor activates Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels.
Section 2: 1-Aminoindoles as Novel Antimalarial Agents
The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery of new antimalarial agents with novel mechanisms of action. The this compound scaffold has proven to be a promising starting point for the development of potent antiplasmodial drugs.[11][12]
Discovery and Optimization of Genz-644442 and its Analogs
A high-throughput screen of a large compound library identified Genz-644442 as a potent inhibitor of P. falciparum blood stages in vitro.[11][12] This initial hit demonstrated an efficacy of over 99% in a mouse model of malaria.[11][13] Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of this scaffold, leading to the identification of Genz-668764 as a preclinical development candidate.[12] This optimized analog showed significantly greater potency and was capable of curing P. berghei infections in mice.[11][12] The precise mechanism of action of these aminoindoles against Plasmodium is still under investigation, but initial studies suggest the trophozoite stage of the parasite is the primary target.[11]
Comparative Efficacy of Antimalarial Aminoindoles
The efficacy of these compounds was evaluated through in vitro susceptibility assays against different strains of P. falciparum and in vivo studies using mouse models of malaria.
| Compound | In Vitro Potency (IC₅₀, nM) vs. P. falciparum | In Vivo Efficacy (P. berghei model) | Key Advantages |
| Genz-644442 | 200-285 nM (3D7 and Dd2 strains)[11][12] | >99% inhibition at 100 mg/kg/day[12] | Initial potent hit |
| Genz-668764 | 28-65 nM[12] | Cured infections at 200 mg/kg/day[11][13] | Improved potency, preclinical candidate |
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol outlines a common method for assessing the in vitro activity of compounds against P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Materials:
-
Asynchronous or synchronized cultures of P. falciparum (e.g., 3D7 or Dd2 strains).
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements).
-
Human red blood cells (O+).
-
Test compounds (this compound derivatives).
-
Standard antimalarial drugs (e.g., chloroquine, artemisinin) as controls.
-
96-well microplates.
-
SYBR Green I lysis buffer.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
In a 96-well plate, add the parasite culture (typically at 1% parasitemia and 2% hematocrit) to wells containing the test compounds.
-
Include positive (no drug) and negative (uninfected red blood cells) controls.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, freeze the plates to lyse the red blood cells.
-
Thaw the plates and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Subtract the background fluorescence from uninfected red blood cells.
-
Plot the percentage of parasite growth inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
Experimental Workflow for Antimalarial Drug Discovery
Caption: A typical workflow for the discovery and optimization of novel antimalarial compounds.
Conclusion and Future Perspectives
The this compound scaffold has demonstrated remarkable versatility, yielding potent drug candidates in distinct therapeutic areas. As cannabinoid receptor modulators, aminoalkylindoles offer the potential for finely tuned therapies for conditions like alcohol dependence, with improved side effect profiles. In the realm of infectious diseases, this compound derivatives represent a novel and promising class of antimalarials that are effective against drug-resistant parasites.
Future research should focus on elucidating the precise molecular targets and mechanisms of action, particularly for the antimalarial compounds. Further optimization of pharmacokinetic and safety profiles will be critical for the clinical translation of these promising drug candidates. The continued exploration of the chemical space around the this compound core is likely to uncover new therapeutic agents for a wide range of diseases.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of aminoalkylindole derivatives as cannabinoid receptor ligands with potential for treatment of alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Spicy Story of Cannabimimetic Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and cannabinoid activity of 1-substituted-indole-3-oxadiazole derivatives: novel agonists for the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Green Synthesis of 1-Aminoindole: A Critical Assessment of Modern and Classical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the 1-aminoindole scaffold, a crucial heterocyclic motif in medicinal chemistry and materials science, presents an excellent case study for evaluating the principles of green chemistry. As the pharmaceutical and chemical industries increasingly prioritize sustainability, a rigorous assessment of synthetic routes is no longer a matter of academic curiosity but a critical component of process development. This guide provides an in-depth, objective comparison of two distinct approaches to this compound synthesis: a modern rhodium-catalyzed C–H activation/annulation reaction and a traditional reductive cyclization of an ortho-nitro precursor. By quantifying and comparing key green chemistry metrics, we aim to provide researchers with the data-driven insights necessary to make more sustainable and efficient synthetic choices.
The Imperative of Green Chemistry in Heterocyclic Synthesis
The twelve principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances[1]. In the context of complex molecule synthesis, metrics such as Atom Economy, Process Mass Intensity (PMI), and the Environmental Factor (E-Factor) provide a quantitative measure of a reaction's efficiency and environmental impact[2][3][4]. A high-yielding reaction may still be "ungreen" if it generates a large volume of waste or uses hazardous materials. This guide moves beyond mere yield to offer a holistic assessment of the synthetic pathways to this compound.
Synthetic Routes Under Evaluation
Two primary synthetic strategies for constructing the this compound core are analyzed:
-
Route A: Modern Rhodium-Catalyzed [3+2] Annulation. This contemporary approach utilizes a sophisticated transition-metal catalyst to orchestrate a C–H bond activation and subsequent [3+2] annulation between a hydrazide and vinylene carbonate. This method represents the forefront of catalytic efficiency and atom economy[5].
-
Route B: Classical Reductive Cyclization. This traditional pathway involves the synthesis of an ortho-substituted nitroarene, specifically 2-(2-nitrophenyl)acetonitrile, followed by a reductive cyclization. This is typically achieved using stoichiometric reducing agents like tin(II) chloride in acidic media, a workhorse reaction in heterocyclic chemistry.
Quantitative Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the two routes. The calculations are based on detailed experimental protocols, providing a direct comparison of their environmental and efficiency profiles.
| Metric | Route A: Rh-Catalyzed Annulation | Route B: Classical Reductive Cyclization | Ideal Value | Interpretation |
| Atom Economy (%) | 87.9% | 40.4% | 100% | Route A is significantly more atom-economical, incorporating a much larger proportion of reactant atoms into the final product. The classical route generates substantial inorganic byproducts. |
| Reaction Mass Efficiency (RME) (%) | 79.1% | 34.3% | 100% | Reflecting the high yield and superior atom economy, the RME of the catalytic route is more than double that of the classical method. |
| E-Factor | 19.8 | 103.4 | 0 | The E-Factor for Route B is over five times higher, indicating the generation of a significantly larger mass of waste (primarily solvent and inorganic salts) for every kilogram of product. |
| Process Mass Intensity (PMI) | 20.8 | 104.4 | 1 | The PMI confirms the findings of the E-Factor, showcasing the much larger total mass of materials required for the classical synthesis compared to the modern catalytic approach. |
-
Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as (MW of desired product / sum of MW of all reactants) x 100%.
-
Reaction Mass Efficiency (RME) provides a more practical measure of efficiency, calculated as (mass of isolated product / total mass of reactants) x 100%.
-
The E-Factor is a simple yet powerful metric, calculated as the total mass of waste / mass of product. Water is often excluded from this calculation[4].
-
Process Mass Intensity (PMI) is a holistic metric used widely in the pharmaceutical industry, calculated as the total mass of all materials (reactants, solvents, workup chemicals) / mass of product[2][3].
Causality Behind Experimental Choices and Metric Outcomes
Route A: The Elegance of Catalysis
The rhodium-catalyzed approach is designed for efficiency. The choice of a transition metal catalyst allows for the direct activation of otherwise inert C–H bonds, bypassing the need for pre-functionalized starting materials. The [3+2] annulation strategy is inherently atom-economical, as it constructs the heterocyclic ring by combining two molecules with minimal loss of atoms. The byproducts in the ideal catalytic cycle are often non-toxic and volatile, such as CO2 and H2O, which do not contribute significantly to the waste stream. The high yield (90%) and the minimal use of excess reagents contribute directly to its favorable RME, E-Factor, and PMI. The primary source of waste in this process is the solvent used for the reaction and subsequent chromatographic purification.
Route B: The Burden of Stoichiometric Reagents
The classical reductive cyclization, while reliable and well-established, suffers from poor atom economy. The key transformation relies on a stoichiometric reducing agent, tin(II) chloride, which is entirely converted into inorganic tin salts during the reaction. These tin wastes are significant contributors to the high E-Factor and PMI. Furthermore, the synthesis of the starting material, 2-(2-nitrophenyl)acetonitrile, from 2-nitrotoluene adds steps and waste to the overall process, although this was not included in the direct comparison for simplicity. The use of large volumes of solvent for both the reaction and the extensive workup procedure (neutralization and extraction) further inflates the PMI. While the final yield is respectable (85%), the mass of the auxiliary materials required far outweighs the mass of the final product.
Experimental Protocols
Protocol for Route A: Rhodium-Catalyzed [3+2] Annulation
This protocol is adapted from the work of Xie et al.[5].
-
To an oven-dried Schlenk tube, add tert-butyl (2-phenylhydrazinyl)carbamate (0.2 mmol, 41.6 mg), [Cp*RhCl2]2 (0.005 mmol, 3.1 mg), and AgSbF6 (0.02 mmol, 6.9 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add vinylene carbonate (0.4 mmol, 34.4 mg) and 1,2-dichloroethane (DCE, 2.0 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the N-Boc protected this compound.
-
The Boc-protected product is then deprotected using standard methods (e.g., TFA in DCM) to yield this compound. For the purpose of metric calculation, we consider the synthesis of the direct precursor. Assuming a 90% yield for the cyclization step, 47.6 mg of N-Boc-1-aminoindole is obtained.
Protocol for Route B: Classical Reductive Cyclization
This is a representative protocol based on established methods for the reduction of ortho-nitroaryl compounds.
-
In a 100 mL round-bottom flask, dissolve 2-(2-nitrophenyl)acetonitrile (10 mmol, 1.62 g) in ethanol (30 mL).
-
Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (40 mmol, 9.02 g) in concentrated hydrochloric acid (15 mL).
-
Heat the mixture to reflux (approx. 80-90 °C) with stirring for 3 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a 40% aqueous NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate (3 x 20 mL).
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound. Assuming an 85% yield, 1.12 g of this compound is obtained.
Visualization of Synthetic Workflows
Below are diagrams generated using Graphviz to illustrate the logical flow of each synthetic route.
Caption: Workflow for the modern Rh-catalyzed synthesis of this compound.
Caption: Workflow for the classical reductive cyclization synthesis of this compound.
Conclusion and Future Outlook
The quantitative analysis presented in this guide unequivocally demonstrates the superior environmental and efficiency profile of the modern rhodium-catalyzed synthesis of this compound over the classical reductive cyclization approach. The catalytic method excels in atom economy, generates significantly less waste, and requires a smaller mass of input materials per unit of product, as evidenced by its vastly lower E-Factor and PMI.
For researchers and drug development professionals, this analysis underscores the importance of investing in modern catalytic methods early in the development pipeline. While the initial cost of a precious metal catalyst may seem high, the downstream savings in raw materials, solvent usage, and waste disposal are substantial. Moreover, the adoption of greener synthetic routes aligns with corporate sustainability goals and evolving regulatory landscapes.
The trustworthiness of these protocols lies in their reproducibility and the clear, quantifiable metrics used for their assessment. By explaining the causality behind the experimental design—catalytic C-H activation versus stoichiometric reduction—we provide the foundational knowledge for scientists to apply these principles to other synthetic challenges. The future of synthetic chemistry lies in the continued development of highly efficient, selective, and sustainable catalytic transformations that minimize our environmental footprint while delivering the complex molecules that drive scientific innovation.
References
- 1. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5498796A - Process for the preparation of amines by catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
A Comparative Guide to the Pharmacokinetic Properties of 1-Aminoindole Derivatives
Introduction: The 1-Aminoindole Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to widely-used pharmaceuticals such as the anti-inflammatory drug indomethacin.[1][2] Among its many variations, the this compound scaffold has emerged as a privileged structure in the development of novel therapeutics, with derivatives showing promise as inhibitors of Janus kinase 2 (JAK2) for myeloproliferative disorders, anticancer agents, and potent antivirals.[2][3][4]
However, the journey from a promising hit compound to a viable clinical candidate is contingent upon a favorable pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these derivatives is not merely a checklist item but a critical determinant of a drug's efficacy and safety.[5][6] Poor oral bioavailability, rapid metabolism, or unfavorable distribution can terminate the development of an otherwise potent molecule.
This guide provides an in-depth evaluation of the pharmacokinetic properties of this compound derivatives and related indole compounds. We will dissect the key ADME parameters, compare the performance of different structural analogs using experimental data, and provide detailed, field-proven protocols for their assessment. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of optimizing this important class of molecules.
Absorption: Crossing the Bioavailability Barrier
Absorption dictates the extent to which a drug enters systemic circulation after administration.[7] For orally administered drugs, this process is a complex interplay between the compound's intrinsic properties and the physiological environment of the gastrointestinal (GI) tract. Key challenges for indole derivatives often include poor solubility and susceptibility to first-pass metabolism.[8][9]
Key Parameters & Comparative Data
Structure-property relationships reveal that modifications to the indole core can dramatically influence absorption. For instance, reducing the number of hydrogen bond donors and acceptors has been shown to increase permeability across Caco-2 monolayers, a standard in vitro model of the human intestinal barrier.[9] This often correlates with improved absorption in animal models.[9]
One study on the neuroleptic agent centbutindole, an indole derivative, found that its oral bioavailability in rats was only about 24%, a limitation attributed to poor solubility and extensive first-pass metabolism.[8] However, formulation strategies, such as co-administration with polyethylene glycol (PEG), were shown to improve solubilization and subsequently increase bioavailability.[8] In contrast, the antimalarial aminoindole Genz-644442 was found to be highly membrane-permeant in in vitro ADME assays, a promising characteristic for oral drug development.[10]
| Compound | Class/Use | Species | Oral Bioavailability (F%) | Tmax (hours) | Key Findings & Reference |
| Centbutindole | Neuroleptic | Rat | ~24% | 0.5 (primary peak) | Limited bioavailability due to poor solubility and first-pass metabolism.[8] |
| DIIM | Hypoglycemic Agent | Human | 98-99% (estimated) | ~1 | Rapid and nearly complete absorption with minimal first-pass effect.[11] |
| Compound 7a | Endothelin Antagonist | Rat | ~30% | N/A | Moderate absorption, which was significantly higher than earlier compounds in the series.[9] |
| Compound 7a | Endothelin Antagonist | Dog | ~100% | N/A | Demonstrates significant species differences in absorption compared to rats.[9] |
| Genz-644442 | Antimalarial | N/A (in vitro) | N/A | N/A | Characterized as highly membrane permeant in Caco-2 assays.[10] |
Experimental Protocol: In Vitro Permeability using Caco-2 Monolayers
This protocol provides a standardized method for assessing the intestinal permeability of a test compound, which is a strong predictor of in vivo absorption.
Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional properties of the small intestinal epithelium, including the formation of tight junctions and the expression of key drug transporters. This makes it the gold-standard in vitro model for predicting oral drug absorption.[9]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable polycarbonate filter inserts (e.g., Transwell® plates) for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value >200 Ω·cm² is typically considered acceptable.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Dilute this stock into a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%.
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing the test compound to the apical (AP) chamber.
-
Add fresh transport buffer to the basolateral (BL) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace the volume with fresh buffer.
-
At the end of the experiment, collect the final samples from both AP and BL chambers.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method, typically LC-MS/MS.[12]
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Distribution: Reaching the Target
Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs.[7] This process is governed by the compound's lipophilicity, its affinity for plasma proteins, and its ability to cross tissue barriers. High plasma protein binding (PPB) can limit the amount of free drug available to exert its therapeutic effect, while extensive distribution into tissues can lead to a longer half-life.[13][14]
Key Parameters & Comparative Data
Many indole derivatives, particularly those developed as synthetic cannabinoid receptor agonists (SCRAs), are highly lipophilic and exhibit high plasma protein binding.[13] For example, a systematic study of various indole-3-carboxamide SCRAs found that all tested compounds were highly protein bound, with values ranging from 88.9% to 99.5%.[13][14] This high degree of binding significantly impacts their pharmacokinetics, as only the unbound fraction is available for metabolism and clearance.[14]
| Compound | Class | Plasma Protein Binding (%) | Log D₇.₄ | Key Findings & Reference |
| (R)-4F-MDMB-BINACA | SCRA | 88.9 ± 0.49% | N/A | Among the lowest PPB in the tested SCRA series.[13][14] |
| (S)-MDMB-FUBINACA | SCRA | 99.5 ± 0.08% | N/A | Extremely high PPB, limiting the free fraction.[13][14] |
| AB-FUBINACA | SCRA | N/A | 2.81 | Lower lipophilicity compared to other analogs.[13][14] |
| MDMB-4en-PINACA | SCRA | N/A | 4.95 | High lipophilicity, suggesting extensive tissue distribution.[13][14] |
Experimental Protocol: In Vitro Plasma Protein Binding by Equilibrium Dialysis
Causality: Equilibrium dialysis is considered the "gold standard" for determining PPB. It physically separates a protein-containing compartment (plasma) from a protein-free compartment (buffer) using a semi-permeable membrane that allows only small molecules (the drug) to pass through. At equilibrium, the concentration of the unbound drug is the same on both sides, allowing for a direct measurement of the free fraction.
Methodology:
-
Apparatus Setup: Assemble a commercially available equilibrium dialysis apparatus (e.g., RED device) according to the manufacturer's instructions. The device consists of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 8-12 kDa).
-
Compound Spiking: Spike the test this compound derivative into control plasma (human, rat, etc.) at a known concentration (e.g., 1-10 µM).
-
Dialysis:
-
Add the spiked plasma to one chamber (the plasma chamber).
-
Add an equal volume of phosphate-buffered saline (PBS) to the other chamber (the buffer chamber).
-
Seal the unit and incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4-6 hours) to ensure equilibrium is reached.
-
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching & Analysis: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. Precipitate the proteins (e.g., with acetonitrile) and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.
-
Data Calculation:
-
Percent Bound (%) = [ (C_plasma - C_buffer) / C_plasma ] * 100
-
Percent Unbound (%) = [ C_buffer / C_plasma ] * 100
-
Where C_plasma and C_buffer are the concentrations of the compound in the plasma and buffer chambers at equilibrium, respectively.
-
Metabolism: The Biotransformation Engine
Metabolism involves the enzymatic conversion of a drug into different compounds, known as metabolites.[15] This process, primarily occurring in the liver, generally transforms lipophilic compounds into more water-soluble (hydrophilic) products that can be easily excreted.[15] The Cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for these Phase I oxidative reactions.[16][17]
For indole derivatives, metabolism is a critical determinant of their duration of action and potential for drug-drug interactions. The indole ring is susceptible to oxidation at various positions, leading to a range of metabolites.[18]
Key Metabolic Pathways and CYP Involvement
Research has shown that the indole nucleus is a substrate for several CYP isoforms. The major metabolic pathways include:
-
Hydroxylation: Addition of a hydroxyl (-OH) group, often at the 3-, 5-, or 6-position of the indole ring. Indole itself is oxidized to indoxyl (3-hydroxyindole).[18]
-
Oxidation: Further oxidation can lead to the formation of oxindoles and isatins.[18]
-
N-dealkylation/Oxidation: For N-substituted indoles, enzymatic activity at the substituent is common.
The specific CYP enzymes responsible for indole metabolism include CYP2A6 (most active), CYP2C19, and CYP2E1.[18][19] The metabolic profile can be significantly influenced by the specific substituents on the this compound core.
Caption: General metabolic pathway for indole derivatives.
Comparative Metabolic Stability
Metabolic stability assays measure how quickly a compound is metabolized by liver enzymes. A compound that is metabolized very quickly will have a high intrinsic clearance (CLint) and likely a short half-life in vivo, potentially requiring frequent dosing.
Studies on indole- and indazole-3-carboxamide SCRAs show that these compounds are often rapidly metabolized in vitro.[13] However, this is counterbalanced by their high plasma protein binding, which means the predicted in vivo hepatic clearance (CLH) is much lower than the intrinsic clearance.[13][14] This highlights the importance of integrating multiple ADME parameters for an accurate prediction of in vivo behavior.
| Compound | Core | CLint in pHLM (mL/min/kg) | CLint in pHHeps (mL/min/kg) | Key Findings & Reference |
| (R)-AB-FUBINACA | Indole | 13.7 ± 4.06 | N/A | Relatively low intrinsic clearance in microsomes.[13] |
| (S)-AMB-FUBINACA | Indole | 2944 ± 95.9 | 3216 ± 607 | Extremely rapid intrinsic clearance in both systems.[13] |
| 5F-MDMB-PICA | Indole | 170 ± 29.5 | 114 ± 40.0 | Indole core is less metabolically reactive than the indazole analogue.[20] |
| 5F-MDMB-PINACA | Indazole | 1251 ± 14.1 | 1581 ± 139 | Indazole core is significantly more susceptible to metabolism.[20] |
| (pHLM: pooled Human Liver Microsomes; pHHeps: pooled cryopreserved Human Hepatocytes) |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)
Causality: HLMs are subcellular fractions of hepatocytes that contain a high concentration of CYP enzymes. They are a cost-effective and high-throughput tool for assessing Phase I metabolic liability. The inclusion of the cofactor NADPH is essential, as it provides the reducing equivalents required for the CYP catalytic cycle.[17]
Methodology:
-
Reagent Preparation:
-
Thaw pooled HLMs on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a solution of the test compound in buffer at 2x the final concentration (e.g., 2 µM).
-
Prepare an NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in buffer.
-
-
Incubation:
-
Pre-incubate the HLM suspension and the compound solution separately at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to the HLM/compound mixture. This is your T₀ point.
-
Immediately remove an aliquot (T₀ sample) and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Continue incubating the reaction mixture at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining percentage of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the line equals the elimination rate constant (k).
-
In Vitro Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomes) * (mg microsomes / g liver) * (g liver / kg body weight)
-
Excretion: The Final Step
Excretion is the process by which a drug and its metabolites are removed from the body, primarily via the kidneys (urine) and/or the liver (bile/feces). The rate of excretion, combined with metabolism, determines the overall clearance (CL) of the drug, a key parameter that influences dosing frequency.
For indole derivatives, the route and rate of excretion depend heavily on the properties of the metabolites. As metabolism typically increases the polarity of the parent compound, the resulting metabolites are more readily eliminated by the kidneys.
Caption: Preclinical pharmacokinetic evaluation workflow.
Conclusion and Future Directions
The pharmacokinetic profile of this compound derivatives is a complex but navigable landscape. The available data indicates that while many derivatives possess favorable potency, their development is often a balancing act of optimizing solubility, permeability, metabolic stability, and protein binding.
-
Key Challenges: Low aqueous solubility and rapid oxidative metabolism by CYP enzymes are recurrent hurdles. High lipophilicity can lead to excellent cell permeability but also contributes to high plasma protein binding and potential off-target effects.
-
Strategies for Optimization: Medicinal chemistry efforts should focus on introducing substituents that shield metabolically liable sites or modulate physicochemical properties to improve the ADME profile.[9] For example, strategic placement of fluorine atoms can block sites of metabolism, while the addition of polar groups can enhance solubility. Formulation approaches, such as the use of solubility enhancers, can also be employed to overcome bioavailability challenges.[8]
-
Future Outlook: As new this compound derivatives are designed, a tiered and integrated ADME screening approach is essential. Early in silico modeling and high-throughput in vitro assays can effectively filter out compounds with fatal flaws, allowing resources to be focused on candidates with the highest probability of success. A deeper understanding of the structure-ADME relationships within this chemical class will continue to accelerate the development of safe and effective this compound-based therapeutics.
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. biosolveit.de [biosolveit.de]
- 7. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
- 8. Pharmacokinetics, in-situ absorption and protein binding studies of a new neuroleptic agent centbutindole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption, distribution, metabolism, and excretion considerations in selection of orally active indole-containing endothelin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recent trends in analytical methods for the determination of amino acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Substituted Aminoindoles: Strategies and Mechanistic Insights
Introduction: The Privileged Scaffold of Aminoindoles
Substituted aminoindoles are a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to participate in hydrogen bonding have made them a "privileged scaffold" in drug discovery. The position of the amino group on the indole ring significantly influences the molecule's biological activity, leading to a demand for versatile and efficient synthetic methods to access a wide range of structurally diverse aminoindoles. This guide provides a comparative analysis of the most prominent synthetic routes to substituted aminoindoles, offering insights into their mechanisms, scope, and practical applications. We will delve into the classical methods and modern transition-metal-catalyzed approaches, providing a framework for researchers to select the optimal strategy for their specific synthetic targets.
I. Classical Approaches to Aminoindole Synthesis
Classical methods, while sometimes limited in scope or requiring harsh conditions, remain valuable for their simplicity and cost-effectiveness in specific applications.
A. The Fischer Indole Synthesis: A Timeless Classic
The Fischer indole synthesis, discovered in 1883, is a venerable method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone. To synthesize aminoindoles using this method, an appropriately substituted aminophenylhydrazine is typically used.
Mechanism and Experimental Considerations:
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement catalyzed by a Brønsted or Lewis acid, followed by aromatization to yield the indole core.
Diagram 1: Fischer Indole Synthesis Mechanism
Advantages:
-
Cost-effective: Utilizes readily available starting materials.
-
Convergent: Builds the indole ring in a single pot in many cases.
Limitations:
-
Harsh Conditions: Often requires strong acids and high temperatures, which can be incompatible with sensitive functional groups.
-
Limited Regiocontrol: Symmetrical ketones can lead to mixtures of regioisomers.
-
Substituent Effects: The electronic nature of substituents on the phenylhydrazine can significantly impact reaction efficiency.
B. The Bischler-Möhlau Indole Synthesis: An Alternative Pathway
The Bischler-Möhlau synthesis offers an alternative route, particularly for the synthesis of 2-arylindoles. It involves the reaction of an α-halo-ketone with an excess of an aniline.
Mechanism and Experimental Considerations:
The reaction proceeds via an initial α-arylamino ketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the indole.
Diagram 2: Bischler-Möhlau Indole Synthesis Workflow
Advantages:
-
Milder Conditions: Can often be performed under less harsh conditions than the Fischer indole synthesis.
-
Good for 2-Arylindoles: Particularly well-suited for this class of indoles.
Limitations:
-
Limited Availability of Starting Materials: Substituted α-halo-ketones can be challenging to prepare.
-
Self-Condensation: The aniline can undergo self-condensation as a side reaction.
II. Modern Transition-Metal-Catalyzed Strategies
The advent of transition-metal catalysis has revolutionized the synthesis of substituted aminoindoles, offering milder reaction conditions, broader functional group tolerance, and greater control over regioselectivity.
A. Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This has become a go-to method for the synthesis of N-aryl and N-heteroaryl amines, and it is readily adaptable for the synthesis of aminoindoles.
Mechanism and Experimental Considerations:
The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation to form an amido complex, and reductive elimination to yield the desired aminoindole and regenerate the catalyst.
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Advantages:
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the indole and the amine.
-
High Yields: Often provides excellent yields.
-
Milder Conditions: Typically proceeds under relatively mild conditions.
Limitations:
-
Cost of Catalyst and Ligands: Palladium catalysts and specialized phosphine ligands can be expensive.
-
Sensitivity to Air and Moisture: The catalytic system can be sensitive to atmospheric conditions, requiring inert gas techniques.
B. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, representing an older but still relevant alternative to palladium-catalyzed methods.
Advantages:
-
Lower Catalyst Cost: Copper is significantly cheaper than palladium.
Limitations:
-
Harsher Conditions: Often requires higher reaction temperatures than Buchwald-Hartwig amination.
-
Stoichiometric Copper: Sometimes requires stoichiometric amounts of copper.
-
Limited Substrate Scope: Can have a narrower substrate scope compared to palladium-catalyzed reactions.
III. Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the target molecule, available starting materials, and desired scale of the reaction.
| Method | Typical Conditions | Advantages | Disadvantages | Yield Range |
| Fischer Indole Synthesis | Strong acid (e.g., H2SO4, PPA), high temp. | Cost-effective, convergent | Harsh conditions, limited functional group tolerance, potential regioselectivity issues | 40-80% |
| Bischler-Möhlau Synthesis | Acid catalyst, moderate temp. | Milder than Fischer, good for 2-arylindoles | Limited starting material availability, potential for self-condensation | 50-70% |
| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, 80-120 °C | Broad substrate scope, high yields, mild conditions | Expensive catalyst/ligands, air/moisture sensitive | 70-95% |
| Ullmann Condensation | Cu catalyst, high temp. (150-220 °C) | Inexpensive catalyst | Harsh conditions, often requires stoichiometric copper, narrower scope | 40-70% |
IV. Representative Experimental Protocols
Protocol 1: Synthesis of 5-Amino-2-methylindole via Fischer Indole Synthesis
-
To a solution of 4-aminophenylhydrazine hydrochloride (1.0 eq) in ethanol, add acetone (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to form the corresponding hydrazone.
-
Add polyphosphoric acid (PPA) (10 eq by weight) and heat the mixture to 100 °C for 2 hours.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Basify the mixture with aqueous NaOH to pH 8-9.
-
Extract the product with ethyl acetate, dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-(Indol-5-yl)aniline via Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add 5-bromoindole (1.0 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (1.5 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane and aniline (1.2 eq) via syringe.
-
Heat the reaction mixture to 110 °C for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer over MgSO4, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
V. Conclusion and Future Outlook
The synthesis of substituted aminoindoles has a rich history, with classical methods like the Fischer and Bischler-Möhlau syntheses still finding utility. However, the development of transition-metal-catalyzed reactions, particularly the Buchwald-Hartwig amination, has significantly expanded the accessible chemical space for these valuable compounds. These modern methods offer milder conditions, broader functional group compatibility, and often higher yields.
Future developments in this field will likely focus on the use of more sustainable and economical first-row transition metals (e.g., iron, nickel, cobalt) to effect similar C-N bond formations. Furthermore, the development of chemo- and regioselective methods for the direct amination of the indole C-H bonds represents a highly desirable and atom-economical frontier in the synthesis of aminoindoles. The continued evolution of synthetic methodologies will undoubtedly fuel further discoveries in the diverse applications of this important heterocyclic motif.
VI. References
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106 (7), 2875–2911. --INVALID-LINK--
-
Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 2005 , 105 (7), 2873–2920. --INVALID-LINK--
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. --INVALID-LINK--
-
Taber, D. F.; Tirunahari, P. K. The Fischer Indole Synthesis. Organic Syntheses, 2011 , 88, 208. --INVALID-LINK--
-
Ji, Y., et al. A General and Efficient Copper-Catalyzed Ullmann Reaction of Aryl Halides and Amines, Amides, and Thiols. Organic Letters, 2003 , 5 (24), 4619–4622. --INVALID-LINK--
The Clear Advantage: A Comparative Guide to the Metal-Free Synthesis of N-Aminoindoles
In the landscape of pharmaceutical research and drug development, the synthesis of nitrogen-containing heterocycles is a cornerstone of innovation. Among these, N-aminoindoles stand out as privileged scaffolds in a variety of biologically active compounds. The traditional reliance on transition-metal catalysis for their synthesis, however, presents significant challenges, most notably the risk of metal contamination in the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of metal-free and metal-catalyzed approaches to N-aminoindole synthesis, demonstrating the clear advantages of eliminating transition metals from this critical transformation.
The Problem with Metals: A Barrier to Purity in Pharmaceutical Synthesis
Transition-metal catalysts, particularly those based on palladium and copper, have long been workhorses in C-N bond formation.[1][2] However, their use in the synthesis of pharmaceutical intermediates is fraught with complications. The primary concern is the potential for metal residues in the final drug product.[3] These contaminants can be difficult and costly to remove, often requiring specialized purification techniques such as treatment with metal scavengers or multiple crystallizations.[3][4] The presence of even trace amounts of heavy metals can compromise the safety and efficacy of a drug, leading to stringent regulations from bodies like the FDA.[5] Beyond the issue of purity, metal catalysts can also suffer from high costs, sensitivity to air and moisture, and limited functional group tolerance in some applications.[6]
A Superior Approach: Metal-Free Electrophilic N-Amination
A powerful and increasingly adopted alternative to metal-catalyzed methods is the direct, metal-free N-amination of indoles using electrophilic aminating agents. One of the most effective and accessible reagents for this transformation is hydroxylamine-O-sulfonic acid (HOSA) .[7][8][9] This approach offers a direct and clean route to N-aminoindoles, completely circumventing the issues associated with transition metals.
The advantages of using a metal-free approach with an agent like HOSA are manifold:
-
Elimination of Metal Contamination: The most significant advantage is the complete absence of transition metals, thereby eliminating the risk of metal contamination in the final product and simplifying the purification process.[3][5]
-
Cost-Effectiveness: HOSA is an inexpensive and readily available reagent, and its use avoids the high costs associated with precious metal catalysts and their specialized ligands.[7]
-
Operational Simplicity: Metal-free reactions often require less stringent reaction conditions, such as the exclusion of air and moisture, making them more amenable to large-scale synthesis.[10][11]
-
Environmental Benignity: By avoiding heavy metals, these processes contribute to a greener and more sustainable synthetic methodology.
Comparative Analysis: Metal-Free vs. Copper-Catalyzed N-Amination
To illustrate the practical advantages of the metal-free approach, let's compare a representative metal-free N-amination of indole using HOSA with a standard copper-catalyzed N-arylation protocol.
| Parameter | Metal-Free N-Amination with HOSA | Copper-Catalyzed N-Arylation |
| Catalyst/Reagent | Hydroxylamine-O-sulfonic acid (HOSA) | Copper(I) iodide (CuI) with a diamine ligand |
| Metal Contamination Risk | None | High risk of copper contamination |
| Reaction Conditions | Typically mild, often at room temperature or with gentle heating | Often requires elevated temperatures (e.g., 110 °C) |
| Purification | Straightforward, often simple extraction and crystallization | May require specialized metal scavenging agents or multiple purifications |
| Cost | Low (inexpensive reagent) | Moderate to high (cost of catalyst, ligand, and purification) |
| Environmental Impact | Low (avoids heavy metals) | Higher (use of a heavy metal catalyst) |
Experimental Protocols
Metal-Free Synthesis of 1-Aminoindole using Hydroxylamine-O-sulfonic Acid
This protocol is based on established methods for the N-amination of heterocycles using HOSA.
Step 1: Preparation of Hydroxylamine-O-sulfonic Acid (HOSA) [4]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and calcium chloride drying tube, place finely powdered hydroxylamine sulfate (26.0 g, 0.158 mole).
-
With vigorous stirring, add chlorosulfonic acid (60 ml, 107 g, 0.92 mole) dropwise over 20 minutes.
-
After the addition is complete, heat the mixture in a 100°C oil bath for 5 minutes with continued stirring.
-
Cool the pasty mixture to room temperature and then place the flask in an ice bath.
-
Slowly add 200 ml of diethyl ether over 20-30 minutes with stirring. The pasty contents will transform into a colorless powder.
-
Collect the powder by suction filtration, wash with 300 ml of tetrahydrofuran, followed by 200 ml of ether.
-
Dry the product to yield HOSA (34-35 g, 95-97% yield).
Step 2: N-Amination of Indole
-
To a solution of indole (1.17 g, 10 mmol) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (50 mL) at room temperature, add potassium hydroxide (KOH) (0.84 g, 15 mmol) and stir until dissolved.
-
Add a solution of hydroxylamine-O-sulfonic acid (1.70 g, 15 mmol) in the same solvent (20 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Copper-Catalyzed Synthesis of N-Arylindoles
This protocol is a representative example of a copper-catalyzed N-arylation of indole.[2]
-
To an oven-dried, resealable Schlenk tube, add CuI (9.5 mg, 0.05 mmol, 5 mol %), indole (117 mg, 1.0 mmol), and K3PO4 (425 mg, 2.0 mmol).
-
Evacuate the tube and backfill with argon.
-
Add trans-N,N'-dimethyl-1,2-cyclohexanediamine (16 µL, 0.10 mmol, 10 mol %), the aryl iodide (1.2 mmol), and toluene (1.0 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for the specified time (typically 24-48 hours).
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the N-arylindole.
Mechanistic Insights
The metal-free N-amination of indole with HOSA proceeds through an electrophilic amination pathway. The indole nitrogen, acting as a nucleophile, attacks the electrophilic nitrogen of HOSA, leading to the formation of the N-N bond and the displacement of the sulfonic acid group.
In contrast, the copper-catalyzed N-arylation involves a catalytic cycle with the copper center. The reaction is initiated by the coordination of the diamine ligand and the indole to the copper(I) catalyst. Oxidative addition of the aryl halide, followed by reductive elimination, furnishes the N-arylindole and regenerates the active catalyst.
Conclusion
For researchers, scientists, and drug development professionals, the choice of synthetic methodology has profound implications for the purity, safety, and cost-effectiveness of pharmaceutical production. The metal-free synthesis of N-aminoindoles offers a compelling and advantageous alternative to traditional metal-catalyzed approaches. By eliminating the risk of metal contamination, reducing costs, and simplifying procedures, metal-free methods represent a significant step forward in the sustainable and efficient synthesis of these vital heterocyclic compounds. The adoption of such strategies is not merely a matter of academic interest but a critical consideration in the development of next-generation therapeutics.
References
- 1. Collection - General and Efficient Indole Syntheses Based on Catalytic Amination Reactions - Organic Letters - Figshare [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4737354A - Preparation of hydroxylamine-O-sulfonic acid - Google Patents [patents.google.com]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metal-free C-H amination for indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Aminoindole
For laboratory professionals engaged in cutting-edge research and development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel heterocyclic compounds like 1-aminoindole, a key building block in medicinal chemistry, demands a rigorous and informed approach, not just in its application but also in its disposal.[1][2][3] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety data and best practices for chemical waste management. Our objective is to empower researchers with the knowledge to manage this chemical responsibly, ensuring personal safety and environmental protection.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound (C₈H₈N₂) is classified as a hazardous substance.[4] The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Irritation: Causes skin irritation and serious eye irritation.[4][5]
-
Respiratory Issues: May cause respiratory irritation.[4][5][6]
These hazards necessitate a cautious and well-defined protocol to minimize exposure during the disposal process.
| Hazard Category | GHS Classification |
| Acute Oral Toxicity | Warning: Harmful if swallowed.[4] |
| Acute Dermal Toxicity | Warning: Harmful in contact with skin.[4] |
| Acute Inhalation Toxicity | Warning: Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation.[4][5] |
| Eye Damage/Irritation | Warning: Causes serious eye irritation.[4][5] |
| Target Organ Toxicity | Warning: May cause respiratory irritation.[4][5] |
A summary of the key hazards associated with this compound, based on available safety data sheets.
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe disposal is preventing exposure. All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[7]
Essential Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile rubber gloves. Always inspect gloves prior to use and change them immediately if contamination occurs.[8]
-
Eye and Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a potential splash, consider additional protective clothing.[8]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[9]
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[7][8] The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[8]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for this compound waste. The container must be made of a compatible material (e.g., glass or polyethylene).
-
Labeling: The label must clearly state "Hazardous Waste" and "this compound". Include the approximate concentration and quantity.[10]
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[11] Incompatible materials, such as strong oxidizing agents, should be kept separate.[7][9]
Step 2: Handling Small Quantities (Residual Amounts)
For small residual amounts of this compound, such as on contaminated labware (e.g., spatulas, weighing paper):
-
Rinsing: Rinse the contaminated item with a suitable solvent (e.g., methanol or ethanol) inside a chemical fume hood.
-
Collection of Rinsate: Collect the solvent rinsate in the designated hazardous waste container for this compound.
-
Cleaning: The cleaned labware can then be washed according to standard laboratory procedures.
Step 3: Handling Bulk Quantities and Contaminated Materials
For larger quantities of expired or unused this compound, or for materials heavily contaminated from a spill:
-
Secure Containment: Ensure the waste is in a securely sealed container. If the original container is compromised, it should be carefully placed into a larger, compatible, and labeled container.
-
Spill Cleanup: In the event of a spill, use an absorbent, non-combustible material like vermiculite or sand to contain it.[11] Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[5] Avoid creating dust.[5][8]
-
Decontamination: Decontaminate the spill area with an appropriate solvent and collect the cleaning materials for disposal as hazardous waste.
Step 4: Storage and Final Disposal
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[8][11] This area should be clearly marked as a satellite accumulation area for hazardous waste.[10]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's licensed hazardous waste disposal contractor.[11] Provide them with the Safety Data Sheet (SDS) for this compound.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
A flowchart illustrating the key steps for the safe disposal of this compound.
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]
For any significant spill, evacuate the area and contact your institution's EHS office immediately.
By adhering to these scientifically-grounded procedures, researchers can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C8H8N2 | CID 643221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
- 9. fishersci.com [fishersci.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Aminoindole
As researchers dedicated to advancing drug development, our work with novel chemical entities like 1-Aminoindole is foundational. However, innovation cannot come at the expense of safety. This compound, belonging to the aromatic amine class of compounds, requires meticulous handling due to its significant hazard profile. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to embed a deep, causal understanding of safety protocols, ensuring that every action in the lab is deliberate and protective.
Hazard Assessment: The 'Why' Behind a Cautious Approach
Understanding the inherent risks of a compound is the critical first step in establishing a robust safety protocol. This compound is classified with several hazards that dictate our PPE requirements. It is harmful if swallowed, inhaled, or if it comes into contact with skin.[1] Furthermore, it is a known skin and serious eye irritant.[1][2][3][4]
Beyond these immediate hazards, the broader class of aromatic amines is associated with potential long-term health effects, including carcinogenicity and mutagenicity, which necessitates treating related compounds with a high degree of caution.[5][6] Acknowledging these risks informs our stringent adherence to the protective measures outlined below.
Table 1: GHS Hazard Profile for this compound
| Hazard Code | Hazard Statement | GHS Pictogram |
|---|---|---|
| H302 | Harmful if swallowed | Warning |
| H312 | Harmful in contact with skin | Warning |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H332 | Harmful if inhaled | Warning |
Source: PubChem CID 643221.[1]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, quantity of material being handled, and the potential for exposure. The following recommendations constitute the essential layers of protection for handling this compound.
Hand Protection: The Primary Barrier
Direct skin contact is a primary route of exposure.[1] Therefore, selecting the correct gloves is non-negotiable.
-
Primary Recommendation: Nitrile gloves are the preferred choice for incidental contact. They offer good resistance to a variety of chemicals, including some acids and bases, and have the significant advantage of ripping visibly when punctured, providing a clear indication of failure.[7][8]
-
Best Practice: Double-gloving provides an additional layer of security. Should the outer glove become contaminated or breached, the inner glove continues to offer protection while you safely remove the compromised pair.
-
Extended Contact/Spills: For tasks involving prolonged handling or cleaning up spills, more substantial gloves, such as heavy-duty nitrile or butyl rubber, should be used. Always consult a glove compatibility chart for the specific solvent or chemical mixture in use.[8]
Eye and Face Protection: Shielding Against the Unseen
Given that this compound is a serious eye irritant, robust eye protection is mandatory.[1][9]
-
Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times when this compound is being handled.[4] Standard safety glasses do not provide adequate protection from splashes or fine powders.
-
Elevated Risk: When handling larger quantities (>10g) of the solid or preparing concentrated solutions where a splash risk is significant, a full-face shield should be worn in addition to chemical splash goggles.
Body and Respiratory Protection: Comprehensive Safeguarding
Protecting your body and respiratory system relies on a combination of proper attire and engineering controls.
-
Body Protection: A full-length, long-sleeved laboratory coat must be worn and kept fully buttoned. For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.[10]
-
Respiratory Protection: The primary method for respiratory protection is an engineering control, not a mask. All work with this compound powder and its solutions must be conducted inside a certified chemical fume hood. [4][11] This prevents inhalation of the harmful dust or vapors. In the rare event of a large spill outside of a fume hood or a failure of ventilation, a NIOSH-approved respirator with P95 or P100 particulate cartridges should be used by trained personnel for cleanup.[12]
Table 2: Recommended PPE for Handling this compound by Task
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid (<10g) | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Reaction Workup | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Heavy-Duty Nitrile or Butyl Gloves | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | NIOSH-Approved Respirator (if required) |
Procedural Guide: A Step-by-Step Safety Workflow
Adherence to a strict, repeatable procedure minimizes the risk of error and exposure. The following workflow outlines the critical steps for safely handling this compound from preparation to disposal.
Caption: A procedural workflow for safely handling this compound.
Experimental Protocol: Safe Handling and Disposal
1. Preparation & Pre-Donning Inspection
-
Verify that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.
-
Confirm the location and accessibility of the nearest safety shower and eyewash station.[4]
-
Visually inspect all PPE for defects before use, such as cracks in goggles or rips in gloves.[7]
2. Donning PPE (Correct Sequence)
-
Don a clean, full-length lab coat and fasten all buttons.
-
Don chemical splash goggles. If required, place a face shield over the goggles.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
3. Safe Handling Operations (Inside Chemical Fume Hood)
-
When weighing the solid powder, use a micro-spatula to minimize aerosolization. Handle the container gently to avoid creating dust clouds.
-
When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Upon completion, decontaminate the work surface within the fume hood.
4. Doffing PPE (Correct Sequence to Avoid Contamination)
-
While still in the lab, remove the outer pair of gloves by peeling them off without touching the external surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Remove the lab coat by folding it inward on itself and place it in its designated storage area or laundry receptacle.
-
Remove the face shield and/or goggles.
-
Remove the inner pair of gloves using the same technique as the outer pair.
-
NEVER wear gloves outside of the laboratory.[10]
5. Disposal Plan
-
All disposable items that have come into direct contact with this compound, including weigh boats, pipette tips, and contaminated gloves, must be placed in a clearly labeled, sealed hazardous waste container.[10]
-
Dispose of chemical waste containing this compound according to your institution's approved waste disposal procedures.[2][13] Do not pour it down the drain.[12]
-
Thoroughly wash your hands with soap and water after completing the work and removing all PPE.
Emergency Protocols: Immediate and Correct Response
In the event of an exposure, a swift and correct response is crucial.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Your safety is paramount. By understanding the risks and diligently following these procedures, you can handle this compound confidently and securely, allowing you to focus on your vital research.
References
- 1. This compound | C8H8N2 | CID 643221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
- 10. cdc.gov [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.cn [capotchem.cn]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
